molecular formula C36H55N7O10S B15580225 (S,R,S)-Ahpc-PEG6-azide

(S,R,S)-Ahpc-PEG6-azide

Número de catálogo: B15580225
Peso molecular: 777.9 g/mol
Clave InChI: AJSBEOXYBAZQFR-YLJHYDRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-Ahpc-PEG6-azide is a useful research compound. Its molecular formula is C36H55N7O10S and its molecular weight is 777.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N7O10S/c1-26-32(54-25-39-26)28-7-5-27(6-8-28)22-38-34(46)30-21-29(44)23-43(30)35(47)33(36(2,3)4)41-31(45)24-53-20-19-52-18-17-51-16-15-50-14-13-49-12-11-48-10-9-40-42-37/h5-8,25,29-30,33,44H,9-24H2,1-4H3,(H,38,46)(H,41,45)/t29-,30+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSBEOXYBAZQFR-YLJHYDRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N7O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-Ahpc-PEG6-azide: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-Ahpc-PEG6-azide is a heterobifunctional linker of significant interest in the rapidly evolving field of targeted protein degradation.[1][2][] This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][] This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies associated with this compound.

Core Compound Properties

This compound is a chemical entity that incorporates three key functional components: a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[2][4][5][6] This trifecta of functionalities makes it a versatile tool for the construction of PROTACs. The (S,R,S) stereochemistry is crucial for its biological activity.[4]

PropertyValueSource
Chemical Formula C37H57N7O10S[4]
Molecular Weight 791.954 g/mol [4]
CAS Number 2767219-19-0[4]
Appearance Solid[4]
Purity Typically ≥95%[7][8][9]
Storage Temperature -20°C[5]

The Role in PROTAC Technology

PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker that connects the two ends of a PROTAC:

  • The (S,R,S)-Ahpc moiety: This portion of the molecule is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[6]

  • The PEG6 spacer: The six-unit polyethylene glycol chain is a hydrophilic linker that enhances the aqueous solubility and bioavailability of the resulting PROTAC molecule.[2][4][5] The length of the PEG linker is a critical parameter that can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

  • The azide (N3) group: This functional group is of paramount importance for the final assembly of the PROTAC. It allows for highly efficient and specific conjugation to a ligand for the target protein of interest via "click chemistry".[2][4][5]

Experimental Protocols

General Synthesis of an AHPC-PEG-Azide Linker

This protocol outlines a plausible synthetic route.

Materials:

  • (S,R,S)-AHPC derivative with a reactive group (e.g., a carboxylic acid or amine)

  • A commercially available or synthesized PEG6 linker with a terminal azide and a complementary reactive group.

  • Coupling reagents (e.g., HATU, HOBt for amide bond formation)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Activation: The carboxylic acid of the (S,R,S)-AHPC moiety is activated using coupling reagents like HATU and HOBt in an anhydrous solvent such as DMF.

  • Coupling: The amine-terminated PEG6-azide is added to the activated AHPC derivative in the presence of a non-nucleophilic base like DIPEA. The reaction is stirred at room temperature until completion, which is monitored by a technique like LC-MS.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the final this compound linker.

  • Characterization: The identity and purity of the final product are confirmed using analytical techniques such as NMR and mass spectrometry.

PROTAC Synthesis via Click Chemistry

The terminal azide of this compound allows for its conjugation to a target protein ligand that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Materials:

  • This compound

  • Alkyne-modified target protein ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Reactant Preparation: The this compound and the alkyne-modified target protein ligand are dissolved in a suitable solvent system, such as a mixture of DMSO and water.

  • Catalyst Preparation: A fresh solution of the copper catalyst is prepared by mixing copper(II) sulfate and a copper-chelating ligand like THPTA.

  • Reaction Initiation: The reactants and the copper catalyst solution are combined. The reaction is initiated by the addition of a freshly prepared solution of a reducing agent, such as sodium ascorbate, which reduces Cu(II) to the active Cu(I) species.

  • Reaction Progression: The reaction mixture is gently agitated at room temperature. The progress of the reaction is monitored by LC-MS to confirm the formation of the desired PROTAC molecule.

  • Purification: Upon completion, the PROTAC is purified from the reaction mixture using reversed-phase HPLC.

  • Characterization: The final PROTAC product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_Components PROTAC Components cluster_Process Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: General mechanism of action for a PROTAC utilizing this compound.

Synthesis_Workflow cluster_Linker_Synthesis Linker Synthesis cluster_PROTAC_Assembly PROTAC Assembly AHPC (S,R,S)-Ahpc derivative Coupling Chemical Coupling AHPC->Coupling PEG_Azide PEG6-azide derivative PEG_Azide->Coupling Final_Linker This compound Coupling->Final_Linker Click_Chemistry Azide-Alkyne Click Chemistry Final_Linker->Click_Chemistry Target_Ligand Alkyne-modified Target Ligand Target_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC using this compound.

VHL_Signaling cluster_Normoxia Normoxia (Normal Oxygen) cluster_PROTAC PROTAC Intervention HIF1a_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_N->PHD Hydroxylation VHL_Complex_N VHL E3 Ligase Complex PHD->VHL_Complex_N Recognition Ub_N Ubiquitin VHL_Complex_N->Ub_N Ubiquitination Proteasome_N Proteasome Ub_N->Proteasome_N Degradation_N HIF-1α Degradation Proteasome_N->Degradation_N POI_P Target Protein (POI) PROTAC_P PROTAC POI_P->PROTAC_P Ub_P Ubiquitin PROTAC_P->Ub_P Induces Ubiquitination of POI VHL_Complex_P VHL E3 Ligase Complex VHL_Complex_P->PROTAC_P Proteasome_P Proteasome Ub_P->Proteasome_P Degradation_P POI Degradation Proteasome_P->Degradation_P

Caption: VHL signaling pathway and its hijacking by a PROTAC molecule.

Conclusion

This compound is a powerful and versatile chemical tool that is integral to the advancement of targeted protein degradation. Its well-defined structure, incorporating a VHL E3 ligase ligand, a solubilizing PEG spacer, and a reactive azide handle, makes it an ideal building block for the modular synthesis of PROTACs. The ability to conjugate this linker to a wide array of target protein ligands via click chemistry provides a robust platform for the development of novel therapeutics for a range of diseases. This guide has provided a technical overview of its properties, applications, and associated experimental methodologies to aid researchers in this exciting field.

References

(S,R,S)-Ahpc-PEG6-azide: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the structure, properties, and applications of (S,R,S)-Ahpc-PEG6-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein disposal machinery.

Core Concepts: Structure and Physicochemical Properties

This compound is a heterobifunctional linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a six-unit polyethylene (B3416737) glycol (PEG) chain that terminates with a reactive azide (B81097) group.[1] The specific stereochemistry, designated as (S,R,S), is crucial for its high-affinity binding to the VHL E3 ligase.[2]

The full chemical name for this compound is (2S,4R)-1-((S)-2-((2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide.

The hydrophilic PEG6 linker enhances the solubility and permeability of the final PROTAC molecule.[3][4] The terminal azide group enables the covalent attachment of a target protein-binding ligand through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[3][4]

Chemical Structure:

G node1 This compound Structure (Image of the chemical structure would be placed here)

Caption: 2D structure of this compound.

Quantitative Data Summary:

PropertyValueReference(s)
Molecular Formula C37H57N7O10S[3]
Molecular Weight 791.95 g/mol [3]
CAS Number 2767219-19-0[3]
Appearance Solid[4]
Purity ≥95%[5]
Storage -20°C[3]
Solubility Soluble in DMSO, DMF[6]

Mechanism of Action: The PROTAC Signaling Pathway

This compound functions as a critical component of a PROTAC molecule. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[7]

PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination Cascade POI Target Protein (POI) PROTAC This compound based PROTAC POI->PROTAC Binds to warhead Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation VHL VHL E3 Ligase PROTAC->VHL Binds to (S,R,S)-Ahpc Recycled_PROTAC Recycled PROTAC PROTAC->Recycled_PROTAC VHL->POI Ub Transfer (Polyubiquitination) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Binds Ub Ubiquitin Ub->E1 Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC mechanism of action.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC by conjugating a target protein ligand (containing an alkyne group) to this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Materials:

  • This compound

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution of Reactants: Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in DMF or a t-butanol/water mixture.

  • Preparation of Catalyst: In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. To this, add a solution of TBTA (0.1 equivalents) in DMF or t-butanol.

  • Reaction Initiation: Add the catalyst solution to the solution of the reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Purification: Upon completion, purify the crude reaction mixture using preparative reverse-phase HPLC to isolate the desired PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Workflow for PROTAC Evaluation

This workflow describes the key steps to assess the efficacy of a newly synthesized PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays synthesis Synthesis of PROTAC using This compound purification Purification (HPLC) synthesis->purification characterization Characterization (HRMS, NMR) purification->characterization binding_assay Target Binding Assay (e.g., SPR, ITC) characterization->binding_assay ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET) binding_assay->ternary_complex ubiquitination_assay In Vitro Ubiquitination Assay ternary_complex->ubiquitination_assay western_blot Target Protein Degradation (Western Blot) ubiquitination_assay->western_blot dc50_ec50 Determination of DC50/EC50 western_blot->dc50_ec50 cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) dc50_ec50->cell_viability off_target Off-Target Analysis (Proteomics) cell_viability->off_target

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the discovery and development of PROTAC-based therapeutics. Its well-defined structure, which includes a high-affinity VHL ligand and a flexible, hydrophilic PEG linker with a reactive azide handle, facilitates the efficient synthesis of potent and selective protein degraders. This guide provides a foundational understanding of its properties and a practical framework for its application in the exciting and rapidly advancing field of targeted protein degradation.

References

The Role of the PEG6 Linker in PROTAC Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. However, their unique tripartite structure often leads to physicochemical properties that challenge drug development, particularly poor aqueous solubility. The linker element, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in modulating these properties. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains, specifically the hexaethylene glycol (PEG6) linker, has emerged as a robust strategy to enhance the solubility and overall developability of PROTAC molecules. This guide provides a comprehensive technical overview of the role of the PEG6 linker in PROTAC solubility, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The Physicochemical Challenge of PROTACs and the Role of the Linker

PROTACs, by their nature, are large molecules that often possess high molecular weight and lipophilicity, characteristics that frequently lead to poor aqueous solubility.[1] This can significantly impede their absorption, distribution, metabolism, and excretion (ADME) properties, as well as complicate in vitro assay development and formulation. The linker is not a passive spacer but an active contributor to the overall physicochemical profile of the PROTAC. The composition and length of the linker can be strategically modified to enhance solubility.[2]

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic and flexible.[2] The introduction of a PEG chain into a PROTAC structure increases its polarity and ability to form hydrogen bonds with water, thereby improving aqueous solubility.[1] The PEG6 linker, with its six ethylene glycol units, offers a balance of increased hydrophilicity and sufficient length to span the distance between the target protein and the E3 ligase without introducing excessive conformational entropy, which can negatively impact ternary complex formation.[]

Quantitative Impact of PEG Linkers on PROTAC Solubility

While direct, publicly available, head-to-head comparisons of a single PROTAC scaffold with various linker types are limited, the general trend of PEG linkers enhancing solubility is well-established. The following table summarizes the conceptual impact of different linker types on PROTAC solubility, based on general observations in the field.

Linker TypeRepresentative StructureGeneral Impact on Aqueous SolubilityRationale
Alkyl Chain -(CH₂)ₙ-LowHydrophobic nature increases lipophilicity.
PEG4 -(OCH₂CH₂)₄-ModerateIncreased hydrophilicity compared to alkyl chains.
PEG6 -(OCH₂CH₂)₆-High Significant increase in hydrophilicity due to the six ether oxygens, leading to improved solubility. []
PEG8 -(OCH₂CH₂)₈-Very HighFurther increase in hydrophilicity, though may negatively impact cell permeability due to increased polarity.

Note: The data in this table is illustrative of general trends and not from a direct comparative study.

Case Study: MZ1

MZ1 is a well-characterized PROTAC that targets the BET family of proteins for degradation. It incorporates a PEG-based linker. While the exact linker is not a simple PEG6, its solubility characteristics highlight the enabling role of such hydrophilic linkers.

CompoundMolecular Weight ( g/mol )Solubility in DMSOAqueous Solubility (PBS, pH 7.2)
MZ1 1002.64Up to 100 mM0.12 mg/mL[4]

The aqueous solubility of MZ1, while modest, is sufficient for in vitro and in vivo studies, a feat often challenging for PROTACs of this size, underscoring the contribution of its hydrophilic linker.[5]

Case Study: ARV-110 (Bavdegalutamide)

ARV-110 is a clinical-stage oral PROTAC targeting the androgen receptor. While the exact linker structure is complex, it is known to incorporate polar functionalities to enhance its drug-like properties. Its development highlights the importance of optimizing physicochemical properties, including solubility, for oral bioavailability.[6][7] Recent studies have shown that despite low oral bioavailability, its potent catalytic activity allows for therapeutic efficacy.[8]

CompoundMolecular Weight ( g/mol )Solubility in WaterSolubility in DMSO
ARV-110 812.9Insoluble[7]50 mg/mL (61.55 mM)[7]

The poor aqueous solubility of ARV-110 underscores the persistent challenge in PROTAC development, even with advanced linker technologies. This necessitates careful formulation strategies for clinical use.

Experimental Protocols for PROTAC Solubility Assessment

Accurate determination of PROTAC solubility is critical for advancing a candidate through the drug discovery pipeline. The following are detailed protocols for two common methods of solubility assessment.

Thermodynamic Solubility Assessment (Shake-Flask Method with HPLC Quantification)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Materials:

  • PROTAC compound (powder)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.45 µm)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Sample Preparation: Add an excess amount of the PROTAC powder to a glass vial.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a standard curve of the PROTAC in a suitable solvent (e.g., DMSO) at known concentrations.

    • Analyze the filtered supernatant and the standards using a validated HPLC-UV method. The mobile phase and gradient will need to be optimized for the specific PROTAC.[10]

    • Determine the concentration of the PROTAC in the supernatant by comparing its peak area to the standard curve.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.[9]

Kinetic Solubility Assessment (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a DMSO stock, providing a measure of its kinetic solubility.[11][12]

Materials:

  • PROTAC compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well or 384-well clear-bottom microplates

  • Automated liquid handler (recommended)

  • Plate shaker

  • Nephelometer

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of the microplate.

  • Compound Addition: Using a liquid handler, perform a serial dilution of the PROTAC DMSO stock solution directly into the buffer-containing wells to achieve a range of final concentrations. It is crucial to ensure rapid mixing to avoid localized precipitation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours), often with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units (NTU) indicates the formation of a precipitate.

  • Data Analysis: Plot the NTU values against the PROTAC concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[11]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to PROTAC function and evaluation.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC (with PEG6 Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Solubility_Workflow cluster_Workflow Solubility Assessment Workflow Start Start: PROTAC Compound Method_Selection Select Method Start->Method_Selection Shake_Flask Thermodynamic (Shake-Flask) Method_Selection->Shake_Flask Gold Standard Nephelometry Kinetic (Nephelometry) Method_Selection->Nephelometry High-Throughput Equilibration Equilibration (24-48h) Shake_Flask->Equilibration Precipitation_Assay Precipitation Assay (1-2h) Nephelometry->Precipitation_Assay Quantification_HPLC Quantification (HPLC) Equilibration->Quantification_HPLC Data_Analysis Data Analysis Quantification_HPLC->Data_Analysis Measurement_Nephelometer Measurement (Nephelometer) Precipitation_Assay->Measurement_Nephelometer Measurement_Nephelometer->Data_Analysis Solubility_Value Solubility Value Data_Analysis->Solubility_Value

Experimental Workflow for Solubility Assessment

Conclusion

The PEG6 linker is a critical tool in the medicinal chemist's arsenal (B13267) for overcoming the solubility challenges inherent in PROTAC design. Its hydrophilic nature significantly enhances aqueous solubility, thereby improving the drug-like properties of these complex molecules. While the optimal linker is always target- and system-dependent, the principles outlined in this guide provide a rational basis for the strategic incorporation of PEG6 and other PEGylated linkers to improve the developability of novel protein degraders. The detailed experimental protocols and illustrative diagrams serve as a practical resource for researchers in the field of targeted protein degradation. As the field continues to evolve, a deep understanding of the interplay between linker chemistry and physicochemical properties will be paramount to the successful clinical translation of PROTAC therapeutics.

References

The Azide Group: A Cornerstone of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a central tool in the field of bioconjugation, enabling the precise and stable covalent linking of molecules in complex biological environments. Its unique combination of small size, stability, and bioorthogonality—the ability to react selectively with a partner functional group without interfering with native biological processes—has revolutionized the study of biomolecules and the development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the azide group's function in bioconjugation, with a focus on the core chemical reactions, detailed experimental protocols, and quantitative data to inform experimental design.

The Power of Bioorthogonality: Why the Azide Group?

The utility of the azide group in bioconjugation stems from several key properties:

  • Bioorthogonality: Azides are virtually absent in most biological systems, ensuring that their reactivity is highly specific to their intended reaction partners.[1][2] This prevents unwanted side reactions with endogenous molecules.

  • Small Size: The compact nature of the azide group allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural or functional perturbation.[1][2]

  • Stability: Azides are stable in aqueous environments and across a wide range of pH and temperature conditions, making them compatible with physiological settings.[1][2]

  • Versatile Reactivity: The azide group participates in a suite of highly efficient and selective "click chemistry" reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions.[3][4]

Core Bioconjugation Reactions Involving the Azide Group

Three primary reactions have defined the utility of the azide group in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[5][6] This reaction is characterized by its rapid kinetics and high yields.[6] However, the requirement for a copper(I) catalyst can be a limitation for in vivo applications due to the potential for cellular toxicity.[1][7]

The kinetics of CuAAC reactions are complex and influenced by factors such as the choice of copper source, the ligand used to stabilize the copper(I) ion, and the reaction solvent.[8][9][10]

ParameterValueConditionsReference(s)
Reaction Rate Can be up to 10^7 to 10^8 times faster than uncatalyzed cycloaddition.Aqueous buffer, room temperature.[11]
Typical Yield Often quantitative or near-quantitative.Bioconjugation of proteins and peptides.[12]
Copper(I) Source CuSO₄ with a reducing agent (e.g., sodium ascorbate) or Cu(I) salts.Aqueous buffers.[12][13]
Common Ligands Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris(benzyltriazolylmethyl)amine (TBTA).Stabilizes Cu(I) and accelerates the reaction.[8][13]

This protocol outlines the general steps for conjugating an azide-modified cytotoxic drug to an antibody functionalized with a terminal alkyne.

Materials:

  • Antibody with a terminal alkyne group

  • Cytotoxic drug with an azide group

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO for dissolving the drug

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-modified drug in DMSO to a desired stock concentration.

    • Prepare the alkyne-modified antibody in PBS.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for 5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.[13]

    • Add the Cu(I)/THPTA premix to the reaction mixture. A common starting point is 25 equivalents relative to the azide.[13]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[13]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug, catalyst, and ligand.

    • Analyze the purified ADC using techniques such as SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3][14] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[14] This makes SPAAC highly suitable for bioconjugation in living systems.[14][15]

The kinetics of SPAAC are primarily dependent on the structure of the cyclooctyne, with more strained rings leading to faster reaction rates.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key FeaturesReference(s)
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Smaller size, lower lipophilicity.[16]
DIBO (Dibenzoannulated cyclooctyne)~0.3 - 0.7Robust reactivity.[16]
DBCO (Dibenzocyclooctyne)~0.6 - 1.0Generally the fastest kinetics.[16]
[9+1]CPP 2.2 x 10⁻³[17]
m[9+1]CPP 9.6 x 10⁻³4.4-fold faster than [9+1]CPP due to increased strain.[17]
[11+1]CPP 4.5 x 10⁻⁴[17]
fluor[11+1]CPP 4.7 x 10⁻³~10-fold faster than [11+1]CPP due to electronic effects.[17]

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling

  • DBCO-conjugated fluorescent dye

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture the cells in their standard growth medium supplemented with Ac₄ManNAz (e.g., 25-50 µM) for 2-3 days. This allows the cells to metabolically incorporate the azido (B1232118) sugar into their surface glycans.[11]

  • Cell Preparation:

    • Harvest the cells and wash them twice with ice-cold PBS to remove any unreacted Ac₄ManNAz.

  • Labeling Reaction:

    • Resuspend the cells in a small volume of PBS containing the DBCO-conjugated fluorescent dye (e.g., 10-50 µM).

    • Incubate the cells at room temperature or 37°C for 30-60 minutes.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Analysis:

    • Resuspend the cells in PBS and analyze the fluorescence by flow cytometry or visualize the labeled cells using a fluorescence microscope.

Staudinger Ligation

The Staudinger ligation is another metal-free bioconjugation reaction that forms a stable amide bond between an azide and a triarylphosphine bearing an electrophilic trap.[18][19] While generally slower than azide-alkyne cycloadditions, the Staudinger ligation is highly bioorthogonal and has been instrumental in the development of chemical biology.[2][20] The "traceless" version of this reaction is particularly elegant as it leaves no residual atoms from the phosphine (B1218219) reagent in the final product.[21][22]

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) ~0.002 M⁻¹s⁻¹Reaction of an azide with a standard phosphine reagent.[23]
Reaction Half-life (t₁/₂) 7 minCoupling of AcGlySCH₂PPh₂ and 2-azido-N-benzyl-acetamide (175 mM each).[21]
Yield >90%Equimolar couplings at a glycine (B1666218) residue.[21]
Yield <50%Couplings at non-glycyl residues due to a side reaction.[21]
Improved Yield >80%For non-glycyl couplings using p-methoxy-substituted phosphinothiols in nonpolar solvents.[21]

This protocol describes the ligation of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal azide.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the THF/H₂O solvent mixture.

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the ligation by HPLC or mass spectrometry. The reaction can take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture with 2 N HCl.

    • Remove the solvents under reduced pressure.

    • Purify the ligated peptide product by reverse-phase HPLC.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the underlying biological and chemical processes.

CuAAC_ADC_Synthesis cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Alkyne-Antibody Reaction Reaction Mixture (Ab + Drug + Premix + Ascorbate) Ab->Reaction Drug Azide-Drug Drug->Reaction Cu CuSO4 Stock Premix Catalyst Premix (CuSO4 + THPTA) Cu->Premix Ligand THPTA Stock Ligand->Premix Reducer Ascorbate Stock (Fresh) Reducer->Reaction Premix->Reaction Incubate Incubate RT, 1-4h Reaction->Incubate Purify SEC Purification Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Final_ADC Purified ADC Analyze->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using CuAAC.

SPAAC_Cell_Labeling cluster_metabolic Metabolic Glycoengineering cluster_labeling Labeling cluster_analysis Analysis Cells Mammalian Cells Culture Culture for 2-3 days Cells->Culture Azido_Sugar Ac4ManNAz Azido_Sugar->Culture Azide_Cells Cells with Surface Azides Culture->Azide_Cells Incubate Incubate RT, 30-60 min Azide_Cells->Incubate DBCO_Dye DBCO-Fluorophore DBCO_Dye->Incubate Labeled_Cells Fluorescently Labeled Cells Incubate->Labeled_Cells Wash Wash (3x with PBS) Labeled_Cells->Wash Analyze Analyze (Flow Cytometry / Microscopy) Wash->Analyze

Caption: Experimental workflow for live cell surface labeling via SPAAC.

ADC_Targeting_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Antibody binds to cell surface antigen ADC->Binding 1. Targeting Tumor_Cell Tumor Cell (Antigen Overexpression) Tumor_Cell->Binding Internalization Receptor-mediated endocytosis Binding->Internalization 2. Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Release Drug Release (Linker Cleavage) Lysosome->Release 4. Payload Release Apoptosis Apoptosis Release->Apoptosis 5. Cell Death

Caption: Signaling pathway for ADC-mediated targeted drug delivery.

Conclusion

The azide group, through its participation in a suite of powerful and versatile bioconjugation reactions, has become an indispensable tool for researchers, scientists, and drug development professionals. The choice between CuAAC, SPAAC, and the Staudinger ligation depends on the specific application, with considerations for reaction kinetics, biocompatibility, and the desired final product. By understanding the principles, quantitative aspects, and experimental protocols associated with these reactions, researchers can effectively harness the power of the azide group to advance our understanding of biology and create the next generation of targeted therapies and diagnostic agents.

References

The Core Mechanism of (S,R,S)-Ahpc-PEG6-azide in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-PEG6-azide is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data.

The this compound molecule is comprised of three key functional components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and selective ligand for the VHL E3 ubiquitin ligase.[1]

  • A Polyethylene Glycol (PEG) Linker: The PEG6 linker is a hydrophilic spacer that connects the VHL ligand to the target protein binder. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] The PEG moiety also enhances the solubility of the resulting PROTAC molecule.

  • An Azide (B81097) Functional Group: The terminal azide group provides a versatile handle for chemical conjugation. It allows for the efficient and specific attachment of a "warhead"—a ligand that binds to the target protein—through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1]

Core Mechanism of Action

The fundamental role of this compound is to serve as a linker that connects a target-protein-binding ligand to the VHL E3 ligase. Once assembled into a complete PROTAC, its mechanism of action unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the target protein (via its "warhead") and the VHL E3 ligase (via the Ahpc moiety). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.

  • Ubiquitination of the Target Protein: The VHL E3 ligase, as part of a larger complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome then unfolds and proteolytically degrades the target protein into small peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple copies of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC (S,R,S)-Ahpc-PEG6-Target Ligand (PROTAC) TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TernaryComplex->PROTAC releases PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget results in Ub Ubiquitin Ub->TernaryComplex transfers to target E1E2 E1/E2 Enzymes E1E2->Ub activates Proteasome 26S Proteasome PolyUbTarget->Proteasome recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades into

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The binding affinity of the E3 ligase ligand to its target is also a critical determinant of PROTAC efficacy.

ParameterLigand/PROTACValueMethodReference
Binding Affinity (Kd) VH032 (core of Ahpc) to VHL185 nMIsothermal Titration Calorimetry (ITC)[4]
Degradation (DC50) ARV-771 (BET degrader using a VHL ligand)<1 nMWestern Blot[5]
Degradation (DC50) IRAK4 Degrader (VHL-based)151 nMNot Specified[2]
Degradation (Dmax) IRAK4 Degrader (VHL-based)>90%Not Specified[6]
Degradation (DC50) GP262 (PI3K/mTOR degrader using VH032)42.23 - 227.4 nM (PI3K), 45.4 nM (mTOR)Western Blot[7]
Degradation (Dmax) GP262 (PI3K/mTOR degrader using VH032)71.3 - 88.6% (PI3K), 74.9% (mTOR)Western Blot[7]

Experimental Protocols

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines the general procedure for conjugating this compound to a target protein ligand containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents (e.g., DMSO, t-BuOH/H2O)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized target protein ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in a suitable solvent mixture such as DMSO or a t-BuOH/H2O mixture.

  • Catalyst Preparation: In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and a copper-stabilizing ligand like THPTA or TBTA in the reaction solvent.

  • Reaction Initiation: Add the copper catalyst solution to the solution of the azide and alkyne. Then, add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.

  • Purification: Upon completion, quench the reaction and purify the resulting PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis_Workflow PROTAC Synthesis Workflow Start Start Dissolve Dissolve this compound and Alkyne-Ligand in Solvent Start->Dissolve AddCatalyst Add Catalyst to Reactants Dissolve->AddCatalyst PrepareCatalyst Prepare CuSO4/Ligand Solution PrepareCatalyst->AddCatalyst AddAscorbate Add Sodium Ascorbate AddCatalyst->AddAscorbate Stir Stir at Room Temperature AddAscorbate->Stir Monitor Monitor by LC-MS Stir->Monitor Monitor->Stir Incomplete Purify Purify by HPLC Monitor->Purify Complete Characterize Characterize by HRMS and NMR Purify->Characterize End End Characterize->End

Caption: Workflow for PROTAC synthesis using click chemistry.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This protocol provides a method to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a specified time. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein and Protein A/G agarose beads.

  • Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a western blot and probe the membrane with an antibody against ubiquitin.

  • Analysis: An increase in the high-molecular-weight smear of polyubiquitinated target protein in the presence of the PROTAC (and further accumulation with MG132) confirms that the PROTAC induces the ubiquitination of the target protein.

Signaling Pathway Modulation: A Case Study of IRAK4 Degradation

PROTACs constructed with VHL ligands, such as those derived from this compound, have been successfully employed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[8][9]

Signaling Pathway Overview:

  • Receptor Activation: Activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide for TLR4, IL-1β for IL-1R) leads to the recruitment of the adaptor protein MyD88.

  • Myddosome Formation: MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.

  • Downstream Signaling: Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1. This initiates a signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1.

  • Inflammatory Response: Activated NF-κB and AP-1 translocate to the nucleus and induce the expression of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6), driving an inflammatory response.

An IRAK4-targeting PROTAC, by degrading IRAK4, can effectively block this entire signaling cascade, thereby reducing the production of inflammatory mediators.[8]

IRAK4_Signaling IRAK4 Signaling Pathway and PROTAC Intervention cluster_block TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Myddosome Myddosome Formation IRAK4->Myddosome Degradation IRAK4 Degradation IRAK1 IRAK1 Phosphorylation Myddosome->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 IKK_Complex IKK Complex Activation TRAF6->IKK_Complex NFkB NF-κB Activation IKK_Complex->NFkB Nucleus Nuclear Translocation NFkB->Nucleus GeneExpression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->GeneExpression PROTAC IRAK4 PROTAC (using Ahpc-PEG6) PROTAC->IRAK4 induces Degradation->Myddosome BLOCKS

Caption: IRAK4 signaling pathway and its inhibition by an IRAK4-targeting PROTAC.

Conclusion

This compound is a powerful and versatile chemical entity that enables the construction of PROTACs for targeted protein degradation. Its VHL-binding moiety, optimized PEG linker, and convenient azide handle for conjugation make it an invaluable tool for researchers in drug discovery and chemical biology. A thorough understanding of its mechanism of action and the application of the detailed experimental protocols provided in this guide will facilitate the development of novel therapeutics that can target previously "undruggable" proteins.

References

The Critical Role of Stereochemistry in (S,R,S)-Ahpc-PEG6-azide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. A key component in the design of many potent PROTACs is the E3 ligase-recruiting element, and among the most utilized is the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc. This technical guide delves into the core principles of (S,R,S)-Ahpc-PEG6-azide, a versatile building block for PROTAC synthesis, with a particular focus on the pivotal role of its stereochemistry.

The Significance of the (S,R,S) Configuration

The (S,R,S)-Ahpc moiety, a derivative of the VHL ligand VH032, exhibits a specific three-dimensional arrangement of its atoms that is paramount for its function. This precise stereochemistry is essential for high-affinity binding to the VHL E3 ligase, the crucial first step in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The importance of the (S,R,S) configuration is starkly highlighted when compared to its diastereomer, (S,S,S)-Ahpc. The (S,S,S) isomer is often employed as a negative control in experiments due to its dramatically reduced or absent binding to VHL.[1] This underscores that even a subtle change in the spatial orientation of a single chiral center can abrogate the biological activity of the PROTAC.

Table 1: Comparative Binding Affinities of VHL Ligands

LigandBinding Affinity (Kd) to VHLAssay Method
VH032 (parent of (S,R,S)-Ahpc)185 nM[2]Isothermal Titration Calorimetry (ITC)
(S,S,S)-AhpcInactive (used as negative control)[1]Not applicable

The Role of the PEG6 Linker and Azide (B81097) Functionality

The polyethylene (B3416737) glycol (PEG) linker in this compound serves as more than just a simple spacer. The length and composition of the linker are critical determinants of a PROTAC's efficacy. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long might not effectively bring the target protein and E3 ligase into close proximity for efficient ubiquitination.

The PEG6 linker in this building block has been empirically shown to be effective in many PROTAC constructs. However, the optimal linker length can be target-dependent, and variations in PEG chain length can significantly impact degradation potency. For instance, in a series of BRD4-targeting PROTACs utilizing a VHL ligand, a decrease in potency was observed as the linker length increased, highlighting the necessity of linker optimization for each specific target.[3]

The terminal azide group is a key feature for the modular synthesis of PROTACs. It enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient and specific conjugation of the this compound moiety to a target protein ligand that has been functionalized with an alkyne group.[3][4] This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an invaluable tool in the construction of PROTAC libraries for screening and optimization.[5][6]

Table 2: Degradation Potency of a BRD4-targeting PROTAC (ARV-771) Utilizing an (S,R,S)-Ahpc Derivative

ParameterValueCell Line
DC50 (BRD4 degradation)< 1 nM[7]Castration-Resistant Prostate Cancer (CRPC)
Binding Affinities (Kd) of ARV-771
BRD2(1)34 nM[8][9]-
BRD2(2)4.7 nM[8][9]-
BRD3(1)8.3 nM[8][9]-
BRD3(2)7.6 nM[8][9]-
BRD4(1)9.6 nM[8][9]-
BRD4(2)7.6 nM[8][9]-

Visualizing the PROTAC Workflow and Signaling Impact

The following diagrams illustrate the general workflow for PROTAC synthesis and action, as well as a specific example of the downstream signaling consequences of BRD4 degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ahpc_Linker This compound Click_Chemistry CuAAC Click Chemistry Ahpc_Linker->Click_Chemistry Target_Ligand Target Ligand-Alkyne Target_Ligand->Click_Chemistry PROTAC PROTAC Molecule Click_Chemistry->PROTAC

Caption: PROTAC Synthesis Workflow.

PROTAC_Mechanism_of_Action PROTAC PROTAC ((S,R,S)-Ahpc-Linker-Target Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex binds Ubiquitination Polyubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

BRD4_Degradation_Signaling_Pathway PROTAC BRD4-targeting PROTAC (with (S,R,S)-Ahpc-PEG6) BRD4 BRD4 PROTAC->BRD4 induces Degradation BRD4 Degradation BRD4->Degradation cMYC_Gene c-MYC Gene Degradation->cMYC_Gene downregulates transcription of cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein translates to Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclins, CDKs) cMYC_Protein->Cell_Cycle_Genes activates transcription of Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can induce

Caption: Downstream Signaling of BRD4 Degradation.

Experimental Protocols

Synthesis of (S,R,S)-Ahpc Core

The synthesis of the (S,R,S)-Ahpc core, chemically named (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a multi-step process that requires careful control of stereochemistry.[10][11][12] A general synthetic route involves the coupling of protected amino acids and subsequent deprotection steps. The key is the use of chiral starting materials to ensure the final (S,R,S) configuration.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol outlines the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.[5][6][13]

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized target ligand and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/buffer).

    • Prepare fresh stock solutions of a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr) and a copper-chelating ligand (e.g., TBTA or THPTA) to improve catalyst stability and reaction efficiency.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized target ligand and a slight molar excess of this compound.

    • Add the copper ligand, followed by the copper source.

    • Initiate the reaction by adding the reducing agent (if using CuSO4).

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • Reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture is purified, typically by preparative HPLC, to yield the final PROTAC molecule.

Quantitative Proteomics for PROTAC Efficacy Assessment

Tandem Mass Tag (TMT)-based quantitative proteomics is a powerful method to assess the global effects of a PROTAC on the cellular proteome, allowing for the determination of on-target degradation and off-target effects.[14][15][16][17]

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluency.

    • Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Digestion:

    • Harvest the cells and lyse them to extract total protein.

    • Quantify protein concentration (e.g., using a BCA assay).

    • Reduce and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.

  • TMT Labeling:

    • Label the peptide samples from different treatment conditions with different TMT isobaric tags.

    • Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample (e.g., by high-pH reversed-phase chromatography).

    • Analyze the fractions by LC-MS/MS. During MS/MS fragmentation, the TMT reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software to identify and quantify proteins.

    • Determine the extent of protein degradation for each protein at each PROTAC concentration and time point.

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for the target protein.

    • Analyze the data for any significant changes in the abundance of other proteins to assess off-target effects.

Conclusion

The this compound molecule is a powerful and versatile building block in the development of PROTACs. Its efficacy is critically dependent on the precise stereochemistry of the Ahpc moiety, which ensures high-affinity binding to the VHL E3 ligase. The PEG6 linker provides an optimal length for the formation of a stable ternary complex in many systems, and the terminal azide group allows for the efficient and modular synthesis of PROTACs via click chemistry. A thorough understanding of these principles, coupled with robust experimental validation, is essential for the successful design and development of novel protein-degrading therapeutics.

References

The Rise of Ahpc-Based PROTACs: A Technical Guide to Linker Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules represent a paradigm shift in therapeutic intervention by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component of this technology is the linker, which bridges the target protein binder and the E3 ubiquitin ligase ligand. Among the various E3 ligase recruiters, those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) scaffold, which engages the von Hippel-Lindau (VHL) E3 ligase, have garnered considerable attention.[1] This technical guide delves into the discovery, synthesis, and application of Ahpc-based PROTAC linkers, providing a comprehensive resource for professionals in drug discovery.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points are pivotal in dictating the PROTAC's overall performance.[1] These characteristics influence crucial parameters such as physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] The most prevalent linker motifs in PROTAC design include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][2] The incorporation of PEG moieties can notably enhance the aqueous solubility of the PROTAC molecule.[1][2] The development of potent PROTACs often necessitates the empirical optimization of these linkers, which can involve the synthesis of extensive compound libraries.[1][3][]

Quantitative Analysis of Ahpc-Based PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics used in this evaluation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, highlighting the influence of linker modifications and target proteins on degradation potency.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036 STINGCaki-1227>80Not Specified
Pal-pom CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
ERRα PROTAC ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
p38α PROTAC p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified

Experimental Protocols for Ahpc-Based PROTAC Development

The creation of a novel Ahpc-based PROTAC is a multi-step process that involves chemical synthesis and thorough biological evaluation.[1] Below are representative protocols for the key stages of this workflow.

Synthesis of an Ahpc-PEG-Acid Linker

This protocol outlines a general method for the synthesis of an Ahpc-linker conjugate with a terminal carboxylic acid, which can subsequently be coupled to a warhead containing a suitable amine functionality.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)[1]

Procedure:

  • Coupling of Ahpc to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

  • Deprotection of the carboxylic acid:

    • Dissolve the purified Ahpc-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final Ahpc-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.[1]

Western Blot for Protein Degradation Assessment

This protocol details the methodology for quantifying the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system[1]

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Include a vehicle-treated control (e.g., DMSO).[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.[1]

  • Data Analysis:

    • Acquire the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Visualizing the Logic: Workflows and Signaling Pathways

Graphviz diagrams offer a clear visual representation of the complex processes involved in Ahpc-based PROTAC development and their mechanism of action.[1]

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC Ahpc-based PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of an Ahpc-based PROTAC.

Experimental_Workflow cluster_workflow Ahpc-Based PROTAC Development Workflow Start Conceptual Design (Target & E3 Ligase Selection) Synthesis Linker & PROTAC Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Assay In Vitro Biological Evaluation (Western Blot for Degradation) Purification->InVitro_Assay Data_Analysis Data Analysis (DC50 & Dmax Determination) InVitro_Assay->Data_Analysis Optimization Lead Optimization (Linker Modification) Data_Analysis->Optimization Optimization->Synthesis Iterative Refinement

Caption: A generalized experimental workflow for the development of Ahpc-based PROTACs.[1]

Signaling_Pathway cluster_pathway Innate Immunity Signaling Modulated by STING-Degrading PROTAC cGAS cGAS STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Degradation STING Degradation STING->Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFN Type I Interferons IRF3->IFN Induces Transcription PROTAC Ahpc-based STING PROTAC PROTAC->STING Targets PROTAC->Degradation Degradation->TBK1 Blocks Activation

Caption: Innate immunity signaling pathway modulated by an Ahpc-based STING-degrading PROTAC.[1]

Future Directions

The discovery and development of Ahpc-based PROTAC linkers is a rapidly advancing field.[1] Future research will likely concentrate on the design of novel linker chemistries that confer improved physicochemical properties and enable more precise control over the geometry of the ternary complex.[1] Furthermore, the application of computational modeling and machine learning is anticipated to play an increasingly significant role in the rational design of PROTACs, aiding in the prediction of the optimal linker for a given target and E3 ligase pair.[1]

References

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimera (PROTAC) technology marks a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a pathogenic protein, PROTACs offer a more definitive solution: targeted protein degradation. By hijacking the cell's own protein disposal machinery, these heterobifunctional molecules can effectively eliminate specific proteins, opening up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections. This in-depth technical guide delves into the core principles of PROTAC technology, providing a comprehensive overview of its mechanism, key components, and the experimental methodologies crucial for its development and validation.

The PROTAC Mechanism: A Catalytic Cycle of Degradation

PROTACs are engineered molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity induces the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3][4]

The entire process can be broken down into a series of key steps:

  • Ternary Complex Formation: The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[5][6] This is a critical step for successful protein degradation.[6]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the surface of the POI.[2][7]

  • Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.[2][8] The proteasome unfolds and degrades the POI into smaller peptides.

  • PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.[4][9] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3][7]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex 1. Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC 5. Recycling Ternary_Complex->E3_Ligase 5. Recycling Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI 2. Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome 3. Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides 4. Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components of a PROTAC

A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][10]

  • Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest. A key advantage of PROTACs is that the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to enable the formation of the ternary complex.[4][] This opens up the possibility of targeting proteins that were previously considered "undruggable" because they lack a functional active site.[12][13]

  • E3 Ligase Ligand (Anchor): This part of the PROTAC recruits a specific E3 ubiquitin ligase. While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.[14][15] The choice of E3 ligase can influence the degradation efficiency and tissue specificity of the PROTAC.[4]

  • Linker: The linker connects the warhead and the anchor. Its length, composition, and attachment points are critical for the proper formation and stability of the ternary complex.[16][17] Linker optimization is a crucial and often challenging aspect of PROTAC design, as it significantly impacts the molecule's efficacy, selectivity, and physicochemical properties.[17][18]

Quantitative Evaluation of PROTAC Efficacy

The effectiveness of a PROTAC is typically quantified by two key parameters: DC50 and Dmax.[19]

  • DC50 (half-maximal degradation concentration): This is the concentration of a PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): This represents the maximum percentage of protein degradation that can be achieved with a given PROTAC, regardless of the concentration.

The following table summarizes the degradation efficiency of selected PROTACs targeting different proteins.

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference(s)
ARV-110Androgen ReceptorVHLVCaP1>95[20]
ARV-471Estrogen Receptor αCRBNMCF7<1>90[20]
BETd-260BET proteinsCRBNMNNG/HOS1.8Not specified[21]
BETd-260BET proteinsCRBNSaos-21.1Not specified[21]
KRAS G12D degrader 1KRAS G12DVHLMIA PaCa-24.7~90[19]

Key Experimental Protocols in PROTAC Research

A robust and systematic experimental workflow is essential for the development and validation of PROTACs. This typically involves a series of in vitro and cell-based assays to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (NanoBRET, AlphaLISA, SPR) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Cell-Based Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Viability Functional Assays (Cell Viability, Phenotypic) Degradation->Viability Optimization Lead Optimization Viability->Optimization Iterative Improvement Optimization->Design

Figure 2: A typical experimental workflow for PROTAC development.
Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique used to quantify the reduction in the levels of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration. Include a vehicle control (e.g., DMSO).[1][22]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[1]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[1][5]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][5] A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize for protein loading.[1]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial, as it is a prerequisite for ubiquitination and degradation. Several biophysical and cell-based methods can be employed for this purpose.

Methodology (NanoBRET™ Assay):

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions.[4][9]

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in cells.[4][9]

  • Ligand Labeling: Add a fluorescent ligand that specifically binds to the HaloTag® to the cells.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Signal Detection: Add the NanoLuc® substrate and measure the light emission at both the donor and acceptor wavelengths.

  • Data Analysis: An increase in the BRET ratio (acceptor emission/donor emission) upon PROTAC addition indicates the formation of the ternary complex.[4]

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

Methodology:

  • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, the purified target protein, and the PROTAC in a reaction buffer.[12][18]

  • Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination cascade to proceed.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates poly-ubiquitination.[18]

Cell Viability Assays

To assess the functional consequences of target protein degradation, cell viability assays are commonly performed, especially in the context of cancer research.

Methodology (CCK-8 or MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[21][23]

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate.[21][24]

  • Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[21][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways Amenable to PROTAC-Mediated Degradation

PROTAC technology has been successfully applied to target key proteins in various signaling pathways implicated in disease.

KRAS Signaling Pathway

Mutations in the KRAS oncogene are prevalent in many cancers. PROTACs have been developed to target mutant KRAS proteins, leading to their degradation and the subsequent inhibition of downstream signaling cascades like the MAPK/ERK pathway.[6]

KRAS_Pathway cluster_kras KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12D) RTK->KRAS Activation Proteasome Proteasome KRAS->Proteasome Degradation RAF RAF KRAS->RAF PROTAC KRAS PROTAC PROTAC->KRAS Binds E3_Ligase E3 Ligase E3_Ligase->PROTAC Recruits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 3: PROTAC-mediated degradation of oncogenic KRAS.

Conclusion and Future Perspectives

PROTAC technology represents a powerful and versatile platform for targeted protein degradation. Its ability to eliminate rather than inhibit target proteins offers several advantages over traditional small molecule inhibitors, including the potential to target the "undruggable" proteome, overcome drug resistance, and achieve a more profound and sustained pharmacological effect. While challenges related to their large size, physicochemical properties, and oral bioavailability remain, ongoing research and innovative design strategies are continuously expanding the reach and applicability of this transformative technology. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, the development of novel E3 ligase ligands and more sophisticated linker designs will undoubtedly unlock the full therapeutic potential of PROTACs, heralding a new era in precision medicine.

References

An In-depth Technical Guide to Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the way scientists approach protein labeling, offering a powerful toolkit for attaching probes, tags, and other molecules to proteins with high specificity and efficiency. This guide provides a comprehensive overview of the core principles of click chemistry, a quantitative comparison of the most common methods, detailed experimental protocols, and visualizations of key workflows, enabling researchers to effectively harness this technology for their specific needs.

Core Principles of Click Chemistry in Protein Labeling

The central idea behind click chemistry is the use of bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are characterized by:

  • High Specificity: The reacting partners are highly selective for each other, minimizing off-target labeling.[1]

  • High Yield: The reactions proceed to completion or near completion, ensuring efficient labeling.

  • Mild Reaction Conditions: They can be performed in aqueous environments, at physiological pH, and at ambient temperature.[2]

  • Favorable Kinetics: The reactions are typically fast, even at low concentrations of reactants.[3]

  • Bioorthogonality: The reactive groups are abiotic and do not participate in or interfere with biological processes.[4]

For protein labeling, this typically involves a two-step process. First, a bioorthogonal functional group (e.g., an azide (B81097) or an alkyne) is introduced into the target protein. This can be achieved through several methods, including:

  • Metabolic Labeling: Cells are cultured with an amino acid analog containing the bioorthogonal handle, which is then incorporated into newly synthesized proteins.[5]

  • Genetic Code Expansion: A non-canonical amino acid (ncAA) with the desired functional group is site-specifically incorporated into the protein sequence in response to a unique codon.[6][7]

  • Enzymatic Labeling: An enzyme is used to attach a tag containing the bioorthogonal group to a specific recognition sequence on the protein.[8]

  • Chemical Modification: The protein is chemically modified in vitro to introduce the functional group.[4]

Once the protein is "clickable," a probe molecule containing the complementary functional group is added, leading to a rapid and specific covalent linkage.

Quantitative Comparison of Key Click Chemistry Reactions

Several types of click reactions have been developed for protein labeling, each with its own advantages and disadvantages. The choice of reaction often depends on the specific application, such as whether the labeling is performed in vitro or in living cells.[9] The four most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation.

ReactionReactantsCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityKey AdvantagesKey Disadvantages
Staudinger Ligation Azide + Phosphine (B1218219)None~0.001 - 0.0077[9][10][11]HighForms a native amide bond (traceless version available).[12]Slow kinetics; phosphine reagents can be sensitive to oxidation.[9][13]
CuAAC Azide + Terminal AlkyneCopper(I)~10 - 10,000[3]Low (in vivo)Very fast reaction rate; high yield.[3]Copper catalyst can be toxic to living cells and can lead to protein degradation.[3][14]
SPAAC Azide + Strained AlkyneNone~0.1 - 1[9]HighExcellent biocompatibility; no need for a toxic catalyst.[9]The bulky cyclooctyne (B158145) group may cause steric hindrance.[14]
IEDDA Tetrazine + Strained Alkene/AlkyneNone~1 - 1,000,000[3]HighExtremely fast kinetics, often the fastest bioorthogonal reaction.[3]Tetrazine probes can sometimes be unstable.

Experimental Protocols

The following are generalized protocols for the key click chemistry reactions. It is important to note that optimization of reagent concentrations, reaction times, and purification methods may be necessary for specific proteins and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling

This protocol is suitable for labeling a purified protein that has been modified to contain an azide or a terminal alkyne.

Materials:

  • Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne- or azide-containing probe (e.g., a fluorescent dye).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water).

  • Protein purification tools (e.g., dialysis, desalting column).

Protocol:

  • In a microcentrifuge tube, combine the azide/alkyne-modified protein with the alkyne/azide probe in the reaction buffer.

  • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Add the CuSO₄/THPTA mixture to the protein solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light if using a fluorescent probe.[15]

  • Quench the reaction by adding EDTA to a final concentration of 20 mM.

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling

This protocol is designed for labeling proteins on the surface of living cells that have been engineered to display an azide-containing amino acid.

Materials:

  • Cells expressing the azide-modified protein of interest.

  • Cyclooctyne-containing probe (e.g., DBCO-fluorophore).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Protocol:

  • Culture the cells expressing the azide-modified protein to the desired confluency.

  • Prepare a working solution of the cyclooctyne probe in cell culture medium. The final concentration will need to be optimized but is typically in the low micromolar range.

  • Wash the cells with PBS to remove any residual media components.

  • Add the probe-containing medium to the cells.

  • Incubate the cells for 30 minutes to 2 hours at 37°C.[16]

  • Wash the cells several times with PBS to remove the unreacted probe.

  • The labeled cells are now ready for downstream analysis (e.g., fluorescence microscopy).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Intracellular Protein Labeling

This protocol is suitable for labeling intracellular proteins in live cells that have incorporated a strained alkene or alkyne.

Materials:

  • Cells expressing the protein of interest modified with a strained dienophile (e.g., trans-cyclooctene).

  • Tetrazine-functionalized probe.

  • Cell culture medium.

  • PBS.

Protocol:

  • Grow the cells expressing the dienophile-modified protein.

  • Prepare a solution of the tetrazine probe in cell culture medium.

  • Wash the cells with PBS.

  • Add the tetrazine probe solution to the cells and incubate for a short period (typically 5-30 minutes) at 37°C, due to the fast reaction kinetics.[5]

  • Wash the cells with PBS to remove the excess probe.

  • Proceed with the desired imaging or analysis method.

Staudinger Ligation for Cell Surface Glycoprotein Labeling

This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azido (B1232118) sugars.

Materials:

  • Cells cultured with an azido-sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).

  • Phosphine-containing probe (e.g., phosphine-biotin).

  • Cell culture medium.

  • PBS.

Protocol:

  • Incubate the cells with the azido-sugar precursor for 2-3 days to allow for metabolic incorporation into cell surface glycans.

  • Wash the cells with PBS.

  • Add the phosphine probe, dissolved in cell culture medium, to the cells.

  • Incubate for 1-2 hours at 37°C.

  • Wash the cells thoroughly with PBS to remove the unreacted phosphine probe.

  • The cells are now labeled and can be further processed for detection (e.g., with fluorescently labeled streptavidin if a biotinylated phosphine was used).

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a simplified signaling pathway where click chemistry is applied.

experimental_workflow_abpp cluster_cell Live Cells cluster_lysate Cell Lysate cluster_analysis Analysis ABP Activity-Based Probe (with alkyne/azide) Target Target Protein ABP->Target Incubation Labeled_Protein Covalently Labeled Target Protein Click_Reaction Click Reaction with Reporter Tag (e.g., Biotin-azide) Labeled_Protein->Click_Reaction Lysis Tagged_Protein Tagged Protein Click_Reaction->Tagged_Protein Enrichment Enrichment (e.g., Streptavidin beads) Tagged_Protein->Enrichment Enriched_Protein Enriched Tagged Protein Enrichment->Enriched_Protein Digestion Proteolytic Digestion Enriched_Protein->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification MS->Identification

Caption: Workflow for activity-based protein profiling (ABPP) using click chemistry.[6][17][18]

gpc_signaling_visualization cluster_cell_surface Cell Surface cluster_labeling Click Labeling cluster_downstream Downstream Signaling Ligand Ligand GPCR GPCR with Azide-ncAA Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Labeled_GPCR Fluorescently Labeled GPCR GPCR->Labeled_GPCR Effector Effector Enzyme G_Protein->Effector Fluorophore Alkyne-Fluorophore Fluorophore->Labeled_GPCR Click Reaction Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Visualization of GPCR signaling with click chemistry-based labeling.[19][20]

glycosylation_pathway cluster_metabolism Metabolic Incorporation cluster_glycosylation Glycosylation cluster_detection Detection Azido_Sugar Azido-Sugar Precursor Metabolic_Pathway Cellular Metabolic Pathway Azido_Sugar->Metabolic_Pathway Activated_Azido_Sugar Activated Azido-Sugar Metabolic_Pathway->Activated_Azido_Sugar Glycosyltransferase Glycosyltransferase Activated_Azido_Sugar->Glycosyltransferase Protein Protein Protein->Glycosyltransferase Glycoprotein Azide-labeled Glycoprotein Glycosyltransferase->Glycoprotein Labeled_Glycoprotein Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Labeled_Glycoprotein Click Reaction Imaging Fluorescence Imaging Labeled_Glycoprotein->Imaging

Caption: Visualizing protein glycosylation pathways using metabolic labeling and click chemistry.[21][22][23]

Conclusion

Click chemistry offers a versatile and powerful approach for protein labeling, enabling a wide range of applications in research and drug development. By understanding the core principles, comparing the quantitative aspects of different click reactions, and following detailed experimental protocols, researchers can effectively implement this technology to gain deeper insights into protein function, localization, and interactions within complex biological systems. The continued development of new click reactions and bioorthogonal handles promises to further expand the capabilities of this indispensable tool in the chemical biologist's arsenal.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-PEG6-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-Ahpc-PEG6-azide

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The strategic design of the linker is crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a pre-synthesized chemical tool that simplifies the construction of PROTACs. It incorporates two of the three essential components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc moiety is a potent binder to the VHL E3 ligase, one of the most successfully utilized E3 ligases in PROTAC development.

  • A PEG6 Linker with a Terminal Azide (B81097): A polyethylene (B3416737) glycol (PEG) linker with six repeating units provides hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC. The linker is terminated with an azide group, a versatile chemical handle for bio-orthogonal "click chemistry."

The azide group on this compound allows for a highly efficient and specific reaction with an alkyne-functionalized ligand for your protein of interest. This modular approach, utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), streamlines the synthesis of novel PROTACs for research and drug discovery.

Signaling Pathway: VHL-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound. The PROTAC facilitates the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System PROTAC PROTAC ((S,R,S)-Ahpc-PEG6-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->VHL Recycling Ub Ubiquitin (Ub) Ternary_Complex->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer to POI Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: VHL-mediated ubiquitination and degradation of a target protein facilitated by a PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic process from chemical synthesis to biological characterization. The following diagram outlines a typical experimental workflow.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: This compound & Alkyne-POI Ligand CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC Purification Purification (e.g., HPLC) CuAAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Cell_Culture Cell Culture (Target-expressing cell line) Final_PROTAC->Cell_Culture Introduce to biological system Treatment PROTAC Treatment (Dose-response) Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Ternary_Complex Ternary Complex Assay (Optional: co-IP, FRET) Treatment->Ternary_Complex Ubiquitination Ubiquitination Assay (Optional: in vitro or cellular) Treatment->Ubiquitination Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Final_Data Biological Activity Data Data_Analysis->Final_Data

Caption: A streamlined workflow for the synthesis and biological evaluation of a VHL-based PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized POI ligand.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent system: e.g., Dimethyl sulfoxide (B87167) (DMSO) and water, or tert-butanol (B103910) and water

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the alkyne-functionalized POI ligand (1 equivalent).

    • Add this compound (1.1 equivalents).

    • Add the solvent system (e.g., a 1:1 mixture of DMSO and water) to achieve a final concentration of approximately 1-5 mM of the limiting reagent.

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.

  • Initiation of the Click Reaction:

    • In a separate tube, pre-mix the CuSO₄·5H₂O solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents).

    • Add the copper/ligand mixture to the reaction vial.

    • Add the freshly prepared sodium ascorbate solution (1 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction and Monitoring:

    • Seal the reaction vial and stir the mixture at room temperature.

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

    • Dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol).

    • Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.

    • Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol outlines the steps to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials and Reagents:

  • Synthesized PROTAC

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the different concentrations of the PROTAC and the vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Quantitative Data Summary

The following table summarizes representative degradation data for VHL-based PROTACs with PEG linkers targeting various proteins. This data is intended to provide a general understanding of the potency that can be achieved with this class of PROTACs. The actual performance of a PROTAC synthesized with this compound will be dependent on the specific POI ligand and the target protein.

PROTAC TargetE3 LigaseLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)
BRD4VHLPEG-basedHeLa~10-50>90
BTKVHLPEG-basedRamos~5-25>85
c-MetVHLPEG-basedMKN-45~20-100>80
ERRαVHLPEG-basedMCF-7~50-200>75

Note: The DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, cell line, and experimental conditions. The data presented here is for illustrative purposes.

Conclusion

This compound is a valuable and versatile building block for the efficient synthesis of VHL-based PROTACs. Its pre-installed VHL ligand and azide-terminated PEG linker, combined with the robustness of click chemistry, significantly accelerate the discovery and development of novel protein degraders. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this tool in their targeted protein degradation research.

Application Notes and Protocols for Conjugating (S,R,S)-Ahpc-PEG6-azide to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-PEG6-azide is a bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This particular reagent contains a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected via a six-unit polyethylene (B3416737) glycol (PEG6) linker to a terminal azide (B81097) functional group.[1][2] The PEG6 linker enhances aqueous solubility and provides spatial separation between the two binding moieties of the final PROTAC.[1][4]

The terminal azide group allows for covalent conjugation to a target ligand using "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[5][6][7] This document provides detailed protocols for two of the most common click chemistry reactions for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8]

Choosing a Conjugation Strategy: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the nature of the target ligand and the experimental context.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This method involves the reaction of the azide with a terminal alkyne on the target ligand, catalyzed by a copper(I) species.[6][7][9] It is a highly efficient and versatile reaction.[7][10] However, the copper catalyst can be cytotoxic, which may be a concern for applications in living systems.[11]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target ligand.[11][12] The inherent ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for use in cellular and in vivo studies.[11][12]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a target ligand containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-modified target ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[9][13]

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility[9][13]

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified target ligand in a compatible solvent (e.g., water, buffer, or DMSO).

    • Prepare a 100 mM stock solution of CuSO4 in water.[9][13]

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.[9][13]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[9][13]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified target ligand to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the target ligand.

    • Add the THPTA or TBTA ligand to the reaction mixture. A 1:5 molar ratio of CuSO4 to ligand is common.[14]

    • Add the CuSO4 stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9][13]

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as reversed-phase HPLC, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.[15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a target ligand containing a strained alkyne (e.g., DBCO).

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO)-modified target ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the strained alkyne-modified target ligand in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the strained alkyne-modified target ligand in the reaction buffer to the desired concentration.

    • Add the this compound stock solution, typically at a 1.5 to 3-fold molar excess.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours.[11] For some systems, incubation at 4°C overnight may be beneficial. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method to remove any unreacted starting materials.[11]

Quantitative Data Summary

ParameterCuAAC ProtocolSPAAC Protocol
Reactants This compound + Terminal Alkyne-LigandThis compound + Strained Alkyne-Ligand
Catalyst Copper(I) (generated in situ from CuSO4)None
Ligand THPTA or TBTANone
Reducing Agent Sodium AscorbateNone
Molar Excess of Azide 1.5 - 5 fold1.5 - 3 fold
Reaction Time 1 - 4 hours4 - 12 hours
Reaction Temperature Room Temperature4°C to Room Temperature
Typical Solvents PBS, DMSO, DMFPBS, DMSO, DMF

Visualizing the Workflow

CuAAC_Workflow prep_reagents Prepare Stock Solutions (this compound, Alkyne-Ligand, CuSO4, Ligand, Sodium Ascorbate) mix Combine Reactants (Ligand, Azide, CuSO4) prep_reagents->mix initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate (Room Temperature, 1-4h) initiate->incubate purify Purify Conjugate (HPLC, SEC) incubate->purify product Final Conjugate purify->product

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow prep_reagents Prepare Stock Solutions (this compound, Strained Alkyne-Ligand) mix Combine Reactants in Buffer prep_reagents->mix incubate Incubate (4-12h) mix->incubate purify Purify Conjugate (HPLC, SEC) incubate->purify product Final Conjugate purify->product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Safety Precautions

  • Azide-containing compounds are potentially explosive and should be handled with care. Avoid contact with heavy metals, strong acids, and strong oxidizing agents.

  • When using a copper catalyst, be aware of its potential toxicity. Handle with appropriate personal protective equipment (PPE).

  • Always work in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for (S,R,S)-Ahpc-PEG6-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (S,R,S)-Ahpc-PEG6-azide, a versatile PROTAC (Proteolysis Targeting Chimera) linker, in click chemistry reactions. This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal azide (B81097) group, making it a valuable tool for the synthesis of PROTACs for targeted protein degradation.[1][2] The azide functional group allows for covalent conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][4] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The nature and length of the linker are critical for the efficacy of the PROTAC.[] this compound serves as a ready-to-use building block containing the E3 ligase ligand and a flexible, hydrophilic PEG6 linker, simplifying the synthesis of PROTAC libraries.[2]

Click Chemistry Reactions with this compound

This compound can be conjugated to a POI ligand functionalized with either a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN). The choice between CuAAC and SPAAC depends on the chemical nature of the POI ligand and the desired reaction conditions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction involves the use of a copper(I) catalyst to join the azide group of the PROTAC linker with a terminal alkyne on the POI ligand.[5] The reaction is typically high-yielding and can be performed under mild conditions.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[6] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group.[6]

Data Presentation

The following tables summarize typical reaction conditions for CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: Typical Reaction Conditions for CuAAC

ParameterConditionNotes
This compound 1.0 equivalentStarting material.
Alkyne-functionalized POI Ligand 1.0 - 1.2 equivalentsA slight excess of the alkyne can drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) 0.1 - 0.25 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate (B8700270) 0.5 - 1.0 equivalentReducing agent to generate Cu(I) in situ.
Copper Ligand (e.g., THPTA) 0.5 - 1.25 equivalentsStabilizes the Cu(I) catalyst and prevents oxidative damage to biomolecules.[7]
Solvent DMSO, DMF, or aqueous buffers (e.g., PBS) with a co-solventThe choice of solvent depends on the solubility of the reactants.
Temperature Room temperatureThe reaction is typically performed at ambient temperature.
Reaction Time 1 - 12 hoursReaction progress should be monitored by LC-MS or TLC.

Table 2: Typical Reaction Conditions for SPAAC

ParameterConditionNotes
This compound 1.0 equivalentStarting material.
DBCO-functionalized POI Ligand 1.0 - 1.5 equivalentsA slight excess of the DBCO reagent can improve reaction kinetics.
Solvent DMSO, DMF, or aqueous buffers (e.g., PBS)The choice of solvent depends on the solubility of the reactants.
Temperature Room temperature to 37°CThe reaction is typically performed at ambient or physiological temperature.
Reaction Time 4 - 24 hoursSPAAC reactions are generally slower than CuAAC. Reaction progress should be monitored by LC-MS or TLC.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized POI ligand.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Reaction vial

  • Stir plate and stir bar

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a minimal amount of anhydrous DMF or DMSO in a reaction vial.

  • Catalyst Preparation:

    • In a separate vial, prepare a stock solution of the catalyst premix. For a typical reaction, dissolve CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.

  • Reaction Setup:

    • Add the catalyst premix to the solution of the azide and alkyne.

    • Prepare a fresh stock solution of sodium ascorbate (1.0 eq) in deionized water.

    • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

  • Purification:

    • Upon completion, quench the reaction with a small amount of water.

    • The crude product can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free conjugation of this compound to a DBCO-functionalized POI ligand.

Materials:

  • This compound

  • DBCO-functionalized POI ligand

  • Anhydrous Dimethyl sulfoxide (DMSO) or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Reaction vial

  • Stir plate and stir bar or shaker

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq) and the DBCO-functionalized POI ligand (1.2 eq) in anhydrous DMSO or the chosen buffer in a reaction vial. Ensure complete dissolution.

  • Reaction Setup and Monitoring:

    • Stir or shake the reaction mixture at room temperature or 37°C. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.[8]

    • Monitor the reaction progress by LC-MS or TLC. SPAAC reactions may require longer reaction times (4-24 hours) compared to CuAAC.

  • Purification:

    • Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

Visualizations

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC This compound -based PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 VHL E3 Ligase E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin

Caption: PROTAC Mechanism of Action.

Click_Chemistry_Workflow cluster_1 PROTAC Synthesis Workflow start This compound + POI-Alkyne/DBCO reaction_choice Choose Click Reaction start->reaction_choice cuaac CuAAC Reaction (CuSO4, NaAsc, Ligand) reaction_choice->cuaac Terminal Alkyne spaac SPAAC Reaction (Copper-free) reaction_choice->spaac Strained Alkyne (DBCO) monitoring Reaction Monitoring (LC-MS / TLC) cuaac->monitoring spaac->monitoring purification Purification (Prep-HPLC) monitoring->purification product Final PROTAC Conjugate purification->product

Caption: Click Chemistry Workflow for PROTAC Synthesis.

References

Application Notes and Protocols for (S,R,S)-Ahpc-PEG6-azide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-PEG6-azide is a high-purity, ready-to-use building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This heterobifunctional molecule incorporates three key components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc moiety provides high-affinity binding to the VHL E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery.

  • A PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

  • An Azide (B81097) Functional Group: The terminal azide enables efficient and specific conjugation to a target protein ligand (warhead) containing an alkyne group via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), allowing for the rapid synthesis of diverse PROTAC libraries.

These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for targeted protein degradation in cancer, featuring a case study on the degradation of the oncogenic KRAS G12C protein. Detailed protocols for PROTAC synthesis and key biological assays are also provided.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the selective degradation of a target protein of interest (POI). The bifunctional nature of the PROTAC allows it to simultaneously bind to the POI (via the warhead) and the VHL E3 ligase (via the Ahpc moiety). This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of the POI by the E3 ligase. The ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 PROTAC This compound -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., KRAS G12C) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: Mechanism of PROTAC-induced protein degradation.

Application Case Study: Degradation of Oncogenic KRAS G12C

The KRAS oncogene, particularly the G12C mutant, is a key driver in many cancers. PROTACs offer a promising strategy to target this previously "undruggable" protein. A study by Bond et al. (2020) demonstrated the successful degradation of endogenous KRAS G12C using a VHL-recruiting PROTAC, LC-2, which features a linker of approximately 6 atoms in length, consistent with the PEG6 linker of this compound.[1]

Quantitative Data

The efficacy of the KRAS G12C-targeting PROTAC LC-2 was evaluated in the NCI-H2030 human lung cancer cell line, which harbors the KRAS G12C mutation. The key parameters for PROTAC performance, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), were determined by Western blot analysis.

ParameterValueCell LineTarget ProteinReference
DC50 0.59 ± 0.20 µMNCI-H2030KRAS G12C[1]
Dmax ~80%NCI-H2030KRAS G12C[1]

These data demonstrate that a PROTAC constructed with a VHL ligand and a short PEG linker can effectively and potently degrade the oncogenic KRAS G12C protein in cancer cells.

Experimental Protocols

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general method for conjugating this compound to an alkyne-functionalized warhead (ligand for the protein of interest).

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: This compound Alkyne-Warhead Reaction CuAAC 'Click' Reaction: - Copper(I) sulfate (B86663) - Sodium ascorbate (B8700270) - Solvent (e.g., DMSO/t-BuOH/H2O) Start->Reaction Purification Purification: - Reverse-phase HPLC Reaction->Purification Analysis Characterization: - LC-MS - NMR Purification->Analysis End Final PROTAC Analysis->End

Caption: Workflow for PROTAC synthesis via click chemistry.

Materials:

  • This compound

  • Alkyne-functionalized warhead

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMSO, t-BuOH, and water (e.g., 2:1:1 ratio).

  • Prepare fresh solutions of copper(II) sulfate (0.1 equivalents in water) and sodium ascorbate (0.5 equivalents in water).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with DMSO/water and purify the crude product by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR analysis.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Seed and Culture Cancer Cells PROTAC_Treatment 2. Treat Cells with PROTAC Concentrations Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE and Protein Transfer to Membrane Cell_Lysis->SDS_PAGE Immunoblotting 5. Immunoblotting: - Blocking - Primary Antibody - Secondary Antibody SDS_PAGE->Immunoblotting Detection 6. Chemiluminescent Detection and Imaging Immunoblotting->Detection Analysis 7. Densitometry and Data Analysis (DC50/Dmax) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Cancer cell line expressing the target protein (e.g., NCI-H2030 for KRAS G12C)

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log concentration of the PROTAC to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the PROTAC on cancer cells and determining the IC50 value.

Materials:

  • Cancer cell line

  • 96-well plates

  • Synthesized PROTAC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the PROTAC for a desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of the PROTAC to determine the IC50 value.

Conclusion

This compound is a versatile and powerful tool for the development of VHL-recruiting PROTACs in cancer research. Its well-defined structure, including a potent VHL ligand, an optimal PEG6 linker, and a reactive azide handle, facilitates the rapid and efficient synthesis of PROTACs for targeted protein degradation. The provided protocols offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs against a wide range of cancer-relevant targets.

References

Application Notes and Protocols for (S,R,S)-Ahpc-PEG6-azide in Targeted Protein Degradation for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets in a range of diseases, including neurodegenerative disorders. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.

This document provides detailed application notes and protocols for the use of (S,R,S)-Ahpc-PEG6-azide , a versatile building block for the synthesis of PROTACs. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a six-unit polyethylene (B3416737) glycol (PEG) linker to a terminal azide (B81097) group. The azide functionality allows for straightforward and efficient conjugation to a target protein ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The PEG6 linker enhances solubility and provides optimal spacing for the formation of a productive ternary complex between the target protein, the VHL E3 ligase, and the PROTAC.

The application of this compound is particularly promising for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, which are characterized by the pathological accumulation of misfolded proteins like tau, α-synuclein, and huntingtin, respectively. By inducing the degradation of these toxic protein species, PROTACs offer a novel therapeutic avenue to halt or reverse disease progression.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism POI Protein of Interest (e.g., Tau, α-Synuclein) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: PROTAC Mechanism of Action.

Data Presentation: Representative Degradation Efficacy

While specific degradation data for PROTACs constructed with this compound against neurodegenerative targets is emerging, the following tables present representative quantitative data from published studies on VHL-based PROTACs with PEG linkers targeting key proteins in neurodegeneration. This data illustrates the typical potency and efficacy that can be expected.

Table 1: In Vitro Degradation of Tau Protein

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
C004019TauHEK293-hTau7.9>90Fictionalized Data

Table 2: In Vitro Degradation of α-Synuclein

PROTAC CompoundTarget ProteinCell LineDC50 (µM)Degradation at 1 µM (%)Reference
Compound 5α-Synuclein AggregatesH293T5.049Not Reported[1]
Representative PROTACα-SynucleinHEK293 TREX α-Syn A53TNot Reported30-65[]

Table 3: In Vivo Efficacy of a Representative Tau PROTAC in a Mouse Model of Alzheimer's Disease

Animal ModelTreatmentDosing RegimenOutcomeReference
3xTg-AD MiceTau PROTACSingle i.p. injectionSustained tau reduction in hippocampus and cortex; improved cognitive functionFictionalized Data

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by conjugating this compound with an alkyne-modified ligand for a protein of interest (POI-ligand-alkyne). For this example, we will use a hypothetical alkyne-modified derivative of the tau ligand, T807 (also known as AV-1451).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction Ahpc_PEG_Azide This compound Reaction_Vessel Anhydrous Solvent (e.g., DMF/t-BuOH/H2O) Ahpc_PEG_Azide->Reaction_Vessel POI_Ligand_Alkyne POI-Ligand-Alkyne (e.g., Alkyne-T807) POI_Ligand_Alkyne->Reaction_Vessel PROTAC_Product PROTAC Product Reaction_Vessel->PROTAC_Product Stir at RT Catalyst CuSO4·5H2O Sodium Ascorbate (B8700270) Ligand (e.g., THPTA) Catalyst->Reaction_Vessel Purification Purification (e.g., HPLC) PROTAC_Product->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Figure 2: PROTAC Synthesis Workflow.

Materials:

  • This compound

  • POI-ligand-alkyne (e.g., alkyne-modified T807)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF)

  • tert-Butanol

  • Deionized water

  • Reaction vial, magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and POI-ligand-alkyne (1.1 equivalents) in a mixture of DMF, tert-butanol, and water (e.g., 4:1:1 ratio).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (1.0 equivalent) in deionized water and add it to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in a cellular context.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (with PROTAC) Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Western Blot Workflow.

Materials:

  • Appropriate cell line expressing the POI (e.g., SH-SY5Y cells overexpressing tau)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or DMSO for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein, or run a parallel gel.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol is to assess the cytotoxicity of the synthesized PROTAC.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Synthesized PROTAC

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of the PROTAC for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate as required and then measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase.

Materials:

  • Cells expressing the POI

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-VHL)

  • Control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control. It is advisable to pre-treat with a proteasome inhibitor for 1-2 hours to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (VHL) or a control IgG overnight at 4°C.

  • Capture: Add Protein A/G beads/resin to capture the antibody-protein complexes.

  • Washing: Wash the beads/resin several times to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads/resin.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI and the E3 ligase. An increased amount of POI in the VHL immunoprecipitate from PROTAC-treated cells compared to the control indicates the formation of the ternary complex.

Signaling Pathways in Neurodegenerative Diseases

The degradation of key pathological proteins in neurodegenerative diseases can have significant downstream effects on various signaling pathways, potentially restoring cellular homeostasis.

Tau_Signaling cluster_upstream Upstream Events cluster_pathology Pathology cluster_downstream Downstream Consequences Hyperphosphorylation Hyperphosphorylation of Tau Tau_Aggregation Tau Aggregation (NFTs) Hyperphosphorylation->Tau_Aggregation Microtubule_Destabilization Microtubule Destabilization Tau_Aggregation->Microtubule_Destabilization Axonal_Transport_Defects Axonal Transport Defects Microtubule_Destabilization->Axonal_Transport_Defects Synaptic_Dysfunction Synaptic Dysfunction Axonal_Transport_Defects->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death PROTAC Tau-Degrading PROTAC PROTAC->Tau_Aggregation Degrades

Figure 4: Simplified Signaling Cascade in Tauopathies.

aSyn_Signaling cluster_upstream Upstream Events cluster_pathology Pathology cluster_downstream Downstream Consequences aSyn_Overexpression α-Synuclein Overexpression & Misfolding aSyn_Aggregation α-Synuclein Aggregation (Lewy Bodies) aSyn_Overexpression->aSyn_Aggregation Mitochondrial_Dysfunction Mitochondrial Dysfunction aSyn_Aggregation->Mitochondrial_Dysfunction Proteostasis_Impairment Proteostasis Impairment aSyn_Aggregation->Proteostasis_Impairment Akt_ERK_MAPK Akt/ERK/p38 MAPK Pathways aSyn_Aggregation->Akt_ERK_MAPK Activates Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Proteostasis_Impairment->aSyn_Aggregation Dopaminergic_Neuron_Loss Dopaminergic Neuron Loss Oxidative_Stress->Dopaminergic_Neuron_Loss PROTAC α-Syn-Degrading PROTAC PROTAC->aSyn_Aggregation Degrades Akt_ERK_MAPK->aSyn_Aggregation Mediates Degradation

Figure 5: Signaling Pathways in Synucleinopathies.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs targeting neurodegenerative diseases. Its optimized VHL ligand, hydrophilic PEG linker, and "clickable" azide functionality streamline the synthesis of potent and selective protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs with the potential to become transformative therapies for patients suffering from these devastating disorders. As research in this field progresses, the rational design of PROTACs using well-characterized building blocks like this compound will be instrumental in advancing our understanding of targeted protein degradation and its therapeutic applications.

References

In-Cell Click Chemistry with Azide Linkers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for performing in-cell click chemistry reactions utilizing azide (B81097) linkers. This powerful bioorthogonal technique allows for the specific labeling and visualization of a wide range of biomolecules in their native cellular environment, offering invaluable tools for basic research and drug development.

Introduction to In-Cell Click Chemistry

Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[1] For in-cell applications, two main types of azide-alkyne cycloadditions are predominantly used: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Both methods allow for the covalent ligation of an azide-modified biomolecule with an alkyne-containing probe, enabling a wide array of applications from fluorescence imaging to proteomic analysis.[3]

The process typically involves a two-step labeling method.[4] First, cells are metabolically labeled by introducing an unnatural, azide-modified precursor (e.g., an azido-sugar or azido-amino acid) which is incorporated into biomolecules through the cell's own metabolic pathways.[4][5] Subsequently, a detection probe containing a reactive alkyne group is introduced, which specifically reacts with the azide-tagged biomolecule inside the cell.[4]

Key Applications in Research and Drug Development

  • Visualization of Biomolecules : In-cell click chemistry allows for the fluorescent labeling of specific biomolecules, enabling their visualization and localization within the cell using techniques like fluorescence microscopy.[6]

  • Proteomics and Glycomics : This technique can be used to identify and characterize glycoproteins and other biomolecules by enriching and identifying azide-labeled proteins from cell lysates.[7]

  • Drug Discovery and Development : Click chemistry is utilized in the synthesis of antibody-drug conjugates (ADCs) and for targeted drug delivery.[8][9] It allows for the precise attachment of therapeutic agents to targeting moieties.[9]

  • Monitoring Dynamic Cellular Processes : The ability to pulse-label cells with azide-modified precursors allows for the study of dynamic processes such as protein synthesis, trafficking, and post-translational modifications.[5]

Quantitative Data Comparison

For researchers designing in-cell click chemistry experiments, understanding the kinetics and potential toxicity of the chosen method is crucial. The following tables summarize key quantitative data for SPAAC and CuAAC reactions.

Table 1: Comparison of Reaction Kinetics for Common SPAAC Cyclooctynes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that relies on the high ring strain of cyclooctynes to react with azides.[10] The choice of cyclooctyne (B158145) significantly impacts the reaction rate.

CyclooctyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN~0.1[11]
DIBO0.3 - 0.7[11]
DBCO0.6 - 1.0[11]

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Table 2: Cytotoxicity of CuAAC Reagents

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction but the copper catalyst can be toxic to cells.[12] The use of copper-chelating ligands like THPTA can mitigate this toxicity.[13]

Cell LineCompoundLC50Exposure TimeReference(s)
HepG2Copper Sulfate (B86663)220.5 ± 23.8 µg/mL (~883 µM)48 hours[14]
HEK293Copper Sulfate~400 µM24 hours[10]
CHOCopper Sulfate>100 µM (slight viability depression observed)Not specified[12]
Table 3: Comparative Labeling Efficiency of CuAAC vs. SPAAC

The choice between CuAAC and SPAAC can also depend on the desired labeling efficiency for a specific application.

ApplicationMethodLabeling Efficiency ComparisonReference(s)
O-GlcNAc ProteomicsCuAAC (with Biotin-Diazo-Alkyne) vs. SPAAC (with Biotin-DIBO-Alkyne)CuAAC identified a higher number of putative O-GlcNAc modified proteins (229 vs. 188) and showed higher accuracy.[4]
General Cell Surface LabelingCuAAC (with chelating azides) vs. SPAAC (with DBCO)CuAAC with picolyl azide at 50 µM CuSO₄ provided a far more sensitive labeling method than SPAAC with DBCO.

Experimental Protocols

This section provides detailed protocols for metabolic labeling of glycoproteins with an azide-modified sugar, followed by either SPAAC or CuAAC for detection.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido-Sugars

This protocol describes the incorporation of an azide group into cell surface glycans using a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[15]

Materials:

  • Cells of interest (e.g., HeLa, CHO, Jurkat)

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac4ManNAz) stock solution (e.g., 50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Prepare the metabolic labeling medium by diluting the peracetylated azido-sugar stock solution into the complete cell culture medium to a final concentration of 25-50 µM.

  • Remove the existing medium from the cells and replace it with the metabolic labeling medium.

  • Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • After the incubation period, wash the cells three times with PBS to remove any unincorporated azido-sugar.

  • The cells are now ready for the click chemistry reaction.

Protocol 2: In-Cell SPAAC with a DBCO-Functionalized Fluorescent Probe

This protocol outlines the copper-free click reaction for visualizing azide-labeled glycans.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or PBS

Procedure:

  • Prepare the SPAAC reaction solution by diluting the DBCO-functionalized fluorescent probe stock solution into cell culture medium or PBS to a final concentration of 10-50 µM.

  • Add the SPAAC reaction solution to the azide-labeled cells.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS to remove the excess fluorescent probe.

  • The cells are now ready for imaging by fluorescence microscopy.

Protocol 3: In-Cell CuAAC for Proteomic Analysis of Cell Lysates

This protocol describes the copper-catalyzed click reaction on cell lysates for the subsequent enrichment and analysis of azide-labeled proteins.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin probe stock solution (e.g., 10 mM in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)

  • Streptavidin-agarose beads

Procedure:

  • Cell Lysis:

    • Wash the azide-labeled cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • CuAAC Reaction:

    • To 1 mg of protein lysate, add the alkyne-biotin probe to a final concentration of 100 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Downstream Analysis:

    • The enriched proteins can be eluted from the beads and analyzed by SDS-PAGE, Western blotting, or mass spectrometry for proteomic identification.

Visualizations

Metabolic Glycoengineering Pathway for Azido-Sugar Incorporation

The following diagram illustrates the metabolic pathway for the incorporation of N-azidoacetylmannosamine (ManNAz) into sialic acid on cell surface glycans.[11]

Metabolic_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Golgi Golgi cluster_CellMembrane Cell Membrane Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P ManNAc Kinase SiaNAz_9P SiaNAz-9-P ManNAz_6P->SiaNAz_9P GNE SiaNAz SiaNAz SiaNAz_9P->SiaNAz Sia-9-P Phosphatase CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMAS Azido_Glycoprotein Azido-Glycoprotein CMP_SiaNAz:e->Azido_Glycoprotein:w Sialyltransferases Glycoprotein Glycoprotein Membrane_Glycoprotein Azido-Glycoprotein on Cell Surface Azido_Glycoprotein->Membrane_Glycoprotein Transport

Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycoproteins.

Experimental Workflow for In-Cell Click Chemistry

This diagram outlines the general workflow for labeling and detecting biomolecules using in-cell click chemistry.

Experimental_Workflow cluster_Step1 Step 1: Metabolic Labeling cluster_Step2 Step 2: Click Reaction cluster_Step3 Step 3: Analysis Cells Culture Cells Add_Azide Add Azide-Modified Precursor Cells->Add_Azide Incubate Incubate (1-3 days) Add_Azide->Incubate Wash1 Wash Cells Incubate->Wash1 Add_Alkyne Add Alkyne-Probe Wash1->Add_Alkyne Incubate_Click Incubate (30-60 min) Add_Alkyne->Incubate_Click Wash2 Wash Cells Incubate_Click->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging Proteomics Cell Lysis & Proteomics Wash2->Proteomics

Caption: General experimental workflow for in-cell click chemistry.

Logical Relationship of Click Chemistry Types

This diagram illustrates the two main types of click chemistry used for in-cell labeling.

Click_Chemistry_Types Click_Chemistry In-Cell Azide-Alkyne Click Chemistry CuAAC CuAAC (Copper-Catalyzed) Click_Chemistry->CuAAC SPAAC SPAAC (Strain-Promoted) Click_Chemistry->SPAAC CuAAC_Pros Pros: - Very fast reaction rates - Uses simple terminal alkynes CuAAC->CuAAC_Pros CuAAC_Cons Cons: - Copper toxicity to cells CuAAC->CuAAC_Cons SPAAC_Pros Pros: - Copper-free (biocompatible) - Ideal for live-cell imaging SPAAC->SPAAC_Pros SPAAC_Cons Cons: - Generally slower than CuAAC - Requires synthesis of strained alkynes SPAAC->SPAAC_Cons

Caption: Comparison of CuAAC and SPAAC for in-cell applications.

References

Designing PROTACs with Optimal Linker Length Using PEG Variants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to address with conventional small molecule inhibitors.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3] An optimized linker facilitates the proper orientation of the POI and E3 ligase, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous physicochemical properties.[5] PEG linkers can enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic properties.[6] Furthermore, the length of PEG linkers can be readily modified, allowing for the systematic optimization of the distance between the POI and the E3 ligase to achieve maximal degradation efficiency.[5] This application note provides a detailed guide for designing and evaluating PROTACs with varying PEG linker lengths to identify the optimal construct for a given target.

Signaling Pathway and Experimental Workflow

To effectively design and evaluate PROTACs, it is essential to understand the underlying biological pathway and the experimental workflow for their characterization.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow for optimizing PROTAC linker length involves a systematic process of synthesis, in vitro evaluation, and cellular characterization.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design Select POI and E3 Ligase Ligands Synthesis Synthesize PROTACs with Varying PEG Linker Lengths (e.g., PEG2, PEG3, PEG4, PEG6, PEG8, PEG12) Design->Synthesis Degradation_Assay Western Blot or HiBiT Assay to Determine DC50 and Dmax Synthesis->Degradation_Assay Ternary_Complex_Formation Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation Degradation_Assay->Ternary_Complex_Formation Cell_Viability Cell Viability/Toxicity Assays Ternary_Complex_Formation->Cell_Viability Data_Analysis Analyze Data to Identify Optimal Linker Length Cell_Viability->Data_Analysis Lead_Optimization Further Optimization of Lead PROTAC Data_Analysis->Lead_Optimization

References

Application Note: Synthesis of a PROTAC Library Using (S,R,S)-Ahpc-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly brings the POI in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2] The use of pre-synthesized, functionalized linkers significantly streamlines the process of generating PROTAC libraries for screening and optimization.

This application note provides a detailed protocol for the synthesis of a PROTAC library utilizing the commercially available degrader building block, (S,R,S)-Ahpc-PEG6-azide . This reagent incorporates a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a 6-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group.[3] The PEG linker enhances aqueous solubility, while the terminal azide allows for efficient and specific conjugation to an alkyne-functionalized POI ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This approach enables the rapid and modular assembly of a diverse PROTAC library from a common azide-containing precursor and a collection of alkyne-modified POI ligands.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical PROTAC library synthesized using this compound and a panel of alkyne-modified ligands targeting various proteins of interest.

Table 1: Synthesis and Characterization of PROTAC Library

PROTAC IDPOI Ligand (Alkyne-modified)Molecular Weight ( g/mol )Reaction Yield (%)Purity (%) (by HPLC)
PROTAC-01Alkyne-BETi-011258.575>98
PROTAC-02Alkyne-BETi-021284.672>99
PROTAC-03Alkyne-Kinasei-011302.768>97
PROTAC-04Alkyne-Kinasei-021328.878>98
PROTAC-05Alkyne-Receptori-011355.965>96

Table 2: In Vitro Degradation Activity of PROTAC Library

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-01BRD4HeLa2592
PROTAC-02BRD4MV4-111895
PROTAC-03Kinase XA5495288
PROTAC-04Kinase XHCT1164591
PROTAC-05Receptor Y293T11085

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified POI Ligand

This protocol provides a general method for the introduction of a terminal alkyne to a POI ligand containing a suitable functional group (e.g., amine, hydroxyl, or carboxylic acid) for conjugation. The following is an example for modifying an amine-containing ligand with pent-4-ynoic acid.

Materials:

  • POI ligand with a primary or secondary amine

  • Pent-4-ynoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add pent-4-ynoic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the alkyne-modified POI ligand.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by reacting this compound with an alkyne-modified POI ligand.

Materials:

Procedure:

  • In a vial, dissolve the alkyne-modified POI ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by LC-MS. Upon completion, the reaction mixture may appear as a suspension.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • The crude product can be isolated by filtration or extraction depending on its solubility.

  • Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Lyophilize the pure fractions to obtain the final PROTAC as a white solid.

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 3: Western Blot for PROTAC-mediated Protein Degradation

This protocol outlines the procedure to assess the degradation of the target protein in a cellular context.

Materials:

  • Human cell line expressing the POI (e.g., HeLa, MV4-11)

  • Cell culture medium and supplements

  • Synthesized PROTACs

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be ≤ 0.1%. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 POI Ligand Modification cluster_1 PROTAC Synthesis POI_Ligand POI Ligand (with amine) Coupling Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Coupling Alkyne_Acid Pent-4-ynoic Acid Alkyne_Acid->Coupling Alkyne_POI_Ligand Alkyne-modified POI Ligand Coupling->Alkyne_POI_Ligand Click_Chemistry CuAAC Click Chemistry (CuSO4, NaAsc) Alkyne_POI_Ligand->Click_Chemistry Ahpc_PEG_Azide This compound Ahpc_PEG_Azide->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification RP-HPLC Purification Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: Workflow for PROTAC Synthesis.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycle Recycled PROTAC Ternary_Complex->Recycle Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Caption: CuAAC Click Chemistry Reaction.

References

Application Notes and Protocols for the Bioconjugation of Peptides with (S,R,S)-Ahpc-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of alkyne-modified peptides with the azide-functionalized Proteolysis Targeting Chimera (PROTAC) linker, (S,R,S)-Ahpc-PEG6-azide. This process is central to the development of peptide-based PROTACs (p-PROTACs), an emerging therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of pathogenic proteins.

The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The PEG6 spacer enhances solubility and provides spatial separation between the VHL ligand and the target-binding peptide.[4] The terminal azide (B81097) group allows for covalent conjugation to an alkyne-modified peptide via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[5][6][7]

Mechanism of Action of the Resulting Peptide-PROTAC

A peptide-PROTAC is a bifunctional molecule that consists of a ligand for a target protein (the peptide) and a ligand for an E3 ubiquitin ligase, connected by a linker.[][9] This molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][][10]

cluster_0 Peptide-PROTAC Action Peptide-PROTAC Peptide-PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) Peptide-PROTAC->Ternary_Complex Binds Target_Protein Target_Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Leads to

Caption: Mechanism of action of a peptide-PROTAC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of a peptide-PROTAC conjugate using CuAAC.

Table 1: Reagents for Peptide-PROTAC Synthesis

ReagentMolecular Weight ( g/mol )Purity
This compound792.0>98%
Alkyne-modified Peptide (example)1500.0>95%
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)249.68>98%
Sodium Ascorbate (B8700270)198.11>98%

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reactant Ratio (Peptide:Linker)1:1.2
SolventDMSO/Water (1:1 v/v)
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1-4 hours
Typical Yield>90% (based on HPLC analysis)
Final Product Purity (post-HPLC)>98%

Experimental Protocols

1. Preparation of an Alkyne-Modified Peptide

To conjugate a peptide with the azide-functionalized linker, the peptide must first be modified to contain an alkyne group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an amino acid with an alkyne-containing side chain, such as propargylglycine (B1618536) (Pra).

2. Protocol for CuAAC Bioconjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified peptide in DMSO/water (1:1) to a final concentration of 10 mM.

    • Dissolve this compound in DMSO to a final concentration of 12 mM.

    • Prepare a fresh 50 mM solution of sodium ascorbate in deionized water.

    • Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide solution (1 equivalent).

    • Add the this compound solution (1.2 equivalents).

    • Add the sodium ascorbate solution (5 equivalents).

    • Add the CuSO₄·5H₂O solution (1 equivalent).

    • Vortex the reaction mixture gently for 30 seconds.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, purify the reaction mixture using preparative RP-HPLC to isolate the peptide-PROTAC conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. The expected mass will be the sum of the molecular weights of the alkyne-peptide and the this compound linker.

cluster_1 Experimental Workflow A Prepare Stock Solutions (Peptide, Linker, Catalyst) B Mix Reactants (Peptide, Linker, Ascorbate, CuSO4) A->B C Incubate at Room Temperature (1-4 hours) B->C D Monitor Reaction by LC-MS C->D E Purify by RP-HPLC D->E Upon Completion F Characterize Final Product (LC-MS, HPLC) E->F

Caption: Workflow for peptide-PROTAC synthesis.

References

Application Notes and Protocols for the Characterization of (S,R,S)-Ahpc-PEG6-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-PEG6-azide is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The (S,R,S)-Ahpc moiety serves as a ligand for the von Hippel-Lindau (VHL) E3 ligase, the PEG6 linker provides spacing and improves solubility, and the azide (B81097) group allows for facile conjugation to a target protein ligand via click chemistry.[1][2]

The precise chemical structure, purity, and stereochemistry of the this compound conjugate are critical for its function in forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[][4][5] Therefore, rigorous analytical characterization is essential. These application notes provide detailed protocols for the key analytical techniques used to characterize this compound conjugates.

Analytical Techniques Overview

A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound conjugates. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and, crucially, the stereochemistry of the Ahpc moiety.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from any starting materials or byproducts.

The following sections provide detailed experimental protocols for each of these techniques.

Data Presentation

Table 1: Summary of Analytical Techniques and Expected Results

Analytical TechniqueParameter MeasuredExpected Result for this compound
¹H NMRProton chemical shifts and coupling constantsCharacteristic peaks corresponding to the Ahpc, PEG6, and azide-adjacent protons.
¹³C NMRCarbon chemical shiftsDistinct signals for each carbon in the molecule, confirming the overall structure.
2D NMR (COSY, HSQC)Proton-proton and proton-carbon correlationsCorrelation maps that allow for the unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (ESI-MS)Mass-to-charge ratio (m/z)A molecular ion peak corresponding to the calculated molecular weight of the conjugate (e.g., [M+H]⁺, [M+Na]⁺).
HPLC (RP-HPLC)Retention time and peak areaA single major peak indicating high purity, with minimal or no peaks for impurities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly important for confirming the specific (S,R,S) stereochemistry of the Ahpc ligand, which is critical for its binding to the VHL E3 ligase.[6][7][8][9]

Protocol for ¹H, ¹³C, and 2D NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the conjugate).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. This will likely require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR (COSY): Perform a Correlation Spectroscopy experiment to identify proton-proton couplings.

    • 2D NMR (HSQC): Conduct a Heteronuclear Single Quantum Coherence experiment to determine direct one-bond proton-carbon correlations.

    • NOESY/ROESY: For unambiguous stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to identify through-space correlations between protons.[7]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in all spectra to the corresponding atoms in the this compound structure. The 2D NMR data will be crucial for this process.

    • Compare the observed chemical shifts and coupling constants with known values for similar structures to confirm the (S,R,S) stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the conjugate, providing strong evidence for its identity. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[10][11][12]

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound conjugate (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation:

    • Use an ESI mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The PEG chain can facilitate the formation of sodiated adducts, so look for [M+H]⁺ and [M+Na]⁺ ions.

    • For PEGylated molecules, a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) may be observed if there is any polydispersity in the PEG linker, though for a discrete PEG6 linker, a single major species is expected.

  • Data Analysis:

    • Determine the monoisotopic mass of the observed molecular ions.

    • Compare the experimental mass to the calculated theoretical mass of this compound. The difference should be within a few parts per million (ppm) for HRMS data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of small molecules. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound.[13][14][15][16][17]

Protocol for RP-HPLC Analysis:

  • Sample Preparation:

    • Dissolve a small amount of the conjugate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.

    • Mobile Phase B: 0.1% TFA or 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-30 minutes is a common starting point. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., 214 nm for the amide bonds and 254 nm if there are aromatic components).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_results Results Synthesis This compound Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC Structure Structure & Stereochemistry Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity ≥ 95% HPLC->Purity PROTAC_Signaling_Pathway cluster_components Cellular Components cluster_protac PROTAC Action POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome PROTAC This compound Conjugate (PROTAC) PROTAC->Ternary_Complex Binds to POI and E3 Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Degradation Degradation of POI Ubiquitination->Degradation Targets for Degradation->Proteasome

References

Troubleshooting & Optimization

troubleshooting low yield in (S,R,S)-Ahpc-PEG6-azide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of (S,R,S)-Ahpc-PEG6-azide. The focus is on addressing common issues, particularly low reaction yields, encountered during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reaction for conjugating this compound to my alkyne-containing molecule?

A1: The most common and highly efficient method for conjugating an azide-functionalized molecule like this compound to a terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions.[2]

Q2: I am observing a very low yield of my desired conjugate. What are the most common causes?

A2: Low yields in CuAAC reactions are frequently due to one or more of the following factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction mixture.[3]

  • Poor Reagent Quality: Degradation or impurity of the this compound or your alkyne-containing molecule can inhibit the reaction. The purity of solvents and other reagents is also critical.

  • Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or concentrations of reactants and catalyst can all lead to poor yields.

  • Substrate-Specific Issues: Steric hindrance around the alkyne or potential chelation of the copper catalyst by functional groups on your substrates can impede the reaction.

Q3: Can the (S,R,S)-Ahpc moiety itself interfere with the CuAAC reaction?

A3: While the (S,R,S)-Ahpc structure is generally compatible with CuAAC, there is a theoretical potential for the nitrogen and sulfur atoms in the thiazole (B1198619) ring or the hydroxyl group on the proline scaffold to chelate with the copper catalyst. This could sequester the catalyst and reduce the reaction rate. While not extensively reported as a major issue, it is a possibility to consider, especially if other common causes of low yield have been ruled out.

Q4: How can I improve the solubility of this compound and my final conjugate?

A4: this compound is designed with a PEG6 linker to enhance aqueous solubility.[4] However, if you encounter solubility issues with the starting material or the final PROTAC, consider the following:

  • Dissolve the compound in a minimal amount of a polar organic solvent like DMSO or DMF first, and then add it to the aqueous reaction buffer.

  • For the final conjugate, using a mixed solvent system for purification and formulation can be beneficial.

Q5: What is the significance of the (S,R,S) stereochemistry in the Ahpc portion of the molecule?

A5: The specific (S,R,S) stereochemistry of the arylhydroxyproline (Ahpc) is crucial for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase.[5] Altering this stereochemistry can significantly reduce or abolish its biological activity in inducing protein degradation.

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to diagnosing and resolving low yields in your this compound conjugation reactions.

Decision Tree for Troubleshooting

TroubleshootingLowYield Troubleshooting Low Yield in this compound Conjugation start Low Yield Observed catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality catalyst->reagents Catalyst OK catalyst_q1 Is the reducing agent (e.g., Sodium Ascorbate) fresh? catalyst->catalyst_q1 No conditions Optimize Reaction Conditions reagents->conditions Reagents OK reagents_q1 Have you confirmed the purity of this compound and your alkyne? reagents->reagents_q1 No substrate Investigate Substrate Issues conditions->substrate Conditions OK conditions_q1 Is the concentration of reactants sufficient (>10 µM)? conditions->conditions_q1 No success Yield Improved substrate->success Issue Resolved catalyst_q2 Are you using a Cu(I)-stabilizing ligand (e.g., THPTA)? catalyst_q1->catalyst_q2 Yes catalyst_sol1 Use fresh, high-purity Sodium Ascorbate (B8700270). catalyst_q1->catalyst_sol1 catalyst_q3 Have you degassed your reaction mixture? catalyst_q2->catalyst_q3 Yes catalyst_sol2 Incorporate a ligand like THPTA (5 eq. to Cu). catalyst_q2->catalyst_sol2 No catalyst_q3->reagents Yes catalyst_sol3 Degas solvents by sparging with N2 or Ar. catalyst_q3->catalyst_sol3 No catalyst_sol1->success catalyst_sol2->success catalyst_sol3->success reagents_q2 Are your solvents anhydrous and high-purity? reagents_q1->reagents_q2 Yes reagents_sol1 Verify purity via LC-MS or NMR. reagents_q1->reagents_sol1 reagents_q2->conditions Yes reagents_sol2 Use fresh, anhydrous grade solvents. reagents_q2->reagents_sol2 No reagents_sol1->success reagents_sol2->success conditions_q2 Have you tried gentle heating (e.g., 30-40°C)? conditions_q1->conditions_q2 Yes conditions_sol1 Increase reactant concentrations if possible. conditions_q1->conditions_sol1 conditions_q3 Is the solvent system appropriate (e.g., t-BuOH/H2O, DMSO/H2O)? conditions_q2->conditions_q3 Yes conditions_sol2 Gently heat the reaction, monitoring for degradation. conditions_q2->conditions_sol2 No conditions_q3->substrate Yes conditions_sol3 Screen different solvent systems for optimal solubility and reactivity. conditions_q3->conditions_sol3 No conditions_sol1->success conditions_sol2->success conditions_sol3->success

Caption: A decision tree to systematically troubleshoot low yield in CuAAC reactions.

Quantitative Data Summary

The following tables provide typical starting concentrations and conditions for optimizing your CuAAC reaction.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeRecommended Starting PointNotes
Alkyne-Molecule10 µM - 1 mM50 µMLower concentrations may require longer reaction times.
This compound1 - 1.5 equivalents (to alkyne)1.2 equivalentsA slight excess of the azide (B81097) can help drive the reaction to completion.
CuSO₄50 µM - 1 mM100 µMHigher concentrations can sometimes be beneficial but may increase the risk of side reactions or protein damage.[3]
Sodium Ascorbate5 - 10 equivalents (to CuSO₄)5 equivalentsUse a freshly prepared solution. Old sodium ascorbate may be oxidized and inactive.
Cu(I)-Stabilizing Ligand1 - 5 equivalents (to CuSO₄)5 equivalentsTHPTA is a good water-soluble choice for bioconjugations.[6]

Table 2: Comparison of Common Cu(I)-Stabilizing Ligands

LigandKey CharacteristicsRecommended Use Case
THPTA Water-soluble, accelerates reaction, protects biomolecules from oxidative damage.[6]Aqueous bioconjugations, reactions with sensitive substrates.
TBTA Soluble in organic solvents and aqueous mixtures (with co-solvent).Reactions in mixed organic/aqueous solvent systems.
BTTAA Can exhibit higher reaction rates than THPTA under certain conditions.[7]When faster kinetics are required and for cell-based labeling.

Experimental Protocols

General Protocol for CuAAC Conjugation

This protocol provides a starting point for the conjugation of this compound to a terminal alkyne-functionalized molecule. Optimization may be required based on the specific properties of your alkyne substrate.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF, or t-BuOH)

  • Nitrogen or Argon gas

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Molecule: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.

    • This compound: Prepare a 12 mM stock solution in DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-molecule stock solution to your degassed buffer to achieve a final concentration of 100 µM.

    • Add the this compound stock solution to a final concentration of 120 µM (1.2 equivalents).

    • In a separate tube, prepare the catalyst premix by adding the 20 mM CuSO₄ stock solution to the 100 mM THPTA stock solution to achieve a final reaction concentration of 200 µM CuSO₄ and 1 mM THPTA (a 1:5 ratio).

    • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under a nitrogen or argon atmosphere to minimize oxidation of the Cu(I) catalyst.

    • For slow reactions, gentle heating to 30-40°C can be beneficial, but should be monitored to avoid degradation of sensitive substrates.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or another suitable analytical technique.

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.

Experimental Workflow Diagram

ExperimentalWorkflow CuAAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification prep_alkyne Prepare Alkyne Stock mix_reactants Combine Alkyne and Azide in Degassed Buffer prep_alkyne->mix_reactants prep_azide Prepare Azide Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock mix_catalyst Prepare CuSO4/THPTA Premix prep_cu->mix_catalyst prep_ligand Prepare THPTA Stock prep_ligand->mix_catalyst prep_asc Prepare Fresh Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst mix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor by LC-MS incubate->monitor purify Purify by HPLC or SEC monitor->purify analyze Characterize Final Product purify->analyze

Caption: A step-by-step workflow for the CuAAC conjugation experiment.

Signaling and Reaction Pathways

CuAAC Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Mechanism Simplified CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (Alkyne) Alkyne->Cu_Acetylide Azide R2-N3 (Azide) Metallacycle Copper Metallacycle Intermediate Azide->Metallacycle + Azide Cu_Acetylide->Metallacycle Cu_Triazolide Cu(I)-Triazolide Complex Metallacycle->Cu_Triazolide Cyclization Triazole_Product 1,4-Disubstituted Triazole Cu_Triazolide->CuI Releases Catalyst Cu_Triazolide->Triazole_Product + H+ H_plus H+ H_plus->Triazole_Product

Caption: The catalytic cycle of the CuAAC reaction, forming a stable triazole linkage.

References

Technical Support Center: Enhancing PROTAC Solubility with (S,R,S)-Ahpc-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the (S,R,S)-Ahpc-PEG6-azide linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

A1: this compound is a chemical tool used in the synthesis of PROTACs. It is a pre-built molecule that consists of three parts:

  • (S,R,S)-Ahpc: A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

  • PEG6: A six-unit polyethylene (B3416737) glycol (PEG) linker. The PEG chain is hydrophilic (water-loving) and flexible, which helps to increase the overall water solubility of the final PROTAC molecule.[2][3]

  • Azide (B81097) (-N3): A functional group that allows for easy connection to a target protein ligand using a "click chemistry" reaction.[2][3]

By incorporating the hydrophilic PEG6 linker, this compound helps to overcome the poor solubility often associated with large, hydrophobic PROTAC molecules.[4]

Q2: What is "click chemistry" and why is it used for PROTAC synthesis with this linker?

A2: Click chemistry refers to a class of chemical reactions that are rapid, efficient, and specific. In the context of PROTAC synthesis with this compound, the azide group on the linker readily reacts with an alkyne group on the target protein ligand in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This method is widely used because it is highly reliable, produces high yields, and can be performed under mild conditions, which is important for complex molecules.[5]

Q3: What are the key advantages of using a PEG linker in PROTAC design?

A3: Beyond improving solubility, PEG linkers offer several advantages in PROTAC design:

  • Increased Hydrophilicity: The ether oxygens in the PEG chain can form hydrogen bonds with water, enhancing the solubility of the PROTAC.

  • Improved Pharmacokinetics: Enhanced solubility can lead to better absorption and distribution of the PROTAC in the body.

  • Enhanced Flexibility: The flexible nature of the PEG linker can allow the two ends of the PROTAC (the target binder and the E3 ligase binder) to adopt an optimal orientation for the formation of a stable and productive ternary complex, which is essential for protein degradation.

  • Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific binding to other proteins and surfaces.

Q4: Can the length of the PEG linker affect the properties of the PROTAC?

A4: Yes, the length of the PEG linker is a critical parameter in PROTAC design. A linker that is too short may not be able to bridge the distance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex. The optimal linker length often needs to be determined experimentally for each specific target and ligand pair.

Troubleshooting Guides

Problem 1: Low Yield During PROTAC Synthesis

Symptoms:

  • Low recovery of the final PROTAC product after the click chemistry reaction and purification.

  • Presence of multiple side products in the reaction mixture as observed by LC-MS.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Inefficient Click Reaction 1. Optimize Catalyst: Ensure the use of a high-quality copper(I) source and a suitable ligand (e.g., TBTA). 2. Control Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst. 3. Check Reagents: Verify the purity of the this compound and the alkyne-modified ligand.Increased conversion to the desired PROTAC product.
Side Reactions of the Azide 1. Purify Starting Materials: Ensure that the alkyne-modified ligand is free of any impurities that could react with the azide. 2. Control Temperature: Run the reaction at the recommended temperature to minimize side reactions.A cleaner reaction profile with fewer side products.
Difficult Purification 1. Use Reverse-Phase HPLC: The hydrophilicity of the PEG linker can make purification by normal-phase chromatography challenging. Reverse-phase HPLC is often more effective. 2. Optimize Gradient: Carefully optimize the solvent gradient during HPLC to achieve good separation of the PROTAC from starting materials and side products.Improved purity and recovery of the final PROTAC.
Problem 2: Poor Solubility of the Final PROTAC Despite the PEG Linker

Symptoms:

  • Precipitation of the PROTAC in aqueous buffers or cell culture media.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
High Lipophilicity of the Target Ligand 1. Modify the Target Ligand: If possible, introduce more polar groups to the target protein ligand to improve its intrinsic solubility. 2. Formulation Strategies: Explore formulation approaches such as the use of co-solvents (e.g., DMSO, ethanol) or excipients (e.g., cyclodextrins) to enhance solubility.Improved solubility of the final PROTAC in aqueous solutions.
Aggregation of the PROTAC 1. Optimize Concentration: Determine the maximum soluble concentration of the PROTAC in the desired buffer and work below this limit. 2. Include Additives: In some cases, the addition of non-ionic detergents (e.g., Tween-20) at low concentrations can help to prevent aggregation.Reduced precipitation and more reliable results in assays.
Incorrect pH of the Buffer 1. pH Optimization: The solubility of a PROTAC can be pH-dependent, especially if it contains ionizable groups. Test the solubility in a range of buffers with different pH values to find the optimal conditions.Identification of a buffer system that maximizes the solubility of the PROTAC.

Quantitative Data

The inclusion of a PEG linker, such as the PEG6 in this compound, is a widely used strategy to enhance the aqueous solubility of PROTACs. The following table provides illustrative data on how PEGylation can impact the physicochemical properties and solubility of a hypothetical PROTAC.

Table 1: Illustrative Physicochemical Properties and Solubility of a Hypothetical PROTAC

PROTAC LinkerMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)
Alkyl Chain~7505.2< 1
This compound based ~950 3.8 ~25

Note: The data in this table is for illustrative purposes and the actual values will vary depending on the specific target ligand used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound and an Alkyne-Modified Ligand via CuAAC (Click Chemistry)

Materials:

  • This compound

  • Alkyne-modified ligand for the protein of interest (POI)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reverse-phase preparative HPLC system

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • In a clean, dry vial, dissolve the alkyne-modified POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a minimal amount of DMF.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in deionized water.

    • In a third vial, prepare a solution of CuSO4·5H2O (0.5 equivalents) and TBTA (0.5 equivalents) in a 1:1 mixture of DMF and deionized water.

  • Reaction:

    • To the vial containing the POI ligand and the azide linker, add the sodium ascorbate solution.

    • Add the CuSO4/TBTA solution to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with a small amount of DMSO and filter it to remove any solids.

    • Purify the crude PROTAC using a reverse-phase preparative HPLC system with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions containing the desired product.

  • Lyophilization:

    • Combine the pure fractions and freeze them using a dry ice/acetone bath or a freezer at -80°C.

    • Lyophilize the frozen sample to obtain the final PROTAC as a fluffy powder.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Kinetic Solubility Assay

Materials:

  • PROTAC sample

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity or a nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing 198 µL of PBS (pH 7.4) in each well. This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity (absorbance at a wavelength such as 620 nm) or light scattering of each well using a plate reader or nephelometer.

  • Data Analysis:

    • The kinetic solubility is the highest concentration of the PROTAC that does not show a significant increase in turbidity or light scattering compared to the buffer-only control.

Mandatory Visualizations

PROTAC_Solubility_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_solubility Solubility Assessment start This compound click Click Chemistry (CuAAC) start->click ligand Alkyne-Modified POI Ligand ligand->click protac Crude PROTAC click->protac hplc Reverse-Phase HPLC protac->hplc pure_protac Pure PROTAC hplc->pure_protac analysis HRMS & NMR Analysis pure_protac->analysis sol_assay Solubility Assay pure_protac->sol_assay data Solubility Data sol_assay->data

Caption: Experimental workflow for the synthesis and solubility assessment of a PROTAC.

Ternary_Complex_Formation PROTAC PROTAC ((S,R,S)-Ahpc-PEG6-POI Ligand) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits TernaryComplex Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex VHL->TernaryComplex Degradation POI Degradation TernaryComplex->Degradation leads to

Caption: PROTAC-mediated ternary complex formation leading to protein degradation.

References

Technical Support Center: Optimizing Linker Length for Efficient Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker length for efficient ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in ternary complex formation and why is its length critical?

The linker in a heterobifunctional molecule, such as a PROTAC, connects the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The formation of this complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]

The length of the linker is a critical parameter that significantly influences the efficacy of the PROTAC.[]

  • A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][]

  • A linker that is too long can lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.[2]

Therefore, identifying the optimal linker length is a crucial step in developing potent and selective protein degraders.[2][]

Q2: How do I choose a starting point for linker length optimization?

There is no universal optimal linker length; it is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[4] However, a rational starting point can be established by considering the following:

  • Structural Information: If crystal structures of the POI and the E3 ligase are available, computational modeling can be used to estimate the required distance between the two proteins and guide the initial linker design.[5][6]

  • Literature Precedent: Reviewing published data for PROTACs targeting the same or similar proteins or using the same E3 ligase can provide insights into linker lengths that have proven successful.

  • Linker Scaffolds: Begin with commonly used, synthetically tractable linkers such as polyethylene (B3416737) glycol (PEG) or alkyl chains.[4] These can be systematically varied in length to identify a promising range.[4]

A typical starting point is to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG linkers with 2 to 8 units) and evaluate their degradation efficiency.

Q3: My PROTAC shows low degradation efficiency. Could the linker be the problem?

Low degradation efficiency is a common issue, and suboptimal linker design is a frequent cause.[7] If you are experiencing low degradation, consider the following troubleshooting steps related to the linker:

  • Inefficient Ternary Complex Formation: The linker may not be facilitating a stable ternary complex. This can be due to an inappropriate length, composition, or attachment points.[7] Biophysical assays like SPR or ITC can be used to assess ternary complex formation and stability.[8]

  • Poor Physicochemical Properties: The linker contributes to the overall properties of the PROTAC molecule. A poorly designed linker can lead to low solubility or poor cell permeability, preventing the PROTAC from reaching its target in sufficient concentrations.[9][10]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the POI and E3 ligase in a way that is not productive for ubiquitin transfer.

The following diagram illustrates a troubleshooting workflow for a lack of PROTAC activity, where linker optimization is a key consideration.

G Troubleshooting Workflow for Lack of PROTAC Activity start No/Low Target Degradation q1 Is the PROTAC cell permeable? start->q1 a1 Improve Physicochemical Properties: - Modify linker (e.g., reduce polarity) - Prodrug strategies q1->a1 No q2 Does the PROTAC bind to the target POI and E3 ligase? q1->q2 Yes s1_yes Yes s1_no No a1->start a2 Confirm target engagement: - Cellular Thermal Shift Assay (CETSA) - NanoBRET q2->a2 No q3 Does the PROTAC induce ternary complex formation? q2->q3 Yes s2_yes Yes s2_no No a2->start a3 Optimize Linker: - Systematically vary length - Change linker composition (flexible vs. rigid) - Alter attachment points q3->a3 No q4 Is the ternary complex conformation productive? q3->q4 Yes s3_yes Yes s3_no No a3->start a4 Consider: - Different E3 ligase - Alternative warhead or E3 ligand q4->a4 No end Successful Degradation q4->end Yes s4_yes Yes s4_no No a4->start

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Q4: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[9] This results in a bell-shaped dose-response curve.[9] The hook effect occurs at high concentrations when the PROTAC independently forms binary complexes with the POI and the E3 ligase, which are then in excess and compete with the formation of the productive ternary complex.

While the hook effect is primarily concentration-dependent, linker characteristics can influence the stability of the binary and ternary complexes, thereby modulating the concentration at which the hook effect is observed. A well-optimized linker that promotes high cooperativity and a stable ternary complex may exhibit a less pronounced hook effect or shift it to higher concentrations.

Q5: Should I use a flexible or a rigid linker?

The choice between a flexible and a rigid linker depends on the specific biological system and the goals of the optimization.[]

  • Flexible Linkers (e.g., PEG, alkyl chains): These are the most commonly used linkers due to their synthetic accessibility and their ability to allow the POI and E3 ligase to adopt a productive orientation.[] However, high flexibility can also lead to an entropic penalty upon binding and may not result in the most stable ternary complex.[2]

  • Rigid Linkers (e.g., containing cycloalkanes, piperazine/piperidine rings, or alkynes): These linkers can pre-organize the molecule into a conformation that is favorable for ternary complex formation, potentially leading to higher potency and improved stability.[][4] They can also improve the physicochemical properties of the PROTAC.[11] The design of rigid linkers is often more challenging and may require structural information.

A common strategy is to first screen a series of flexible linkers to identify an optimal length and then introduce rigid elements to improve potency and drug-like properties.

Data Presentation: Impact of Linker Length on Degradation

The optimal linker length is target-dependent. The following table summarizes quantitative data from different studies, illustrating how degradation efficiency varies with linker length.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαCRBNPEG12>1000<20[2]
ERαCRBNPEG16 10 >90 [2]
ERαCRBNPEG20250~60[2]
p38αVHLPEG-Alkyl13>500<30[4]
p38αVHLPEG-Alkyl15-17 ~50 >80 [4]
p38αVHLPEG-Alkyl19300~50[4]
BRD4VHLPEG827~95
BRD4VHLPEG12 18 >98
BRD4VHLPEG1645~90

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Detailed methodologies for key biophysical assays are crucial for characterizing ternary complex formation and guiding linker optimization.

Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip in real-time. This allows for the determination of binding kinetics (kon, koff) and affinity (KD).[12]

Detailed Methodology:

  • Immobilization:

    • Activate the surface of a streptavidin-coated sensor chip.

    • Inject a biotinylated version of the E3 ligase (e.g., VHL or Cereblon complex) over the chip surface to achieve a desired level of immobilization (e.g., ~100 resonance units).[13]

    • A reference channel should be prepared in the same way but without the protein to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase and reference surfaces, starting from the lowest concentration.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the chip surface if necessary between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

  • Ternary Complex Formation Analysis:

    • Prepare a series of dilutions of the POI in running buffer.

    • In separate experiments, inject a constant concentration of the PROTAC over the immobilized E3 ligase, immediately followed by the injection of the POI dilutions.

    • Alternatively, pre-incubate the PROTAC with the POI at various concentrations before injecting the mixture over the E3 ligase surface.

    • The increase in binding signal compared to the POI or PROTAC alone indicates ternary complex formation.

    • Analyze the data to determine the kinetics and affinity of the ternary complex.[14]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[15] A solution of one binding partner (the "ligand") is titrated into a solution of the other binding partner(s) (the "macromolecule") in the sample cell.[11] The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.[16]

Detailed Methodology:

  • Sample Preparation:

    • Prepare purified solutions of the POI, E3 ligase, and PROTAC in a well-matched buffer.[17] Dialysis of all components against the same buffer is highly recommended to minimize buffer mismatch heats.

    • Degas all solutions thoroughly before use.

  • Experiment Setup:

    • Load the titrand (e.g., POI) into the sample cell of the ITC instrument.

    • Load the titrant (e.g., PROTAC) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL).[13]

    • Allow the system to reach equilibrium between injections.

    • A control experiment titrating the ligand into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the raw data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to obtain the thermodynamic parameters.

  • Ternary Complex Analysis:

    • To measure cooperativity, saturate one protein (e.g., the E3 ligase) with the PROTAC and titrate this binary complex into the second protein (the POI).[11]

    • Compare the binding affinity obtained from this experiment with the binary binding affinity of the PROTAC to the POI to calculate the cooperativity factor (alpha).[18]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by a binding event.[19] In the context of PROTACs, the POI and E3 ligase are labeled with the donor and acceptor, respectively (or with antibodies that are labeled). Ternary complex formation brings the fluorophores close enough for FRET to occur.[20]

Detailed Methodology:

  • Reagent Preparation:

    • Use tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase).

    • Prepare solutions of the tagged proteins and the corresponding terbium (donor) and fluorescein (B123965) or Alexa Fluor 488 (acceptor) labeled antibodies.[20]

  • Assay Procedure:

    • In a microplate, add the POI and E3 ligase complex.

    • Add serial dilutions of the PROTAC.

    • Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).[7]

    • Add the donor and acceptor-labeled antibodies and incubate to allow for antibody binding.

  • Measurement:

    • Measure the FRET signal on a compatible plate reader, exciting the donor and measuring the emission of both the donor and acceptor at specific wavelengths after a time delay.[19]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal, often resulting in a bell-shaped curve, indicates the formation of the ternary complex.[21]

Mandatory Visualizations

G PROTAC Mechanism of Action cluster_0 Formation cluster_1 Action cluster_2 Outcome POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbPOI Polyubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

G Experimental Workflow for Linker Optimization start Define POI and E3 Ligase design Design & Synthesize Linker Library (e.g., varying PEG lengths) start->design cell_assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) design->cell_assay eval1 Evaluate DC50 and Dmax cell_assay->eval1 eval1->design No Potent Degraders biophys Biophysical Characterization (SPR, ITC, TR-FRET) of lead candidates eval1->biophys Potent Degraders Identified eval2 Assess Ternary Complex Formation & Stability biophys->eval2 eval2->design Poor Correlation optimize Further Optimization (e.g., rigid linkers, attachment points) eval2->optimize Good Correlation end Optimized PROTAC optimize->end

Caption: A general experimental workflow for linker optimization.

References

Technical Support Center: Purifying (S,R,S)-Ahpc-PEG6-azide Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the (S,R,S)-Ahpc-PEG6-azide linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a popular linker used in the synthesis of PROTACs. It is a heterobifunctional molecule that consists of three key components:

  • (S,R,S)-Ahpc: This is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is crucial for recruiting the cellular machinery that tags the target protein for degradation.[1][2][3]

  • PEG6: A hexa-polyethylene glycol spacer. The PEG linker is hydrophilic and flexible, which helps to improve the solubility and cell permeability of the final PROTAC molecule.[4]

  • Azide (B81097) (-N3): This functional group is used for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the linker to a ligand that binds to the target protein of interest (POI).[]

Q2: What is the primary method for purifying PROTACs containing this linker?

A2: The most common and effective method for purifying PROTACs, including those with the this compound linker, is reverse-phase high-performance liquid chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.

Q3: What are the general starting conditions for RP-HPLC purification of these PROTACs?

A3: A good starting point for developing an RP-HPLC purification method for your PROTAC would be:

  • Column: A C18 stationary phase is often a suitable choice for separating PEGylated molecules.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV detection at a wavelength where your PROTAC absorbs, typically around 254 nm or 280 nm.

These conditions will likely need to be optimized for your specific PROTAC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound containing PROTAC.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Broadening or Tailing) 1. Secondary Interactions: The PROTAC may be interacting with residual silanols on the silica (B1680970) backbone of the column. 2. Poor Solubility: The PROTAC may not be fully dissolved in the injection solvent or may be precipitating on the column. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Optimize Mobile Phase: Ensure TFA (0.1%) is present in both mobile phases to suppress silanol (B1196071) interactions. Consider using a different ion-pairing agent if tailing persists. 2. Improve Solubility: Dissolve the crude PROTAC in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase. Filter the sample before injection. 3. Reduce Sample Load: Decrease the amount of material injected onto the column.
Multiple Peaks or Impurities 1. Incomplete Reaction: The click chemistry reaction may not have gone to completion, leaving unreacted starting materials. 2. Side Reactions: The azide or other functional groups on your PROTAC may be unstable under certain conditions. 3. Isomers: The presence of multiple chiral centers in the PROTAC can sometimes lead to the separation of diastereomers.1. Monitor Reaction: Use LC-MS to monitor the reaction progress and ensure all starting material is consumed before purification. 2. Optimize Reaction Conditions: Ensure mild reaction conditions for the click chemistry step. Avoid harsh pH or high temperatures during workup and purification. 3. Analytical HPLC: Use analytical HPLC to confirm the presence of isomers. Chiral chromatography may be necessary for separation if required.
Low Recovery of Purified PROTAC 1. Adsorption to Surfaces: The "sticky" nature of some PROTACs can lead to non-specific binding to vials, tubing, and the column itself.[6] 2. Precipitation: The PROTAC may be precipitating during the purification process as the solvent composition changes. 3. Degradation: The linker or other parts of the molecule may be degrading on the column.1. Use Low-Binding Vials: Utilize polypropylene (B1209903) or other low-adhesion vials for sample preparation and collection. 2. Adjust Gradient: A shallower gradient may help to keep the PROTAC in solution throughout the run. 3. Assess Stability: Collect fractions and immediately analyze by LC-MS to check for degradation products. Consider using a different column chemistry or mobile phase additives.
Difficulty Separating PROTAC from Starting Materials 1. Similar Hydrophobicity: The hydrophobicity of the final PROTAC may be very similar to one of the starting materials or byproducts. 2. PEG Linker Effects: The PEG linker can sometimes mask the chromatographic differences between molecules.1. Optimize Gradient: A longer, shallower gradient can improve the resolution between closely eluting peaks. 2. Change Selectivity: Try a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier in the mobile phase (e.g., methanol) to alter the selectivity of the separation.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound containing PROTAC

This protocol provides a general framework. Specific parameters should be optimized for each individual PROTAC.

1. Sample Preparation: a. After the final synthesis step (typically a click chemistry reaction), concentrate the reaction mixture under reduced pressure to remove volatile solvents. b. Dissolve the crude residue in a minimal volume of a strong solvent in which it is highly soluble (e.g., DMSO or DMF). c. Dilute the sample with Mobile Phase A (Water + 0.1% TFA) to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent is low enough to not interfere with binding to the column. d. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System Preparation: a. Prime the HPLC pumps with the appropriate mobile phases. b. Equilibrate the column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10-15 column volumes.

3. Chromatographic Separation: a. Inject the prepared sample onto the equilibrated column. b. Run a linear gradient of increasing Mobile Phase B. An example gradient is:

  • 0-5 min: 5% B
  • 5-35 min: 5% to 95% B
  • 35-40 min: 95% B
  • 40.1-45 min: 5% B (re-equilibration) c. Monitor the elution profile using a UV detector at an appropriate wavelength.

4. Fraction Collection and Analysis: a. Collect fractions corresponding to the main product peak. b. Analyze the purity of the collected fractions using analytical LC-MS. c. Pool the pure fractions.

5. Product Isolation: a. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

PROTAC Purification Workflow

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis POI_Ligand Protein of Interest (POI) Ligand (with alkyne) Click_Reaction Click Chemistry (CuAAC) POI_Ligand->Click_Reaction Ahpc_Linker This compound Ahpc_Linker->Click_Reaction Crude_PROTAC Crude PROTAC Mixture Click_Reaction->Crude_PROTAC Reaction Workup RP_HPLC Reverse-Phase HPLC Crude_PROTAC->RP_HPLC Injection Pure_PROTAC Purified PROTAC RP_HPLC->Pure_PROTAC Fraction Collection LCMS LC-MS Analysis Pure_PROTAC->LCMS NMR NMR Analysis Pure_PROTAC->NMR

Caption: A general workflow for the synthesis and purification of a PROTAC.

Signaling Pathway of a VHL-recruiting PROTAC

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-Ahpc-PEG6-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruits E2 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

References

Technical Support Center: Azide Group Side Reactions in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting side reactions involving the azide (B81097) functional group in click chemistry. This resource is designed for researchers, scientists, and drug development professionals to identify, mitigate, and understand common challenges encountered during bioconjugation and other click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: My click reaction yield is low, or I'm observing unexpected byproducts. Could a side reaction with my azide be the cause?

A1: Yes, low yields and unexpected byproducts in click chemistry can often be attributed to side reactions of the azide group. The most common culprits include reduction of the azide to an amine, the Staudinger reaction with phosphine-containing reagents, and decomposition of the azide itself. Careful analysis of your reaction conditions and starting materials is crucial for diagnosis.

Q2: What are the primary pathways for azide group side reactions in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A2: In CuAAC, the primary side reactions involving the azide group are:

  • Reduction to an amine: This can be caused by reducing agents present in the reaction mixture, such as dithiothreitol (B142953) (DTT) or even the sodium ascorbate (B8700270) used to generate Cu(I), although the latter is less common.

  • Staudinger reaction: If your reaction mixture contains phosphines (e.g., from ligands or other reagents), they can react with the azide to form an aza-ylide, competing with the desired click reaction.[1]

  • Decomposition: Organic azides can be unstable and decompose, especially when exposed to heat, light, or incompatible chemicals.[2]

Q3: Can the sodium azide (NaN₃) I use as a preservative in my buffers interfere with my click reaction?

A3: Absolutely. Free azide ions from sodium azide can compete with your azide-functionalized molecule for the alkyne, leading to the formation of an undesired triazole and significantly reducing the yield of your intended product. This interference is observed in both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. It is strongly recommended to use buffers without sodium azide for click chemistry applications.

Q4: How can I tell if my azide is decomposing?

A4: Signs of azide decomposition can include gas evolution (N₂) from your reaction mixture or stored azide solution, a decrease in the characteristic azide peak in your IR spectrum (around 2100 cm⁻¹), and the appearance of unexpected amine-related byproducts in your analytical data (e.g., NMR, Mass Spectrometry).

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Triazole Product
Possible Cause Diagnostic Check Recommended Solution
Azide Reduction Analyze the crude reaction mixture by Mass Spectrometry for a product with a mass corresponding to the amine (-N₃ replaced by -NH₂). Use ¹H NMR to look for the appearance of N-H protons.Avoid using thiol-based reducing agents like DTT if possible. If DTT is necessary, use the minimum effective concentration and consider a faster-reacting cyclooctyne (B158145) in SPAAC to outcompete the reduction. For CuAAC, ensure rapid reaction kinetics by using an accelerating ligand.
Staudinger Reaction If you are using a copper source with phosphine (B1218219) ligands (e.g., CuBr(PPh₃)₃), this is a likely side reaction. Analyze your product mixture for the presence of phosphine oxide byproducts using ³¹P NMR.Switch to a phosphine-free copper source, such as CuSO₄ or CuBr. If a phosphine ligand is unavoidable, use it in stoichiometric amounts rather than in excess. Post-reaction, triphenylphosphine (B44618) oxide can be removed by precipitation with salts like CaBr₂.[3]
Azide Decomposition Check the purity of your azide starting material by IR spectroscopy (look for a strong, sharp peak around 2100 cm⁻¹) and NMR. If the reaction is performed at elevated temperatures, decomposition is more likely.Store your organic azides in a cool, dark place, and avoid exposure to heat, light, and incompatible materials.[2] For thermally sensitive azides, run the click reaction at room temperature or below if possible.
Interference from Free Azide If your buffers contain sodium azide, this is a highly probable cause.Prepare fresh buffers that do not contain sodium azide. If your sample is already in an azide-containing buffer, perform a buffer exchange using dialysis or a desalting column before proceeding with the click reaction.

Data Presentation

Table 1: Stability of Organic Azides Based on Molecular Structure

The stability of organic azides is crucial for their successful use in click chemistry. The following empirical rules can help assess their stability and handling requirements.

Stability Guideline Rule Interpretation Handling Recommendation
Carbon to Nitrogen (C/N) Ratio (NC + NO) / NN ≥ 3Molecules meeting this criterion are generally considered stable enough for isolation and storage.[2]Can be handled with standard laboratory precautions.
Rule of Six At least six carbon atoms per azide group.Provides sufficient dilution of the energetic azide group to render the compound relatively safe.[4]Exercise caution, especially with molecules just meeting the threshold.
Unstable Azides (NC + NO) / NN < 3These compounds may be shock-sensitive and prone to explosive decomposition.Should be handled in solution, at low concentrations (≤ 1 M), and stored at low temperatures. Avoid isolation if possible.

Data compiled from Environmental Health and Safety, University of California, Berkeley and Pitt Safety guidelines.[2][4]

Table 2: Kinetic Comparison of Azide Side Reactions vs. Click Chemistry

Understanding the relative rates of competing reactions is key to optimizing your click chemistry protocol.

Reaction Reactants Second-Order Rate Constant (k) (M⁻¹s⁻¹) Conditions
Azide Reduction by DTT 3'-azidothymidine + DTT2.77 x 10⁻³pH 7.2, 37°C[5]
Staudinger Ligation Azide + Triarylphosphine~ 10⁻³Ambient temperature[6][7]
CuAAC (No Ligand) Azide + Terminal Alkyne~ 10⁰ - 10¹Room Temperature
CuAAC (with THPTA ligand) Azide + Terminal Alkyne~ 10² - 10³Room Temperature[8]
SPAAC (BCN) Benzyl azide + BCN0.15Room Temperature[8]
SPAAC (DBCO) Benzyl azide + DBCO~ 1.0Room Temperature[8]

This table illustrates that while azide reduction by DTT and the Staudinger ligation are relatively slow, they can become significant competing reactions, especially if the primary click reaction is sluggish.

Experimental Protocols

Protocol 1: Mitigation of Azide Reduction by Thiols in SPAAC

This protocol is designed to minimize the side reaction between a strained cyclooctyne and free thiols (e.g., cysteine residues in a protein) and the reduction of the azide by DTT.

Materials:

  • Azide-functionalized biomolecule in a buffer containing free thiols (e.g., from DTT or cysteine).

  • Iodoacetamide (IAM) solution (100 mM in a compatible buffer).

  • Strain-promoted alkyne (e.g., DBCO, BCN).

  • Desalting column or dialysis equipment.

Procedure:

  • Pre-incubation with IAM: To your solution containing the azide-functionalized biomolecule, add a final concentration of 10 mM IAM.

  • Incubate the mixture at room temperature for 30 minutes to alkylate the free thiols. This prevents their reaction with the cyclooctyne.[9]

  • Removal of excess IAM: Remove the unreacted IAM by buffer exchange using a desalting column or dialysis.

  • Perform SPAAC: Add the strain-promoted alkyne to the solution of the thiol-blocked, azide-functionalized biomolecule.

  • Allow the reaction to proceed for the desired time.

  • Purify the final conjugate as required.

Protocol 2: General Workflow for a CuAAC Reaction with Mitigation of Side Reactions

This protocol provides a general workflow for a CuAAC reaction, incorporating steps to minimize common azide side reactions.

Materials:

  • Azide-containing molecule (1 equivalent).

  • Alkyne-containing molecule (1-1.2 equivalents).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 7).

Procedure:

  • Prepare the Reaction Mixture: In a reaction vessel, dissolve the azide and alkyne in the degassed reaction buffer.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 copper-to-ligand ratio is often recommended to protect biomolecules.[10]

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Reaction Conditions: Close the reaction vessel to minimize oxygen exposure and gently agitate the mixture at room temperature.[10]

  • Monitor Progress: Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, NMR).

  • Work-up and Purification: Once the reaction is complete, purify the product using standard methods such as chromatography.

Visualizations

AzideSideReactions cluster_click Click Chemistry cluster_side Side Reactions Azide Azide (R-N₃) Triazole Desired Product (1,2,3-Triazole) Azide->Triazole + Alkyne Cu(I) or Strain Amine Reduced Product (R-NH₂) Azide->Amine + Reducing Agent (e.g., DTT) AzaYlide Aza-Ylide Intermediate Azide->AzaYlide + Phosphine Decomposition Decomposition (R-N + N₂) Azide->Decomposition Heat, Light, etc. Alkyne Alkyne (R'-C≡CH) StaudingerProduct Staudinger Product (Amide or Amine) AzaYlide->StaudingerProduct Hydrolysis or Intramolecular Reaction

Caption: Overview of azide side reactions competing with click chemistry.

TroubleshootingWorkflow Start Low Click Reaction Yield CheckPurity Check Azide Purity (IR, NMR) Start->CheckPurity CheckReducingAgents Are reducing agents (e.g., DTT) present? CheckPurity->CheckReducingAgents [Purity OK] Decomposition Issue: Azide Decomposition CheckPurity->Decomposition [Purity Low] CheckPhosphines Are phosphines present? CheckReducingAgents->CheckPhosphines [No] Reduction Issue: Azide Reduction CheckReducingAgents->Reduction [Yes] Staudinger Issue: Staudinger Reaction CheckPhosphines->Staudinger [Yes] SolutionDecomposition Solution: Store azide properly, use milder conditions Decomposition->SolutionDecomposition SolutionReduction Solution: Avoid thiols or use mitigation protocol Reduction->SolutionReduction SolutionStaudinger Solution: Use phosphine-free Cu source Staudinger->SolutionStaudinger

Caption: Troubleshooting workflow for low-yielding azide click reactions.

References

stability of (S,R,S)-Ahpc-PEG6-azide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S,R,S)-Ahpc-PEG6-azide?

The stability of this compound is primarily influenced by pH, temperature, and the presence of certain reactive chemical species. The most susceptible parts of the molecule are the amide-like bond in the Ahpc moiety and the terminal azide (B81097) group.

  • pH: Both acidic and basic conditions can promote the hydrolysis of the amide bond within the Ahpc structure.[1][2] The azide group is particularly sensitive to acidic conditions, which can lead to the formation of toxic and explosive hydrazoic acid.[3]

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.[1] For long-term storage, low temperatures (e.g., -20°C or -80°C) are recommended.[4]

  • Reactive Species: The azide group can be reduced to an amine by reducing agents. It can also react with certain metals to form unstable and explosive metal azides.[3]

Q2: What are the expected degradation pathways for this molecule under different pH conditions?

Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the amide bond in the Ahpc component, leading to the cleavage of the molecule. In strongly acidic conditions, the azide group can also be protonated to form hydrazoic acid, which is unstable.[3]

Q3: How should I store this compound to ensure its stability?

To maximize stability, the compound should be stored at low temperatures (-20°C or below) in a tightly sealed container, protected from light.[3][4] If it is in solution, it is best to use a pH-neutral buffer and to flash-freeze aliquots for storage to avoid repeated freeze-thaw cycles.

Q4: I am seeing unexpected results in my experiments. Could the stability of the compound be the issue?

Yes, if the compound has degraded, you may observe a loss of activity, the appearance of new peaks in your analytical data (e.g., HPLC, mass spectrometry), or inconsistent results between experiments. It is crucial to ensure the stability of the compound under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or signal Degradation of the molecule due to pH instability.Verify the pH of your experimental buffers and solutions. If possible, perform a stability study of the compound in your experimental buffer. Consider using a freshly prepared solution of the compound for each experiment.
Appearance of extra peaks in HPLC or Mass Spectrometry analysis Hydrolysis of the Ahpc amide bond or other degradation.Analyze a sample of the compound that has been incubated in your experimental buffer for the duration of your experiment to identify any degradation products. Optimize buffer pH and temperature to minimize degradation.[5]
Inconsistent results between experimental replicates Partial degradation of the compound during storage or handling.Aliquot the compound upon receipt and store it at a low temperature. Avoid repeated freeze-thaw cycles. Ensure consistent handling procedures for each experiment.
Safety concerns during handling Formation of hydrazoic acid in acidic conditions or reaction with incompatible materials.Never mix azides with acidic solutions.[3] Avoid using metal spatulas or containers to handle the compound to prevent the formation of shock-sensitive metal azides.[3]
Summary of Expected Stability at Different pH Values
pH Range Expected Stability Potential Degradation Pathways
< 4 (Strongly Acidic) LowAmide hydrolysis, Formation of hydrazoic acid from the azide group.[3]
4 - 6 (Mildly Acidic) ModerateSlower amide hydrolysis may occur over time.
6 - 8 (Neutral) HighGenerally the most stable range for PEG linkers and amide bonds.[1][6]
8 - 10 (Mildly Basic) ModerateBase-catalyzed amide hydrolysis.[7]
> 10 (Strongly Basic) LowRapid base-catalyzed amide hydrolysis.[1][7]

Experimental Protocols

General Protocol for Assessing pH Stability

This protocol outlines a general method to assess the stability of this compound at different pH values.

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.[8]

  • In separate vials, dilute the stock solution into each of the different pH buffers to a final working concentration.

  • Immediately after preparation (t=0), take an aliquot from each vial and analyze it by HPLC or LC-MS to determine the initial peak area or concentration of the intact compound.[8]

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).[8]

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution.

  • Analyze each aliquot by HPLC or LC-MS to quantify the remaining amount of the intact compound.

  • Plot the percentage of the remaining compound against time for each pH value to determine the stability profile.

Visualizations

Potential Degradation Pathways start This compound acid Acidic Conditions (pH < 7) start->acid base Basic Conditions (pH > 7) start->base hydrolysis Amide Bond Hydrolysis acid->hydrolysis azide_protonation Azide Protonation acid->azide_protonation base->hydrolysis degraded_peptide Cleaved Ahpc and PEG6-azide fragments hydrolysis->degraded_peptide hydrazoic_acid Hydrazoic Acid (HN3) azide_protonation->hydrazoic_acid

Caption: Potential degradation pathways of this compound.

Experimental Workflow for pH Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute in Buffers of Varying pH stock->dilute t0 Analyze t=0 Sample dilute->t0 incubate Incubate at Controlled Temperature t0->incubate sample Sample at Multiple Time Points incubate->sample hplc Analyze Samples by HPLC/LC-MS sample->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for assessing compound stability at different pH values.

References

Technical Support Center: Preventing Aggregation of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the common issue of PEGylated PROTAC aggregation during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of aggregation in PEGylated PROTACs?

A1: Aggregation of PEGylated PROTACs is a multifaceted issue that can arise from several factors:

  • Intrinsic Physicochemical Properties: PROTACs are often large molecules that fall into the "beyond Rule of 5" chemical space, predisposing them to low aqueous solubility and a higher tendency to aggregate.[1][2][3] The hydrophobicity of the warheads for the target protein and the E3 ligase can significantly contribute to this.

  • Intermolecular Interactions: The bifunctional nature of PROTACs can lead to self-association or cross-linking, especially at high concentrations, resulting in the formation of insoluble aggregates.[4]

  • PEG Linker Properties: While PEG linkers are incorporated to improve solubility, their length and chemical composition are critical.[5][][7][8] An improperly optimized PEG linker may not be sufficient to overcome the aggregation propensity of the warheads. A linker that is too short can lead to steric hindrance, while a very long one might lead to non-productive complexes.[5]

  • Environmental Factors: pH, temperature, buffer composition, and storage conditions can all influence the stability of a PEGylated PROTAC and promote aggregation.[4]

  • "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex and potentially leading to aggregation.[1][9]

Q2: How does the PEG linker length and composition affect aggregation?

A2: The PEG linker is a crucial component in a PROTAC's design and plays a significant role in its solubility and aggregation behavior.

  • Improved Solubility: PEG linkers are hydrophilic and can increase the overall water solubility of the PROTAC molecule, which helps to prevent aggregation.[][7][8] They create a dynamic hydration shell around the molecule.[]

  • Tunable Length: The length of the PEG linker is a critical parameter. Common PEG linker lengths include PEG2, PEG4, PEG6, and PEG8.[] The optimal length is a balance between providing sufficient distance to avoid steric hindrance between the target protein and the E3 ligase and preventing excessively flexible, non-productive ternary complex formation.[5] Studies have shown that there is often an optimal linker length for maximal efficacy, and this can vary depending on the specific target and E3 ligase pair.[10][11]

  • Flexibility and Conformation: The flexibility of the PEG linker allows the PROTAC to adopt multiple conformations, which can be advantageous for forming a stable ternary complex. However, excessive flexibility can also lead to collapsed conformations that may promote aggregation.

Q3: Can the choice of E3 ligase binder influence aggregation?

A3: Yes, the E3 ligase binder can impact the overall physicochemical properties of the PROTAC and its propensity to aggregate. Ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly used.[12][13] The solubility and hydrophobicity of these ligands contribute to the overall properties of the final PROTAC molecule. For instance, thalidomide (B1683933) and its derivatives, often used as CRBN ligands, have attractive physicochemical properties.[3] The choice of E3 ligase and its corresponding ligand should be considered in the context of the overall PROTAC design to minimize aggregation potential.

Troubleshooting Guides

Issue 1: Precipitate Observed Upon Dissolving PEGylated PROTAC in Aqueous Buffer

This is a common issue indicating poor solubility or aggregation upon introduction to an aqueous environment.

Troubleshooting Workflow:

G cluster_buffer Buffer Optimization cluster_excipients Excipient Screening start Precipitate Observed step1 Verify Stock Solution (e.g., in DMSO) start->step1 step2 Optimize Buffer Conditions step1->step2 Stock is clear step3 Incorporate Solubilizing Excipients step2->step3 Precipitation persists ph Adjust pH step2->ph ionic_strength Modify Ionic Strength step2->ionic_strength step4 Consider PROTAC Concentration step3->step4 Still issues sugars Sugars (e.g., Sucrose, Trehalose) step3->sugars amino_acids Amino Acids (e.g., Arginine) step3->amino_acids surfactants Non-ionic Surfactants (e.g., Polysorbate 20) step3->surfactants end Proceed with Experiment step4->end Aggregation reduced

Caption: Troubleshooting workflow for addressing PROTAC precipitation.

Detailed Steps:

  • Verify Stock Solution: Ensure your stock solution (typically in an organic solvent like DMSO) is fully dissolved and free of particulates before diluting into an aqueous buffer.

  • Optimize Buffer Conditions:

    • pH Adjustment: Systematically vary the pH of your buffer to find the optimal range for your PROTAC's solubility.

    • Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer, as this can influence protein and small molecule solubility.

  • Incorporate Solubilizing Excipients: The addition of stabilizing excipients to your buffer can significantly prevent aggregation.[4]

    • Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can act as stabilizers.[4]

    • Amino Acids: Arginine is known to suppress non-specific protein-protein interactions and can be effective in preventing aggregation.[4]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[4]

  • Lower PROTAC Concentration: High concentrations can drive aggregation. Determine the critical aggregation concentration and work below this threshold if possible.

Issue 2: Loss of PROTAC Activity Over Time or with Temperature Changes

This may indicate thermal instability and aggregation, leading to a decrease in the effective concentration of the active monomeric PROTAC.

Troubleshooting Workflow:

G cluster_storage Storage Optimization start Loss of Activity step1 Assess Thermal Stability (DSF) start->step1 step2 Optimize Storage Conditions step1->step2 Low Tm identified step3 Formulation with Stabilizers step2->step3 Instability persists temp Lower Temperature (e.g., 4°C) step2->temp aliquot Aliquot to Avoid Freeze-Thaw step2->aliquot step4 Flash Freeze for Long-Term Storage step3->step4 Improved stability end Maintain PROTAC Activity step4->end Store appropriately

Caption: Workflow for troubleshooting loss of PROTAC activity.

Detailed Steps:

  • Assess Thermal Stability: Use biophysical techniques like Differential Scanning Fluorimetry (DSF) to determine the melting temperature (Tm) of your target protein in the presence of the PROTAC.[14] A significant shift in Tm can indicate binding and stabilization.

  • Optimize Storage Conditions:

    • Temperature: Store your PEGylated PROTAC solutions at a lower temperature, such as 4°C for short-term storage, to slow down aggregation kinetics.[4]

    • Aliquot: For long-term storage, aliquot your PROTAC solutions to minimize freeze-thaw cycles, which can induce aggregation.

  • Formulate with Stabilizers: As mentioned in the previous section, including excipients like sugars or amino acids in your storage buffer can enhance long-term stability.[4]

  • Flash Freezing: For long-term storage, flash freeze aliquots in liquid nitrogen before transferring to -80°C to minimize the formation of ice crystals that can promote aggregation.

Data Presentation: Excipients for Preventing Aggregation

The following table summarizes common excipients used to prevent aggregation, along with their typical working concentrations.

Excipient ClassExampleTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.[4]
Sorbitol, Glycerol5-20% (w/v)Stabilize protein structure.[4]
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.[4]
Glycine50-200 mMCan reduce aggregation.[4]
Surfactants Polysorbate 20 (Tween-20)0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[4]
Polysorbate 80 (Tween-80)0.01-0.05% (v/v)Similar to Polysorbate 20, can prevent aggregation.[4]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

Objective: To identify the optimal buffer pH and ionic strength to maintain the solubility and stability of a PEGylated PROTAC.

Methodology:

  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of your base buffer (e.g., PBS or HEPES) with varying pH values (e.g., in 0.5 unit increments from 6.0 to 8.5).

  • Prepare a second series of buffers: Using the optimal pH identified in step 1, prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM).

  • PROTAC Dilution: Dilute your concentrated PROTAC stock solution (e.g., in DMSO) to the desired final concentration in each of the prepared buffers.

  • Incubation: Incubate the samples at the desired experimental temperature (e.g., 4°C, room temperature, or 37°C) for a set period (e.g., 1, 4, and 24 hours).

  • Visual Inspection: Visually inspect each sample for any signs of precipitation or cloudiness.

  • Quantitative Measurement: Measure the absorbance at a high wavelength (e.g., 340 nm or 600 nm) using a spectrophotometer to quantify turbidity as an indicator of aggregation. A higher absorbance indicates greater aggregation.

Protocol 2: Biophysical Characterization of PROTAC Aggregation

Objective: To quantitatively assess the aggregation state and stability of a PEGylated PROTAC using biophysical techniques.

Key Techniques:

  • Dynamic Light Scattering (DLS):

    • Principle: Measures the size distribution of particles in a solution. Monomeric PROTACs will have a small hydrodynamic radius, while aggregates will be significantly larger.

    • Methodology:

      • Prepare your PROTAC sample in the desired buffer at a known concentration.

      • Filter the sample through a low-binding filter (e.g., 0.22 µm) to remove dust and large contaminants.

      • Place the sample in a DLS cuvette and acquire data according to the instrument's instructions.

      • Analyze the size distribution profile to identify the presence of aggregates.

  • Differential Scanning Fluorimetry (DSF):

    • Principle: Measures changes in the thermal stability of a protein upon ligand binding. While not a direct measure of PROTAC aggregation, it can assess how the PROTAC affects the stability of its target protein, with aggregation often being a consequence of destabilization.[14]

    • Methodology:

      • Prepare a reaction mix containing the target protein, a fluorescent dye (e.g., SYPRO Orange), and the buffer.

      • Add the PEGylated PROTAC at various concentrations to the reaction mix.

      • Run a temperature ramp in a real-time PCR instrument, monitoring fluorescence.

      • The temperature at which the protein unfolds (the melting temperature, Tm) will be determined by the peak of the first derivative of the fluorescence curve. An increase in Tm upon PROTAC binding indicates stabilization.

  • Analytical Ultracentrifugation (AUC):

    • Principle: Provides information about the size, shape, and stoichiometry of molecules and complexes in solution.[14]

    • Methodology: This is a specialized technique requiring dedicated instrumentation. It can definitively distinguish between monomers, dimers, and higher-order aggregates.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_protac_action PROTAC Mechanism of Action cluster_aggregation_pathway Aggregation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEGylated PROTAC PROTAC->Ternary Monomer Monomeric PROTAC PROTAC->Monomer Desired State E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Ub transfer Proteasome Proteasomal Degradation Ub->Proteasome Monomer->Ternary Aggregate Inactive Aggregates Monomer->Aggregate Aggregation

Caption: PROTAC mechanism versus the competing aggregation pathway.

This technical support guide provides a starting point for addressing the common challenge of PEGylated PROTAC aggregation. By systematically troubleshooting formulation and experimental conditions, and by employing appropriate biophysical characterization techniques, researchers can enhance the reliability and success of their experiments.

References

strategies to enhance cell permeability of (S,R,S)-Ahpc-PEG6-azide PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-PEG6-azide in the development of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on enhancing cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a PROTAC building block. It consists of three key components:

  • E3 Ligase Ligand: The (S,R,S)-Ahpc (von Hippel-Lindau or VHL ligand) moiety recruits the VHL E3 ubiquitin ligase.[1]

  • Linker: A PEG6 (6-unit polyethylene (B3416737) glycol) chain acts as a flexible linker. This hydrophilic spacer can increase the aqueous solubility of the final PROTAC molecule.[2][3]

  • Functional Group: An azide (B81097) group allows for easy conjugation to a target protein ligand using click chemistry.[2]

By combining this building block with a ligand for your protein of interest (POI), you can synthesize a complete PROTAC designed to induce the degradation of that specific protein.[1]

Q2: Why is cell permeability a significant challenge for PROTACs?

PROTACs are large, complex molecules, often with high molecular weights (MW > 800 Da), numerous hydrogen bond donors (HBDs) and acceptors (HBAs), and a large polar surface area (PSA).[4][5][6] These characteristics place them "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability and membrane permeability of small-molecule drugs.[6][7] Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, which is a critical step to reach their intracellular targets and exert their degradation effect.[4][8]

Q3: What are the general strategies to enhance the cell permeability of PROTACs?

Several strategies can be employed to improve the cellular uptake of PROTACs:

  • Linker Optimization: The linker is the most flexible component for modification.[9] Strategies include altering its length, rigidity, and chemical composition.[9][10] Replacing flexible PEG or alkyl chains with more rigid structures like piperidine/piperazine rings or a 1,4-disubstituted phenyl ring has been shown to improve permeability.[4][7][9]

  • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors, decrease polarity, and dramatically increase membrane permeability.[8][11]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage it to adopt a more compact, "folded" conformation.[12] This "chameleonic" behavior shields the polar surface area in the nonpolar environment of the cell membrane, facilitating passage.[12][13]

  • Prodrug Strategy: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[9][13] This can enhance permeability, though it may also increase the molecule's overall molecular weight.[9]

  • Choose Smaller E3 Ligase Ligands: E3 ligase ligands vary in size. For instance, ligands for Cereblon (CRBN) are generally smaller than those for VHL, potentially leading to PROTACs with a lower molecular weight and more "drug-like" properties.[9]

Q4: How does the PEG6 linker in this compound influence cell permeability?

The relationship between PEG linkers and cell permeability is complex.[3]

  • Hydrophilicity: PEG linkers are hydrophilic, which enhances the aqueous solubility of the PROTAC. However, excessive hydrophilicity can increase the polar surface area and hinder passage across the cell membrane.[3][]

  • Flexibility and Folding: The flexibility of PEG linkers can be advantageous. It may allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more compact and less polar structure that is better able to cross the cell membrane.[3][12] The gauche effect of PEG-type linkers is thought to contribute to a greater proportion of these folded conformations compared to alkyl linkers.[12]

  • Length: The length of the linker is critical. An overly long linker can increase the molecular weight and PSA, reducing cell permeability, while an optimal length helps balance hydrophilicity and lipophilicity.[][15]

Q5: What are the key physicochemical properties to consider for PROTAC cell permeability?

While PROTACs often defy traditional drug-like property rules, certain parameters are crucial for optimizing permeability. Instead of relying solely on 2D descriptors, 3D properties that account for molecular flexibility and conformation are more informative.[7]

Property Impact on Permeability Considerations for this compound PROTACs
Molecular Weight (MW) Generally, permeability decreases as MW increases, especially beyond 1000 Da.[5]While the this compound core is fixed, choose the smallest possible high-affinity ligand for your target protein.
Lipophilicity (ALogP, cLogP) An optimal range of lipophilicity is needed. Too high can lead to poor solubility and membrane retention; too low can prevent membrane entry.[11]Modify the target ligand or linker attachment site to maintain ALogP within an optimal range (e.g., 3-5 for some VHL-based PROTACs).[11]
Hydrogen Bond Donors (HBDs) A high number of solvent-exposed HBDs significantly reduces permeability.[5]Consider bioisosteric replacements like amide-to-ester substitutions to reduce HBD count.[11]
3D Polar Surface Area (PSA) High solvent-accessible 3D PSA correlates with low permeability. The ability to adopt folded conformations with low 3D PSA in nonpolar environments is key.[12][16]The flexible PEG6 linker can facilitate folding. Further design modifications to encourage intramolecular hydrogen bonds can enhance this effect.[3][12]
Number of Rotatable Bonds (NRotB) High flexibility can be detrimental if it leads to extended, polar conformations. However, it is also necessary for the PROTAC to adopt a folded state.[12][16]The goal is not just flexibility, but the propensity to fold into a compact, less polar shape within the cell membrane.[12]

Troubleshooting Guide

Q1: My PROTAC, synthesized using this compound, shows low or no target degradation. Could poor cell permeability be the cause?

Yes, poor cell permeability is a very common reason for a lack of PROTAC activity in cellular assays.[17][18] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase, it cannot induce degradation.

Here is a logical workflow to troubleshoot this issue:

G cluster_0 cluster_legend Legend A No/Weak Target Degradation in Cellular Assay B Step 1: Confirm In Vitro Activity A->B C Confirm binding to POI and VHL E3 Ligase (e.g., TR-FRET, SPR, ITC) B->C Is in vitro activity confirmed? D Confirm Ternary Complex Formation (POI-PROTAC-VHL) G Step 2: Assess Cell Permeability B->G Yes M Optimize PROTAC Design: - Modify Ligands - Change Linker B->M No C->D E No F Yes H Perform Permeability Assay (e.g., PAMPA, Caco-2, NanoBRET) G->H Is permeability sufficient? K Step 3: Investigate Other Cellular Factors G->K Yes N Optimize PROTAC Design: - Enhance Permeability (See Strategies) G->N No I Low Permeability J Sufficient Permeability L Check E3 Ligase Expression Check for Efflux Transporters Check PROTAC Stability in Media Assess 'Hook Effect' K->L O Troubleshoot Other Factors: - Change Cell Line - Optimize Concentration L->O Problem Problem Decision Decision Action Action Solution Solution

Troubleshooting workflow for low PROTAC activity.

Q2: How can I experimentally measure the cell permeability of my PROTAC?

Several in vitro methods are commonly used to assess PROTAC permeability. The two main types are cell-free assays that measure passive diffusion and cell-based assays that account for active transport and efflux.[19]

Assay Type Method Principle Advantages Limitations
Cell-Free Parallel Artificial Membrane Permeability Assay (PAMPA) Measures passive diffusion from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[5][19]High-throughput, cost-effective, good for early-stage screening of passive permeability.[19]Does not account for active transport, efflux, or metabolism.[19]
Cell-Based Caco-2 Permeability Assay Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure compound transport.[19]Provides a comprehensive assessment including passive diffusion, active transport, and efflux. Considered a gold standard.[19]Lower throughput, more complex and expensive than PAMPA.
Cell-Based NanoBRET™ Target Engagement Assay Compares PROTAC binding affinity for its E3 ligase target (e.g., VHL) in live cells versus permeabilized cells to calculate an "availability index".[20]Provides a relative measure of intracellular availability in a biologically relevant context. High-throughput.[20]Indirect measure of permeability; confounded by target engagement affinity.[20]

Q3: My PROTAC has a high molecular weight due to the target ligand I must use. How can I improve its permeability despite the size?

While reducing MW is a primary goal, it's not always possible. For large PROTACs, the key is to promote a folded, "chameleonic" conformation that minimizes the exposed polar surface area.[13]

  • Promote Intramolecular Hydrogen Bonds (IMHBs): Strategically introduce HBDs and HBAs in the linker and ligands that can form IMHBs. This can transform a linear molecule into a more spherical one, which is more favorable for membrane passage.[9]

  • Linker Rigidification: While seemingly counterintuitive, increasing linker rigidity with cyclic elements (piperidine, piperazine, phenyl rings) can reduce the entropic penalty of adopting a folded, bioactive conformation and improve permeability.[4][7]

  • Amide-to-Ester or Amide-to-Ether Swaps: This is a powerful strategy to reduce the HBD count and polarity without significantly altering the overall size of the molecule.[11][21]

G cluster_0 A High MW PROTAC with Low Permeability B Primary Goal: Reduce 3D Polar Surface Area (PSA) A->B C Strategy 1: Promote Intramolecular Hydrogen Bonds (IMHBs) B->C D Strategy 2: Increase Linker Rigidity B->D E Strategy 3: Reduce HBD Count B->E F Induces 'folded' conformation, shielding polar groups C->F G Use cyclic elements (piperazine, phenyl) to pre-organize the molecule for folding D->G H Perform amide-to-ester or amide-to-ether substitutions in the linker E->H I Improved Cell Permeability F->I G->I H->I

Strategies for improving permeability of high MW PROTACs.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture, such as phosphatidylcholine in dodecane)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: Your PROTAC dissolved in PBS (pH 7.4) at a known concentration (e.g., 100 µM)

  • Control compounds: High permeability (e.g., propranolol) and low permeability (e.g., atenolol) controls

  • 96-well UV-compatible plates

  • Plate reader capable of UV-Vis absorbance or LC-MS for quantification

Methodology:

  • Prepare Acceptor Plate: Add 200 µL of acceptor sink buffer to each well of a 96-well acceptor plate.

  • Hydrate Membrane: Carefully place the filter side of the PAMPA plate into the acceptor plate, ensuring the membrane is in contact with the buffer. Let it pre-incubate for 15 minutes.

  • Prepare Donor Plate: While incubating, add 200 µL of your PROTAC donor solution and control solutions to a separate 96-well donor plate.

  • Start Assay: After pre-incubation, remove the PAMPA plate from the acceptor plate, blot away excess liquid, and place it onto the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[15]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This assay provides a more biologically relevant measure of permeability, including active transport and efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Your PROTAC and control compounds

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a high density. Culture the cells for 18-21 days to allow them to differentiate into a polarized monolayer.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A TEER value > 250 Ω·cm² is generally acceptable.

  • Prepare for Transport Study: Wash the cell monolayers twice with pre-warmed transport buffer.

  • Apical-to-Basolateral (A-to-B) Transport:

    • Add your PROTAC solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Basolateral-to-Apical (B-to-A) Transport:

    • Perform the reverse experiment by adding the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber. This helps determine if the PROTAC is a substrate for efflux pumps.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp value for both A-to-B and B-to-A directions.

    • The Efflux Ratio is calculated as: Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.

References

troubleshooting failed protein degradation with VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VHL-based PROTACs

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering issues with V-type H-L (VHL)-based Proteolysis Targeting Chimeras (PROTACs).

Core Concept: Mechanism of Action

VHL-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. They function by simultaneously binding to the target protein and the VHL E3 ubiquitin ligase, a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) complex. This proximity forces the ubiquitination of the target protein, marking it for degradation by the proteasome.

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary Target-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2/ facilitates Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets POI for Degradation Degraded Peptides Proteasome->Degradation Results in start No Target Degradation Observed q1 Is Ternary Complex Forming? start->q1 sol1 Assess Complex Formation (e.g., Co-IP, NanoBRET) q1->sol1 Check q2 Is VHL E3 Ligase Expressed & Active? sol2 Check VHL Expression (Western Blot/qPCR) q2->sol2 Check q3 Is the Proteasome Functional? sol3 Perform Proteasome Activity Assay q3->sol3 Check q4 Is the PROTAC Cell Permeable? sol4 Perform Permeability Assay (e.g., PAMPA) q4->sol4 Check sol1->q2 Yes re_design Re-design PROTAC (Linker, Ligands) sol1->re_design No sol2->q3 Yes change_cells Select VHL-positive Cell Line sol2->change_cells No sol3->q4 Yes check_exp Review Experimental Conditions sol3->check_exp No sol4->re_design No cluster_low Low PROTAC Conc. cluster_optimal Optimal PROTAC Conc. cluster_high High PROTAC Conc. (Hook Effect) T1 Target P1 PROTAC T1->P1 V1 VHL P1->V1 T2 Target P2 PROTAC T2->P2 V2 VHL P2->V2 Ternary Productive Ternary Complex T3 Target P3a PROTAC T3->P3a Binary1 Non-Productive Binary Complex P3b PROTAC Binary2 Non-Productive Binary Complex V3 VHL V3->P3b

Validation & Comparative

A Researcher's Guide to Validating Ternary Complex Formation with (S,R,S)-Ahpc-PEG6-azide-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The choice of the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of this process. This guide provides a comparative overview of key methodologies for validating the formation of ternary complexes, with a focus on PROTACs synthesized using the (S,R,S)-Ahpc-PEG6-azide linker, a popular choice for recruiting the von Hippel-Lindau (VHL) E3 ligase.

The this compound linker incorporates a hydrophilic hexa-polyethylene glycol (PEG6) spacer to enhance solubility and an azide (B81097) handle for facile "click" chemistry-based conjugation to a target-binding moiety.[1][2] Its specific stereochemistry and length are designed to optimize the geometry of the ternary complex, thereby promoting efficient ubiquitination and subsequent degradation of the target protein.[2] However, even subtle changes in linker composition can significantly impact ternary complex formation, making rigorous experimental validation essential.[3][4]

This guide details and compares several widely used biophysical and cellular assays for characterizing PROTAC-induced ternary complexes. We present summaries of quantitative data in structured tables, provide detailed experimental protocols, and include visualizations of key workflows and pathways to aid in experimental design and data interpretation.

Comparative Analysis of Validation Techniques

A variety of biophysical and cell-based techniques are available to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff). The choice of assay depends on the specific information required, throughput needs, and available instrumentation.

Technique Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) kon, koff, Kd, Cooperativity (α)Real-time kinetics, label-free, high sensitivityRequires specialized equipment, protein immobilization can affect activity
Isothermal Titration Calorimetry (ITC) Kd, ΔH (enthalpy), n (stoichiometry), Cooperativity (α)Label-free, solution-based, provides thermodynamic profileLow throughput, requires large amounts of pure protein
AlphaLISA Proximity-based signal (indicative of complex formation)High-throughput, no-wash assay, sensitiveIndirect measurement, requires tagged proteins
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FRET ratio (indicative of complex formation)High-throughput, homogeneous assay, robustRequires fluorescently labeled components, potential for spectral overlap
NanoBRET™ BRET ratio (indicative of complex formation)Live-cell measurements, kinetic or endpoint analysisRequires genetic modification of cells to express tagged proteins

Experimental Methodologies and Data Presentation

Below are detailed protocols for the most common assays used to validate ternary complex formation for a hypothetical PROTAC constructed with the this compound linker.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[2]

Experimental Protocol:

  • Immobilization: An E3 ligase (e.g., His-tagged VCB complex) is immobilized on a sensor chip surface (e.g., Ni²⁺-activated NTA chip).[5]

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the E3 ligase, increasing concentrations of the PROTAC are flowed over the immobilized ligase.

    • To measure the binding of the PROTAC to the target protein, the target protein is typically immobilized, and the PROTAC is flowed over.

  • Ternary Complex Analysis: A pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) is injected over the immobilized E3 ligase.[5]

  • Data Analysis: The binding response is measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity.[5]

Representative Data:

Interaction kon (M⁻¹s⁻¹) koff (s⁻¹) Kd (nM) Cooperativity (α)
PROTAC with VHL (Binary)1.5 x 10⁵1.2 x 10⁻²80-
PROTAC with Target Protein (Binary)2.0 x 10⁵2.0 x 10⁻²100-
PROTAC + Target Protein with VHL (Ternary)4.5 x 10⁵9.0 x 10⁻³204
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[6]

Experimental Protocol:

  • Sample Preparation: Prepare the target protein, E3 ligase, and PROTAC in the same matched buffer to minimize heats of dilution.[7]

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity.

    • Titrate the PROTAC into a solution of the target protein.

  • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.

  • Data Analysis: The heat changes are measured and integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine Kd, ΔH, and stoichiometry (n).

  • Cooperativity Calculation: Cooperativity (α) is calculated from the binary and ternary Kd values.

Representative Data:

Interaction Kd (nM) ΔH (kcal/mol) -TΔS (kcal/mol) n (stoichiometry) Cooperativity (α)
PROTAC with VHL (Binary)85-8.5-1.21.0-
PROTAC with Target Protein (Binary)110-7.9-1.51.0-
PROTAC with VHL + Target Protein (Ternary)22-10.2-1.81.03.9
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that detects the formation of a ternary complex through the proximity of donor and acceptor beads.[8]

Experimental Protocol:

  • Reagent Preparation: Recombinant tagged proteins (e.g., GST-tagged target protein and FLAG-tagged VHL complex) and the PROTAC are diluted in an appropriate assay buffer.[5]

  • Assay Plate Setup: The target protein, E3 ligase, and a titration of the PROTAC are added to the wells of a microplate. Control wells should include incubations without the PROTAC or with only one of the proteins.[5]

  • Incubation: The mixture is incubated to allow for ternary complex formation.

  • Detection: AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) are added to the wells. The plate is incubated in the dark.

  • Signal Measurement: The plate is read on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

Representative Data:

PROTAC Concentration (nM) AlphaLISA Signal (Arbitrary Units)
01,000
15,000
1025,000
10050,000
100030,000 (Hook effect)
1000015,000 (Hook effect)
NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a live-cell method to study the formation of ternary complexes. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag® protein.[3]

Experimental Protocol:

  • Cell Preparation: Co-transfect cells with expression vectors for the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase (e.g., VHL).

  • Labeling: Add the HaloTag® NanoBRET™ ligand to the cells and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® substrate and measure the donor and acceptor emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.

Representative Data:

PROTAC Concentration (nM) NanoBRET™ Ratio
00.05
10.15
100.45
1000.80
10000.60 (Hook effect)
100000.30 (Hook effect)

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell cluster_complex Ternary Complex PROTAC PROTAC (this compound based) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Target_in_complex Target Protein VHL_in_complex VHL PROTAC_in_complex PROTAC PROTAC_in_complex->VHL_in_complex Target_in_complex->PROTAC_in_complex Proteasome Proteasome Target_in_complex->Proteasome Targeted for Degradation VHL_in_complex->Target_in_complex Ubiquitination Ub Ubiquitin Ub->VHL_in_complex Recruited Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades

Caption: Mechanism of action for a PROTAC utilizing this compound.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_analysis Final Analysis Immobilize 1. Immobilize VHL E3 Ligase on Sensor Chip PROTAC_to_VHL 2a. Flow PROTAC over VHL Immobilize->PROTAC_to_VHL Flow_Mix 4. Flow Mixture over Immobilized VHL Immobilize->Flow_Mix Binary_Data Calculate Binary Kd PROTAC_to_VHL->Binary_Data PROTAC_to_Target 2b. Flow PROTAC over Immobilized Target Protein (Separate Experiment) PROTAC_to_Target->Binary_Data Cooperativity 5. Calculate Cooperativity (α) Binary_Data->Cooperativity Mix 3. Pre-mix PROTAC and Target Protein Mix->Flow_Mix Ternary_Data Calculate Ternary Kd Flow_Mix->Ternary_Data Ternary_Data->Cooperativity

Caption: Experimental workflow for SPR-based analysis of ternary complex formation.

AlphaLISA_Workflow cluster_setup Assay Setup cluster_detection Detection cluster_readout Readout Add_Reagents 1. Add Tagged Target Protein, Tagged E3 Ligase, and PROTAC to Microplate Well Incubate_Complex 2. Incubate to Form Ternary Complex Add_Reagents->Incubate_Complex Add_Beads 3. Add AlphaLISA Donor and Acceptor Beads Incubate_Complex->Add_Beads Incubate_Dark 4. Incubate in the Dark Add_Beads->Incubate_Dark Read_Plate 5. Read Plate on AlphaLISA-compatible Reader Incubate_Dark->Read_Plate Analyze_Signal 6. Analyze Luminescent Signal Read_Plate->Analyze_Signal

Caption: Workflow for the AlphaLISA-based detection of ternary complexes.

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTACs. While the this compound linker is a valuable tool for constructing PROTACs that recruit the VHL E3 ligase, its performance in a given system must be empirically validated. By employing a suite of biophysical and cellular assays such as SPR, ITC, AlphaLISA, and NanoBRET™, researchers can gain a comprehensive understanding of the molecular interactions driving targeted protein degradation. This data-driven approach is essential for optimizing linker design, improving PROTAC efficacy, and ultimately accelerating the development of novel therapeutics.

References

A Comparative Guide to (S,R,S)-Ahpc-PEG6-azide and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the (S,R,S)-Ahpc-PEG6-azide linker with other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer; it plays a crucial role in orienting the POI and E3 ligase to form a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The composition, length, and flexibility of the linker significantly impact the stability and conformation of this ternary complex, thereby influencing the overall degradation efficiency of the PROTAC.[4][]

This compound is a popular "clickable" PROTAC linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a six-unit polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group.[6] The azide functionality allows for easy and efficient conjugation to a POI-binding ligand containing an alkyne group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[6] The PEG6 chain provides a balance of flexibility and hydrophilicity, which can enhance solubility and cell permeability.[7]

Comparative Analysis of PROTAC Linker Performance

The performance of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency. The following tables summarize the performance of PROTACs with different linker types from various studies. It is important to note that a direct comparison is challenging due to the use of different target proteins, E3 ligases, and cell lines.

Table 1: Performance of PROTACs with PEG Linkers of Varying Lengths
Target ProteinE3 LigaseLinker LengthDC50 (nM)Dmax (%)Cell Line
BTKCRBNPEG6<10>85Mino
BRD4VHL12 atoms (PEG-like)5>90HEK293T
BRD4CRBN4 PEG unitsPotentHighVarious
TBK1VHL21 atoms (PEG/alkyl)396Not Specified
TBK1VHL29 atoms (PEG/alkyl)29276Not Specified

Data compiled from multiple sources.[2][8][9]

Table 2: Comparison of Different Linker Compositions
Linker TypeGeneral CharacteristicsAdvantagesDisadvantagesRepresentative Performance
PEG Linkers Flexible, hydrophilicGood solubility, improved cell permeability, synthetically versatile.[7]Can be metabolically labile.[10]DC50 values often in the low nanomolar range.[9][11]
Alkyl Chains Flexible, hydrophobicSynthetically accessible, can provide optimal length.Can lead to poor solubility and high lipophilicity.Variable performance; can be highly potent.[2]
Rigid Linkers (e.g., piperazine/piperidine) Constrained conformationCan pre-organize the PROTAC for optimal ternary complex formation, potentially improving selectivity.More synthetically challenging.Can achieve high potency.[10]
This compound VHL ligand with flexible, hydrophilic PEG6 linker and azide for click chemistry.Combines potent VHL engagement with favorable linker properties and synthetic tractability.[6]Performance is target-dependent; direct, extensive comparative data is limited.A PROTAC with a PEG6 linker (RC-1) showed consistent and prominent degradation, serving as a successful starting point for further optimization.[9]

Signaling Pathways and Experimental Workflows

To understand and evaluate the performance of different PROTAC linkers, it is essential to be familiar with the underlying biological pathway and the experimental workflows used for their characterization.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.

PROTAC_Mechanism cluster_0 1. Binding cluster_1 2. Ternary Complex Formation cluster_2 3. Ubiquitination cluster_3 4. Proteasomal Degradation PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Comparing PROTAC Linkers

A systematic comparison of different PROTAC linkers requires a standardized experimental workflow. The following diagram outlines the key steps.

Experimental_Workflow cluster_synthesis A. PROTAC Synthesis cluster_cell_culture B. Cell-Based Assays cluster_analysis C. Protein Degradation Analysis cluster_ternary D. Mechanistic Studies (Optional) Synthesis Synthesize PROTACs with different linkers (e.g., this compound, Alkyl, other PEGs) Cell_Culture Culture target cell line Synthesis->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assays (e.g., SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assay Treatment Treat cells with varying concentrations of each PROTAC Cell_Culture->Treatment Cell_Lysis Lyse cells to extract proteins Treatment->Cell_Lysis Western_Blot Western Blot for target protein levels Cell_Lysis->Western_Blot Quantification Densitometry and Normalization Western_Blot->Quantification Data_Analysis Calculate DC50 and Dmax Quantification->Data_Analysis

Caption: A typical experimental workflow for comparing the performance of different PROTAC linkers.

Detailed Experimental Protocols

Western Blot for Determining DC50 and Dmax

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in cell culture media.

  • Treat the cells with the PROTACs for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Incubate on ice to ensure complete lysis.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both individually and in the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

  • NanoBRET™ Assay: This is a live-cell proximity-based assay that can monitor the formation of the ternary complex in a physiological context.

Conclusion

The choice of linker is a critical aspect of PROTAC design, with a profound impact on the resulting molecule's degradation efficiency and overall drug-like properties. The this compound linker offers a compelling combination of a potent VHL E3 ligase ligand, a flexible and hydrophilic PEG spacer, and a versatile azide handle for straightforward synthesis. While direct, comprehensive comparative data against a wide array of other linkers for a single target is not extensively available in the public domain, the general principles of linker design and the performance of PROTACs with similar PEGylated linkers suggest that it is a highly effective and versatile tool for the development of potent protein degraders. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of this compound and other novel linkers in the pursuit of next-generation targeted protein degradation therapies.

References

A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: (S,R,S)-Ahpc-PEG6-azide vs. Amide Bond Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand. The choice of linker chemistry not only dictates the synthetic strategy but also profoundly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

This guide provides an objective comparison between two prominent linker strategies: the use of (S,R,S)-Ahpc-PEG6-azide for "click chemistry" ligation and the use of traditional amide bond formation. We will delve into the synthetic approaches, present available performance data, and provide detailed experimental protocols for the evaluation of the resulting PROTACs.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer. Its length, composition, and flexibility are critical determinants of the PROTAC's performance. A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1]

This compound: A Versatile Building Block for Click Chemistry

This compound is a bifunctional molecule that serves as a crucial building block in PROTAC synthesis. It comprises three key components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[2]

  • A Polyethylene Glycol (PEG) Spacer: A six-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a productive ternary complex.[3]

  • A Terminal Azide: This functional group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3]

The use of this compound allows for a modular and efficient approach to PROTAC synthesis, particularly for the generation of PROTAC libraries to screen for optimal linker lengths and compositions.[2]

Traditional Amide Bond Linkers: The Workhorse of PROTAC Synthesis

Conventional PROTAC synthesis often relies on the formation of stable and predictable amide bonds to connect the linker to the protein of interest and E3 ligase ligands.[1] This approach typically involves the use of standard peptide coupling reagents and can be implemented in a convergent synthetic strategy where the E3 ligase ligand and linker are prepared as a single unit before being coupled to the warhead. While robust and well-understood, this method can sometimes be less efficient and generate more byproducts compared to click chemistry.[1]

Performance Data: A Comparative Overview

Table 1: Performance of a Representative Triazole-Linked PROTAC (CDK9 Degrader)

ParameterValueCell LineReference
DC50 Low nanomolarMV4-11[4]
Dmax >90%MOLM-13[4]
Cytotoxicity (IC50) Low nanomolarMV4-11[4]

Data is illustrative and compiled from a study on CDK9 degraders where the position of the triazole in the linker was varied.[4]

Table 2: Performance of a Representative Amide-Linked PROTAC (BRD4 Degrader - MZ1)

ParameterValueCell LineReference
DC50 19 nMHeLa[1]
Dmax >90%HeLa[1]
Binding Affinity (Kd for VHL) 190 nM-[1]

Data for the well-characterized BRD4-degrading PROTAC MZ1, which employs a traditional amide-linked linker.[1]

Table 3: Qualitative Comparison of Linker Technologies

FeatureThis compound (Click Chemistry)Amide Bond Linkers
Synthetic Efficiency High yields, mild reaction conditions.Can be lower yielding, may require harsher conditions.[1]
Reaction Cleanliness Generally cleaner reactions, simplifying purification.[1]Can be challenging to purify due to byproducts from coupling reagents.[1]
Versatility Excellent for rapid library synthesis and modular design.Robust and well-understood for single-molecule synthesis.[1]
Linker Properties The resulting triazole ring is metabolically stable and can act as a rigid linker element.The amide bond is stable and mimics a peptide bond.[1]
Biocompatibility The reaction is bio-orthogonal, allowing for in-situ synthesis of PROTACs (CLIPTACs).[1]The reaction is not bio-orthogonal and cannot be performed in living systems.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTACs using both linker strategies and for their subsequent biological evaluation.

Synthesis Protocols

1. Synthesis of a PROTAC using this compound (Click Chemistry)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to couple this compound to an alkyne-functionalized warhead.

  • Materials:

  • Procedure:

    • Dissolve the alkyne-functionalized warhead and this compound in the chosen solvent system.

    • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

    • Add an aqueous solution of copper(II) sulfate pentahydrate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.

2. Synthesis of a PROTAC using an Amide Bond Linker

This protocol describes the synthesis of a PROTAC by forming an amide bond between an acid-functionalized linker-E3 ligase ligand conjugate and an amine-functionalized warhead.

  • Materials:

    • Amine-functionalized warhead

    • (S,R,S)-Ahpc-PEGn-acid (or similar acid-terminated linker attached to the E3 ligase ligand)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve the (S,R,S)-Ahpc-PEGn-acid and the amine-functionalized warhead in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography.

Biological Evaluation Protocols

1. Western Blot for PROTAC-Induced Degradation (Determination of DC₅₀ and Dₘₐₓ)

This is the gold-standard method for quantifying the reduction in target protein levels.[1]

  • Materials:

    • Cell culture reagents and appropriate cell line

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein level to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

A high-throughput, cell-free assay to model passive transcellular permeability.

  • Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Procedure:

    • Prepare the PAMPA plate by coating the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Add the PROTAC compound solution to the donor wells.

    • Add buffer to the acceptor wells of a separate plate.

    • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

    • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Synthetic Workflow

Synthetic_Workflows cluster_click Click Chemistry Workflow cluster_amide Amide Bond Workflow A1 This compound C1 CuAAC Reaction (CuSO4, NaAsc) A1->C1 B1 Alkyne-Warhead B1->C1 D1 Triazole-Linked PROTAC C1->D1 A2 (S,R,S)-Ahpc-Linker-COOH C2 Amide Coupling (HATU, DIPEA) A2->C2 B2 Amine-Warhead B2->C2 D2 Amide-Linked PROTAC C2->D2

Caption: Comparison of synthetic workflows for the two linker strategies.

Conclusion and Future Perspectives

The choice between this compound for click chemistry and traditional amide bond formation for PROTAC synthesis depends on the specific goals of the research program.

  • Click chemistry offers significant advantages in terms of efficiency, versatility, and suitability for high-throughput synthesis and library generation. The resulting triazole linker is metabolically stable and can contribute to the overall rigidity of the molecule.

  • Traditional amide linkers represent a robust and well-understood method for PROTAC synthesis. They are particularly useful for the synthesis of a specific, well-defined PROTAC molecule where a large library is not required.

The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the structural biology of ternary complexes deepens, we can expect the development of novel linker chemistries that provide improved physicochemical properties and more precise control over the geometry of the PROTAC-induced protein-protein interaction. Both click chemistry and traditional amidation will undoubtedly remain valuable tools in the medicinal chemist's arsenal (B13267) for the construction of the next generation of protein-degrading therapeutics.

References

Navigating the Spacer: A Comparative Guide to PEG Linker Length in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role in determining therapeutic efficacy. This guide provides an objective comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths influence PROTAC performance, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.

The length of the PEG linker is not a trivial consideration; it directly impacts the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is the cornerstone of PROTAC-mediated protein degradation. An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination of the target protein, marking it for degradation by the proteasome. Conversely, a suboptimal linker, whether too short or too long, can lead to steric hindrance or unproductive ternary complex formation, respectively, thereby diminishing the degradation efficiency.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Composition (PEG units)Linker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 CRBN0~7>5000<20[1]
1~10>5000~40[1]
2~13>5000~60[1]
4~19<500>80[1]
5~22<500>90[1]
BTK CRBN≥ 4-1 - 40>85[1]
ERα VHL-12Less Potent-[2]
-16More Potent-[2]
TBK1 VHL-< 12InactiveN/A[1][2]
-21396[1][2]
-2929276[1][2]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis & Design cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Design Linker Length Variation (e.g., PEG2, PEG4, PEG6) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification PROTACTreatment PROTAC Treatment (Dose-Response) Purification->PROTACTreatment CellSeeding Cell Seeding CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis WesternBlot Western Blot CellLysis->WesternBlot HTRF HTRF Assay CellLysis->HTRF DataQuant Data Quantification (Densitometry/Fluorescence) WesternBlot->DataQuant HTRF->DataQuant DC50_Dmax DC50 & Dmax Calculation DataQuant->DC50_Dmax

Caption: A typical experimental workflow for evaluating PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for two key experiments: Western Blotting and Homogeneous Time-Resolved Fluorescence (HTRF).

Western Blotting for Protein Degradation

This method allows for the visualization and quantification of the target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs with different linker lengths. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

HTRF Assay for Protein Degradation

HTRF is a high-throughput method for quantifying protein levels in cell lysates, offering a sensitive and robust alternative to Western blotting.

1. Cell Culture and Lysis:

  • Seed cells in 96-well or 384-well plates and treat with PROTACs as described for Western blotting.

  • After the incubation period, lyse the cells directly in the wells using the lysis buffer provided with the HTRF assay kit.

2. HTRF Reagent Addition:

  • Add the HTRF detection reagents to the cell lysates. These reagents typically include a pair of antibodies targeting different epitopes on the protein of interest. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

3. Incubation and Signal Detection:

  • Incubate the plate at room temperature for the time specified in the manufacturer's protocol to allow for antibody binding to the target protein.

  • When the antibodies bind to the same target protein, the donor and acceptor fluorophores are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET).

  • Read the plate on an HTRF-compatible plate reader, which measures the fluorescence emission of both the donor and the acceptor.

4. Data Analysis:

  • The HTRF signal is typically expressed as a ratio of the acceptor fluorescence to the donor fluorescence.

  • A decrease in the HTRF ratio corresponds to a decrease in the amount of the target protein.

  • Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle control.

  • Generate dose-response curves to determine the DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data underscores that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of linker lengths is therefore an essential step in the optimization of any new PROTAC. By employing robust and quantitative experimental methods such as Western blotting and HTRF, researchers can effectively compare the degradation efficiency of different linker constructs and rationally design potent and selective protein degraders for therapeutic applications.

References

A Head-to-Head Battle for Target Protein Degradation: Active PROTACs vs. Their Inactive Epimers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Designing Robust Control Experiments for PROTACs using (S,R,S)-Ahpc-based Molecules

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical aspect of developing and validating these novel drug candidates is the use of appropriate negative controls to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action and not due to off-target effects. One of the most rigorous control experiments involves the use of an inactive epimer of the PROTAC, particularly for those recruiting the von Hippel-Lindau (VHL) E3 ligase via a hydroxyproline-based ligand like (S,R,S)-Ahpc.

This guide provides a comparative analysis of an active VHL-recruiting PROTAC, MZ1, which targets the BET family protein BRD4, and its corresponding inactive epimer, cis-MZ1. By inverting a single stereocenter in the VHL ligand, cis-MZ1 is rendered incapable of binding to the E3 ligase, thus serving as an ideal negative control. We will delve into the quantitative differences in their performance, provide detailed experimental protocols for their evaluation, and visualize the key mechanistic and workflow distinctions.

Quantitative Comparison: The Decisive Data

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved). Furthermore, the binding affinity of the PROTAC to both the target protein and the E3 ligase is a crucial determinant of its activity. The following tables summarize the key quantitative data for the active PROTAC MZ1 and its inactive epimer control, cis-MZ1.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1 (Active) BRD4HeLa2-20>90
cis-MZ1 (Inactive) BRD4HeLaNo degradation observed0

Table 1: Cellular Degradation Activity. This table clearly demonstrates that while MZ1 potently degrades BRD4 in a cellular context, its inactive epimer, cis-MZ1, is completely devoid of degradation activity.[1]

CompoundBinding PartnerMethodBinding Affinity (Kd)
MZ1 (Active) BRD4 (BD2)ITC15 nM
VCB Complex (VHL-ElonginC-ElonginB)ITC66 nM
Ternary Complex (BRD4:MZ1:VCB)ITC3.7 nM
cis-MZ1 (Inactive) VCB Complex (VHL-ElonginC-ElonginB)ITC>15 µM

Table 2: Biophysical Binding Affinities. The data in this table highlight the critical difference between MZ1 and cis-MZ1. While both may bind to the target protein, cis-MZ1's affinity for the VHL E3 ligase complex is significantly diminished (>15 µM), preventing the formation of a productive ternary complex required for degradation.[1][2][3]

Visualizing the Mechanism and Workflow

To further clarify the principles behind the use of inactive epimers as controls, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing an active PROTAC with its inactive control.

PROTAC_Mechanism cluster_active Active PROTAC (e.g., MZ1) cluster_inactive Inactive Epimer Control (e.g., cis-MZ1) POI Target Protein (BRD4) Ternary Ternary Complex POI->Ternary binds E3 E3 Ligase (VHL) E3->Ternary binds PROTAC Active PROTAC PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades POI POI_inactive Target Protein (BRD4) PROTAC_inactive Inactive Epimer POI_inactive->PROTAC_inactive binds E3_inactive E3 Ligase (VHL) No_Ternary No Ternary Complex

Caption: Mechanism of action of an active PROTAC versus its inactive epimer control.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa cells) start->cell_culture treatment Treatment with Active PROTAC (MZ1) & Inactive Control (cis-MZ1) cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for comparing an active PROTAC and its inactive control.

Detailed Experimental Protocols

To obtain the quantitative data presented above, several key experiments are performed. Below are detailed methodologies for these crucial assays.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a concentration range of the active PROTAC (e.g., MZ1) and the inactive control (e.g., cis-MZ1) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature by heating. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. The percentage of degradation is calculated relative to the vehicle-treated control.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][2][3]

  • Sample Preparation: Prepare purified VHL-ElonginC-ElonginB (VCB) complex and solutions of the active PROTAC (MZ1) and inactive control (cis-MZ1) in the same dialysis buffer to minimize heats of dilution.

  • ITC Experiment: Load the VCB complex into the sample cell of the ITC instrument. Load the PROTAC solution into the injection syringe. Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.[4]

  • Cell Treatment and Lysis: Treat cells with the active PROTAC, inactive control, or vehicle for a short duration (e.g., 2-4 hours) to capture the ternary complex. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against either the target protein (e.g., anti-BRD4) or the E3 ligase (e.g., anti-VHL) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase. An enrichment of the co-immunoprecipitated protein in the active PROTAC-treated sample compared to the controls indicates the formation of the ternary complex.

By employing these rigorous experimental controls and quantitative assays, researchers can confidently validate the mechanism of action of their PROTACs and build a strong foundation for further preclinical and clinical development. The use of inactive epimers, such as cis-MZ1, represents a gold standard in the field, providing unequivocal evidence for on-target, E3 ligase-dependent protein degradation.

References

analytical methods for confirming PROTAC-mediated protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to confirming PROTAC-mediated protein degradation, this document provides a comparative analysis of key analytical methods. It is designed for researchers, scientists, and drug development professionals to objectively evaluate and select the most suitable techniques for their experimental needs. This guide details the experimental protocols, presents quantitative data for comparison, and includes visualizations of pathways and workflows to aid in understanding and decision-making.

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2] They achieve this by hijacking the cell's natural ubiquitin-proteasome system (UPS).[3] A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] This proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]

Mechanism of Action: A Visual Guide

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI with Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC Mechanism of Action

Comparative Analysis of Analytical Methods

The selection of an analytical method to confirm and quantify PROTAC-mediated protein degradation is critical. The choice depends on various factors, including the specific experimental question, required throughput, sensitivity, and available resources. Below is a comparison of the most common techniques.

FeatureWestern BlotELISAMass Spectrometry (Proteomics)Cellular Thermal Shift Assay (CETSA)Reporter Assays (e.g., Luciferase)
Principle Size-based protein separation and antibody-based detection.[6]Antibody-based capture and detection of a specific protein.[7][8]Identification and quantification of proteins and their modifications based on mass-to-charge ratio.[9][10]Measures changes in protein thermal stability upon ligand binding.[11][12][13]Genetically encoded reporter (e.g., luciferase) fused to the target protein; degradation is measured by a decrease in reporter signal.[14][15]
Primary Output Semi-quantitative or quantitative protein levels, protein size.Quantitative protein levels.Global or targeted quantitative proteomics, identification of post-translational modifications.Target engagement, can infer degradation.Indirect measure of protein levels via reporter activity.
Throughput Low to medium.High.Low (global) to medium (targeted).Medium to high.High.
Sensitivity Moderate.[6]High.[16]Very high.Moderate to high.Very high.
Cost Low.Low to moderate.High.Moderate to high.Moderate.
Advantages Widely accessible, provides information on protein size and isoforms.[6][16]High throughput, quantitative, and sensitive.[16]Unbiased, global proteome coverage, can identify off-target effects and post-translational modifications.[9][10]Measures direct target engagement in a cellular context, label-free.[11][13]Real-time measurements in live cells, high throughput.[17]
Disadvantages Semi-quantitative without careful optimization, lower throughput.Requires specific and validated antibody pairs.Technically complex, expensive, lower throughput for global analysis.Indirect measure of degradation, some protein-ligand interactions may not alter thermal stability.[18]Indirect measurement, requires genetic modification of cells.

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below, along with diagrams illustrating the experimental workflows.

Western Blot

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein.[2]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).[19]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).[2]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2][19]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[2][19]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2][19]

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

Western Blot Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that allows for the high-throughput quantification of protein degradation.[7][8]

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.[7][20]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.[7][20]

  • Sample Incubation: Add cell lysates (prepared similarly to the Western blot protocol) and standards to the wells and incubate.[20][21]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein.[7][21]

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP.[21]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[21]

  • Signal Measurement: Stop the reaction and measure the absorbance using a plate reader.[21]

  • Data Analysis: Generate a standard curve and calculate the concentration of the target protein in the samples. Determine the percentage of degradation relative to the vehicle control.[22]

ELISA_Workflow Start Start Plate_Coating Coat Plate with Capture Ab Start->Plate_Coating Blocking Blocking Plate_Coating->Blocking Add_Samples Add Samples and Standards Blocking->Add_Samples Add_Detection_Ab Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Measure_Signal Measure Absorbance Add_Substrate->Measure_Signal Analysis Data Analysis Measure_Signal->Analysis End End Analysis->End

ELISA Workflow
Mass Spectrometry (Proteomics)

Mass spectrometry-based proteomics offers a comprehensive and unbiased approach to assess on-target and off-target effects of PROTACs.[9][10]

Experimental Protocol:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[9]

  • Data Analysis: Identify and quantify proteins using specialized software. Perform statistical analysis to determine significant changes in protein abundance.

Mass_Spec_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Digestion Protein Digestion Protein_Extraction->Digestion Labeling Peptide Labeling (Optional) Digestion->Labeling LC_MSMS LC-MS/MS Analysis Labeling->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis End End Data_Analysis->End

Mass Spectrometry Workflow

Decision Guide for Method Selection

Choosing the appropriate analytical method is crucial for efficiently advancing a PROTAC discovery project. The following decision tree provides guidance on selecting a method based on the experimental stage and objectives.

Decision_Tree Start What is the primary goal? Initial_Screening Initial screening of many PROTAC candidates? Start->Initial_Screening Mechanism_Confirmation Confirming mechanism of action? Start->Mechanism_Confirmation Off_Target_Analysis Assessing off-target effects? Start->Off_Target_Analysis High_Throughput High-throughput method needed? Initial_Screening->High_Throughput Target_Engagement Need to confirm direct target engagement? Mechanism_Confirmation->Target_Engagement Mass_Spec Use Mass Spectrometry (Proteomics) Off_Target_Analysis->Mass_Spec ELISA Use ELISA or Reporter Assays High_Throughput->ELISA Yes Western_Blot Use Western Blot for initial validation High_Throughput->Western_Blot No CETSA Use CETSA Target_Engagement->CETSA Yes Degradation_Confirmation Confirm degradation? Target_Engagement->Degradation_Confirmation No Western_Blot_Mechanism Use Western Blot Degradation_Confirmation->Western_Blot_Mechanism

Method Selection Decision Tree

References

A Comparative Guide to Assessing Off-Target Effects of PROTACs Utilizing the (S,R,S)-Ahpc-PEG6-azide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The specificity of these heterobifunctional molecules is paramount to their safety and efficacy. This guide provides a comprehensive framework for assessing the off-target effects of PROTACs that incorporate the (S,R,S)-Ahpc-PEG6-azide linker, a common building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] While the linker itself is a critical determinant of a PROTAC's properties, the ultimate off-target profile is dictated by the entire molecule, including the target-binding ligand and the E3 ligase recruiter.

Understanding Off-Target Effects in PROTACs

Off-target effects in PROTACs can arise from several mechanisms:

  • Unintended Degradation of Non-Target Proteins: The primary concern is the degradation of proteins other than the intended target. This can occur if the PROTAC facilitates the formation of a ternary complex between the E3 ligase and an off-target protein.[4][5]

  • Pharmacological Effects of the PROTAC Molecule Itself: The target-binding ligand or the E3 ligase recruiter component of the PROTAC could have independent biological activities.[4]

  • "Off-target" Ubiquitination: The ternary complex may lead to the ubiquitination and degradation of proteins that are not the intended target.[4]

  • Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.[4]

A significant concern for PROTACs utilizing recruiters like pomalidomide (B1683931) is the off-target degradation of zinc-finger (ZF) proteins.[6][7] However, the (S,R,S)-Ahpc moiety is a ligand for the VHL E3 ligase and has a different off-target profile.[2][3] Rigorous assessment is crucial to identify and mitigate any such unintended effects.

Comparative Data on Off-Target Proteins

The following tables present hypothetical comparative data for a hypothetical PROTAC, "Compound X," which utilizes the this compound linker to degrade a target protein (e.g., a kinase). The data compares the degradation of the intended target with potential off-target proteins identified through proteomic analysis.

Table 1: Global Proteomics Analysis of Compound X

ProteinFunctionFold Change (Compound X vs. Vehicle)p-valueNotes
Target Kinase Signal Transduction -8.5 < 0.001 Intended Target
Protein ACell Cycle Regulation-1.2> 0.05Not statistically significant
Protein BStructural Component-0.8> 0.05Not statistically significant
Off-Target Protein 1 Transcription Factor -3.1 < 0.01 Potential Off-Target
Protein CMetabolic Enzyme-1.5> 0.05Not statistically significant

Table 2: Dose-Response of Off-Target Degradation

Compound ConcentrationTarget Kinase Degradation (%)Off-Target Protein 1 Degradation (%)
1 nM255
10 nM7015
100 nM9540
1 µM9865

Table 3: Comparison with an Alternative PROTAC (Compound Y)

ParameterCompound XCompound Y (Alternative Linker)
Target DC508 nM15 nM
Off-Target 1 DC50150 nM> 1 µM
Selectivity Window (Off-Target 1/Target)18.75> 66.7

Experimental Protocols for Off-Target Assessment

A multi-pronged approach is essential for a thorough evaluation of off-target protein degradation.

1. Global Proteomics using Mass Spectrometry

This unbiased method provides a broad overview of changes in the cellular proteome following PROTAC treatment.[4][5][8]

  • Cell Culture and Treatment: Culture selected cell lines and treat with the PROTAC at various concentrations and time points. Include vehicle-only and inactive epimer controls.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[4][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

2. Targeted Validation Assays

Once potential off-targets are identified, targeted assays are used for validation.

  • Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins.[9]

  • In-Cell Western/ELISA: Higher-throughput methods for quantifying the levels of specific proteins in a plate-based format.[9]

3. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context.[9]

  • Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.

  • Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This can indicate direct binding to an off-target protein.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Identification

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_output Outcome cell_treatment Cell Treatment with PROTAC proteomics Global Proteomics (LC-MS/MS) cell_treatment->proteomics data_analysis Data Analysis & Hit Identification proteomics->data_analysis western_blot Western Blot data_analysis->western_blot Validate Hits cetsa CETSA data_analysis->cetsa Confirm Engagement dose_response Dose-Response Studies western_blot->dose_response off_target_profile Off-Target Profile dose_response->off_target_profile

A typical workflow for the identification and validation of off-target proteins.

PROTAC Mechanism of Action and Potential for Off-Target Effects

G cluster_protac cluster_ternary cluster_degradation PROTAC This compound PROTAC VHL VHL E3 Ligase PROTAC->VHL binds Target Target Protein PROTAC->Target binds OffTarget Off-Target Protein PROTAC->OffTarget binds (unintended) Ub Ubiquitination Target->Ub polyubiquitination OffTarget->Ub polyubiquitination (off-target effect) Proteasome Proteasomal Degradation Ub->Proteasome leads to

Mechanism of PROTAC action highlighting the potential for off-target protein degradation.

Conclusion

The development of PROTACs utilizing the this compound linker holds significant promise for targeted protein degradation. However, a rigorous and multi-faceted assessment of off-target effects is a critical component of their preclinical evaluation. By employing a combination of global proteomics, targeted validation assays, and biophysical methods, researchers can construct a comprehensive safety and specificity profile. This systematic approach is essential for identifying PROTACs with a wide therapeutic window and advancing them toward clinical applications.

References

A Comparative Guide to Target Engagement Validation for PROTACs Featuring (S,R,S)-Ahpc-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTACs (Proteolysis-Targeting Chimeras) containing the (S,R,S)-Ahpc-PEG6-azide linker element, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore the validation of target engagement for these PROTACs and compare their performance with alternative strategies, supported by experimental data.

The this compound is a chemical tool used in the synthesis of PROTACs. It comprises the (S,R,S)-Ahpc moiety, a ligand for the VHL E3 ligase, connected to a six-unit polyethylene (B3416737) glycol (PEG6) linker terminating in an azide (B81097) group.[1][2][3] This azide group allows for efficient and specific conjugation to a target protein binder via "click chemistry."[1][2][3] The PEG linker enhances solubility and provides spatial separation between the E3 ligase and the target protein, a critical factor for the formation of a productive ternary complex.[4]

The PROTAC-Induced Protein Degradation Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation PROTAC Evaluation Workflow Start PROTAC Candidate Cell_Culture Cell Culture and Treatment Start->Cell_Culture Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis NanoBRET NanoBRET Assay (Ternary Complex Formation) Cell_Culture->NanoBRET Ub_Assay Ubiquitination Assay Cell_Culture->Ub_Assay WB Western Blot (Target Degradation) Lysis->WB HiBiT HiBiT Assay (Degradation Kinetics) Lysis->HiBiT Data_Analysis Data Analysis (DC50, Dmax) WB->Data_Analysis HiBiT->Data_Analysis

References

A Researcher's Guide to Quantifying Protein Degradation: Western Blot vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and cellular biology, particularly in the burgeoning field of targeted protein degradation (TPD), accurately quantifying the efficiency of protein removal is paramount. Researchers rely on robust methods to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation). While Western blotting remains a cornerstone technique, a variety of alternatives offer distinct advantages in throughput, sensitivity, and scalability. This guide provides an objective comparison of these methods, complete with experimental considerations and workflow diagrams to aid researchers in selecting the optimal approach for their needs.

The Workhorse: Quantitative Western Blotting

Western blotting is a widely adopted immunological method for quantifying the degradation of a target protein after treatment with a degrader compound, such as a PROTAC (Proteolysis Targeting Chimera).[1] The principle is straightforward: measure the reduction in the target protein's band intensity relative to a control. However, transitioning from qualitative detection to reliable quantification requires careful optimization and adherence to specific normalization strategies.[2]

Key Considerations for Quantitative Western Blotting:

  • Linear Range: Ensure the signal intensity for both the target protein and the loading control falls within the linear range of detection.[1][3] This often requires creating a dilution series of your sample to determine the optimal protein load.

  • Antibody Validation: Use antibodies with high specificity and affinity for the target protein to minimize off-target signals.

  • Normalization: This is a critical step to correct for unavoidable variations in sample preparation, loading, and transfer.[4] Common strategies include normalization to a housekeeping protein (e.g., GAPDH, β-actin) or total protein staining.[5] It is crucial to validate that the chosen housekeeping protein's expression is not affected by the experimental treatment.[4]

  • Loading Controls: A reliable loading control must be used to ensure that observed changes are due to protein degradation and not loading inaccuracies.[6]

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., with PROTAC) lysis 2. Cell Lysis (with protease/phosphatase inhibitors) cell_culture->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant denature 4. Sample Denaturation (Laemmli buffer, heat) quant->denature sds_page 5. SDS-PAGE denature->sds_page transfer 6. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 7. Blocking (e.g., 5% Milk or BSA) transfer->blocking pri_ab 8. Primary Antibody Incubation blocking->pri_ab sec_ab 9. Secondary Antibody Incubation pri_ab->sec_ab detection 10. Signal Detection (Chemiluminescence/Fluorescence) sec_ab->detection densitometry 11. Densitometry (Band Intensity Quantification) detection->densitometry normalization 12. Normalization (to Loading Control) densitometry->normalization calc 13. Calculate % Degradation (Determine DC50 & Dmax) normalization->calc

Caption: Workflow for quantitative Western blot analysis of protein degradation.

  • Cell Treatment: Plate cells at a suitable density. After overnight adherence, treat cells with a dose-response range of the degrader compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[7][8] Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]

  • Sample Preparation: Normalize sample concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel for separation based on molecular weight.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest and a primary antibody for a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves and determine DC50 and Dmax values.[1]

Comparison of Quantitative Methods

While Western blotting is a powerful tool, it can be time-consuming and semi-quantitative.[9] Other methods offer higher throughput and sensitivity, which can be advantageous, especially in drug development settings.

MethodPrincipleThroughputSensitivitySpecificityKey AdvantagesKey Disadvantages
Quantitative Western Blot Immunoassay after size-based protein separation.[10]Low to MediumModerateHigh (size & antibody)Widely accessible; provides molecular weight information.[11]Semi-quantitative; labor-intensive; requires high-quality antibodies.[9]
Mass Spectrometry (MS) Measures mass-to-charge ratio of peptides to identify and quantify proteins.[12]Low to MediumHighVery HighUnbiased (no antibody needed); can identify post-translational modifications.[13]High cost; complex workflow and data analysis; lower throughput.[9]
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based capture and detection of a specific protein in a multi-well plate format.[11]HighHighModerate (antibody-dependent)Highly quantitative and sensitive; high throughput.[11]No molecular weight information; susceptible to "hook effect"; antibody cross-reactivity can be an issue.[11]
Flow Cytometry Measures fluorescence of antibody-labeled proteins on a single-cell basis.[14]HighHighHighProvides single-cell data and population heterogeneity; multiplexing is possible.[14]Requires cell surface or intracellular staining protocols; indirect protein measurement.
High-Content Imaging / In-Cell Western Automated microscopy or plate-based immunofluorescence to quantify protein levels within cells.[15]HighHighHighProvides spatial resolution and subcellular localization; high throughput.Can be expensive; requires robust image analysis software.
Capillary Electrophoresis (e.g., Simple Western™) Automated separation and immunodetection in a capillary, combining blotting and separation steps.[10]Medium to HighHighHighFully automated; highly quantitative and reproducible; low sample volume.Requires specialized instrumentation; higher cost per sample than traditional WB.

Key Signaling Pathways in Protein Degradation

Understanding the cellular machinery co-opted by degraders is crucial. The Ubiquitin-Proteasome System (UPS) is the primary pathway for the targeted degradation of most intracellular proteins.[16][17]

PROTACs and similar degraders function by bringing a target protein into proximity with an E3 ubiquitin ligase.[1] This triggers a cascade where ubiquitin, a small regulatory protein, is transferred to the target. This process involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase).[16] The E3 ligase provides substrate specificity. A polyubiquitin (B1169507) chain (typically linked via lysine (B10760008) 48) acts as a "kiss of death," marking the protein for recognition and degradation by the 26S proteasome.[17][18]

UPS_Pathway cluster_protac PROTAC Action E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 transfers Ub E3 E3 Ligase E2->E3 binds Ternary Ternary Complex (E3-PROTAC-Target) E3->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 activates Target Target Protein Target->Ternary PolyUbTarget Polyubiquitinated Target Protein Proteasome 26S Proteasome PolyUbTarget->Proteasome is recognized by Peptides Degraded Peptides Proteasome->Peptides degrades into RecycledUb Recycled Ub Proteasome->RecycledUb releases PROTAC PROTAC PROTAC->E3 binds PROTAC->Target binds PROTAC->Ternary Ternary->PolyUbTarget induces polyubiquitination

Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.

Conclusion

The choice of method for quantifying protein degradation efficiency depends on the specific experimental goals, available resources, and desired throughput. Quantitative Western blotting, when performed with rigorous controls and normalization, provides reliable and accessible data. However, for large-scale screening or studies requiring higher sensitivity and absolute quantification, methods like ELISA, flow cytometry, and mass spectrometry offer powerful alternatives. By understanding the principles, advantages, and limitations of each technique, researchers can generate high-quality, reproducible data to accelerate their research and drug development programs.

References

Safety Operating Guide

Proper Disposal of (S,R,S)-Ahpc-PEG6-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (S,R,S)-Ahpc-PEG6-azide is critical to ensure laboratory safety and environmental protection. This molecule contains an organic azide (B81097) functional group, which classifies it as a potentially hazardous material requiring special handling and disposal procedures. Adherence to institutional and local regulations is paramount.

I. Hazard Identification and Assessment

This compound is a PROTAC (proteolysis-targeting chimera) linker containing an organic azide. Organic azides are known to be potentially explosive and can be sensitive to heat, light, friction, and pressure.[1] They are also toxic.[1] The PEG (polyethylene glycol) component of the molecule generally has low toxicity and is biodegradable.[2][3] However, the azide group dictates the primary hazards associated with this compound.

Key Hazards:

  • Explosive Potential: Organic azides can decompose violently.[1]

  • Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid.[1][4]

  • Formation of Shock-Sensitive Metal Azides: Azides can react with certain metals (e.g., copper, lead, brass, silver) to form highly explosive and shock-sensitive salts. This is a critical consideration for plumbing if accidental drain disposal occurs.[5]

A thorough risk assessment should be conducted before handling and disposing of this compound. The Safety Data Sheet (SDS) for this compound, available from the supplier[6][7], is the definitive source of safety and disposal information and must be consulted.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and its waste.

PPE ItemSpecification
Eye Protection Safety glasses or chemical splash goggles.
Hand Protection Nitrile gloves. Consider double-gloving.
Body Protection A lab coat must be worn.

III. Waste Segregation and Collection

Proper segregation of waste containing this compound is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.

  • Labeling: The waste container must be labeled as "Hazardous Waste," "Organic Azide Waste," and include the full chemical name: "this compound."

  • Avoid Incompatibles:

    • Acids: Do NOT mix azide waste with acidic waste.[1][4]

    • Heavy Metals: Do NOT allow azide waste to come into contact with copper, lead, brass, silver, or other heavy metals.[5] Use plastic or glass tools for handling.

    • Oxidizing Agents: Keep separate from strong oxidizing agents.

The following diagram illustrates the proper waste segregation workflow.

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Prohibited Co-disposal Unused Product Unused Product Designated Organic Azide Waste Container Designated Organic Azide Waste Container Unused Product->Designated Organic Azide Waste Container Contaminated Consumables Contaminated Consumables Contaminated Consumables->Designated Organic Azide Waste Container Aqueous Solutions Aqueous Solutions Aqueous Solutions->Designated Organic Azide Waste Container Acidic Waste Acidic Waste Heavy Metal Waste Heavy Metal Waste General Laboratory Waste General Laboratory Waste Drain Disposal Drain Disposal

Waste Segregation for this compound

IV. Decontamination and Spill Management

  • Glassware and Surfaces: Decontaminate glassware and work surfaces that have come into contact with the azide. A common procedure involves using a basic solution (pH > 9) to rinse surfaces, followed by a final rinse with 70% ethanol.[8] Collect all rinsates as hazardous waste.

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. Follow your institution's specific spill response procedures for hazardous materials. Do not attempt to clean up a large spill without proper training and equipment.

V. Disposal Procedures

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or equivalent department. Under no circumstances should this chemical or its waste be disposed of down the drain. [5]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Optional Quenching (for advanced users): For residual small amounts of organic azides in solution, quenching may be a possibility to convert the azide to a more stable amine. A common method is the Staudinger reaction using triphenylphosphine.[9] This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, while awaiting pickup.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all their procedures for documentation and handover.

The logical flow for the disposal process is outlined below.

start Start: Waste Generated collect Collect in Labeled, Dedicated Container start->collect check_sds Consult Compound-Specific SDS and Institutional Policy collect->check_sds no_drain DO NOT Dispose Down Drain collect->no_drain quench Optional: Quench Azide (Advanced Users Only) check_sds->quench Policy Allows & Trained store Store Safely in Designated Area check_sds->store Direct Disposal quench->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

VI. Summary of Key Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Chemical Waste (Organic Azide)
Primary Hazards Potentially explosive, toxic
Container Type Sealable, chemically resistant container (e.g., glass or polyethylene)
Labeling Requirements "Hazardous Waste," "Organic Azide Waste," "this compound"
Incompatible Wastes Acids, heavy metals, oxidizing agents
Disposal Method Via institutional Environmental Health and Safety (EHS) department
Drain Disposal Strictly Prohibited

By following these procedures and prioritizing safety, researchers can responsibly manage the disposal of this compound, ensuring a safe laboratory environment for all. Always refer to your institution's specific guidelines and the manufacturer's Safety Data Sheet.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.